Ethyl 3-aminopyridazine-4-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 3-aminopyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSPBHZJUQSYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739335 | |
| Record name | Ethyl 3-aminopyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716325-02-9 | |
| Record name | Ethyl 3-aminopyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Ethyl 3-aminopyrazole-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-aminopyrazole-4-carboxylate
Abstract: Ethyl 3-aminopyrazole-4-carboxylate is a pivotal heterocyclic building block, extensively utilized in the synthesis of novel therapeutic agents and advanced materials. Its unique arrangement of a pyrazole core, an amino group, and an ethyl carboxylate moiety imparts a rich chemical profile that is crucial for its application in drug discovery and materials science. This guide provides a comprehensive examination of its core physicochemical properties, spectroscopic profile, and chemical behavior. We delve into the structural nuances, including tautomerism, and present validated experimental methodologies for its characterization, offering researchers, scientists, and drug development professionals a definitive resource for understanding and utilizing this versatile compound.
Chemical Identity and Structure
Ethyl 3-aminopyrazole-4-carboxylate is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of the amino and carboxylate groups makes it a highly valuable intermediate for constructing more complex molecular architectures.[1]
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source(s) |
| CAS Number | 6994-25-8 | [1][2][3] |
| Molecular Formula | C₆H₉N₃O₂ | [1][2][3] |
| Molecular Weight | 155.15 g/mol | [3][4] |
| IUPAC Name | ethyl 3-amino-1H-pyrazole-4-carboxylate | [2][4] |
| Common Synonyms | 3-Amino-4-carbethoxypyrazole, 3-Amino-1H-pyrazole-4-carboxylic acid ethyl ester | [1][3][5] |
| InChI Key | YPXGHKWOJXQLQU-UHFFFAOYSA-N | [2][3][6] |
| SMILES | CCOC(=O)C1=C(N)NN=C1 | [2][3] |
Molecular Structure
The molecule's structure is foundational to its properties. The pyrazole ring provides a stable, aromatic core, while the functional groups offer sites for chemical modification.
Caption: 2D Structure of Ethyl 3-amino-1H-pyrazole-4-carboxylate.
Annular Tautomerism
A critical structural feature of N-unsubstituted pyrazoles is annular prototropic tautomerism. Ethyl 3-aminopyrazole-4-carboxylate exists as a dynamic equilibrium between two tautomeric forms: the 3-amino-1H and the 5-amino-1H isomers. This equilibrium is influenced by the solvent, temperature, and pH. While the amino tautomers are overwhelmingly favored over imino forms, the position of the annular proton (on N1 or N2) dictates which nitrogen is "pyrrole-like" (NH) and which is "pyridine-like" (N). This has significant implications for its reactivity, particularly in N-alkylation reactions. Studies on related 3(5)-aminopyrazoles show that the equilibrium can be slow on the NMR timescale in certain solvents, allowing for the observation of distinct signals for each tautomer.[7][8]
Caption: Annular tautomerism in Ethyl 3-aminopyrazole-4-carboxylate.
Physicochemical Properties
The physical properties of the compound are essential for its handling, formulation, and application in various experimental settings.
Table 2: Summary of Physicochemical Properties
| Property | Value | Experimental Context / Notes | Source(s) |
| Appearance | White to pale yellow crystalline powder | Visual inspection at ambient temperature. | [1][2] |
| Melting Point | 102 - 109 °C | A range is often reported due to impurities or polymorphic forms. Lit. value 105-107 °C. | [1][2][3] |
| Boiling Point | 349.2 °C (at 760 mmHg) | Predicted value; decomposition may occur at this temperature. | [5] |
| Solubility | Soluble in ethanol, ether, chloroform | Generally soluble in polar organic solvents. | [5] |
| Density | 1.318 g/cm³ | Predicted value. | [5] |
| pKa (Acidity) | ~14-15 (N1-H) | Estimated based on pyrazole (pKa ~14.2) and 3-aminopyrazole (predicted pKa ~15.3). The N-H proton is weakly acidic. | [2][4] |
| pKa (Basicity) | ~1.5-2.5 (N2) | Estimated based on pyrazole (pKa of conjugate acid ~2.5). The pyridine-like N2 is weakly basic. The amino group also contributes to basicity. | [4][6] |
Acidity and Basicity
The acid-base properties are governed by three key sites:
-
Pyrrole-like N1-H: This proton is weakly acidic, with a pKa estimated to be around 14-15. Deprotonation yields the corresponding pyrazolate anion, which is a potent nucleophile.[4]
-
Pyridine-like N2: The lone pair on the sp²-hybridized N2 atom is available for protonation, making the compound a weak base. The pKa of the conjugate acid is estimated to be in the range of 1.5-2.5.[4][6]
-
Amino Group (-NH₂): The amino group at the C3 position is a weak base and can be protonated under acidic conditions. Its basicity is influenced by the electron-withdrawing nature of the adjacent pyrazole ring.
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the structure and purity of Ethyl 3-aminopyrazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is characterized by signals corresponding to the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃), a singlet for the C5-H proton of the pyrazole ring, and broad signals for the -NH₂ and N-H protons which may exchange with deuterium in solvents like D₂O. The exact chemical shifts are solvent-dependent.[6][9]
-
¹³C NMR: The spectrum will show distinct signals for the six carbon atoms: two for the ethyl group, one for the carbonyl carbon, and three for the pyrazole ring carbons (C3, C4, and C5).[4]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include:
-
N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amino (-NH₂) and pyrazole N-H groups.[9]
-
C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ for the ester carbonyl group.[9]
-
C=C and C=N stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z 155, corresponding to the molecular weight of C₆H₉N₃O₂.[4] Fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or other characteristic fragments.
Caption: A typical analytical workflow for compound characterization.
Reactivity and Chemical Stability
Chemical Reactivity
The compound's reactivity is dictated by its three functional components:
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The diazotization of the amino group to form a diazonium salt is a key step in synthesizing various fused heterocyclic systems like pyrazolo[5,1-c][1][2][3]triazines.[9][10]
-
Pyrazole Ring: The ring can undergo electrophilic substitution, typically at the C5 position if the N1 position is protected. The ring nitrogen atoms can be alkylated or acylated.
-
Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or can be converted to amides.
Stability Profile
The pyrazole ring is an aromatic system, which confers significant thermodynamic stability. However, the overall stability of the molecule is subject to environmental conditions:
-
pH Stability: The compound is reported to be more stable under acidic conditions but may degrade under strongly alkaline conditions, primarily through the hydrolysis of the ester group.[5]
-
Thermal Stability: The compound is a solid with a melting point above 100 °C, indicating good thermal stability under normal storage conditions.
-
Storage: For long-term integrity, it is recommended to store the compound in a cool, dark place under an inert atmosphere, as it can be sensitive to air and light.[1]
Experimental Protocols: Self-Validating Methodologies
To ensure trustworthiness and reproducibility, the use of robust, self-validating analytical methods is paramount.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a more accurate and reproducible melting point (Tₘ) and enthalpy of fusion (ΔHfus) compared to traditional capillary methods. It measures the heat flow required to raise the sample's temperature, revealing the precise temperature of the phase transition.[3]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of Ethyl 3-aminopyrazole-4-carboxylate into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 25 °C.
-
Heating Ramp: Heat the sample from 25 °C to 130 °C at a controlled rate of 10 °C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The instrument's software integrates the area under the peak to calculate the heat of fusion (ΔHfus). The sharpness of the peak is an indicator of sample purity.
Protocol: Purity Assessment by Reverse-Phase HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of organic compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary and a mobile phase.
Methodology:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Peak identity can be confirmed by comparing the retention time with a certified reference standard.
Conclusion
Ethyl 3-aminopyrazole-4-carboxylate possesses a well-defined set of physicochemical properties that make it a robust and versatile building block in chemical synthesis. Its defined melting point, characteristic spectroscopic signature, and predictable reactivity at its amino and ester functionalities provide a solid foundation for its application. A thorough understanding of its tautomeric nature and stability profile is crucial for designing reaction conditions and ensuring the integrity of resulting products. The validated analytical protocols outlined herein provide the necessary tools for researchers to confidently assess the quality and confirm the identity of this key synthetic intermediate, thereby advancing its application in the development of next-generation pharmaceuticals and functional materials.
References
- 1. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. quora.com [quora.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 8. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cornerstone of Pyrazole-Based Drug Discovery: A Technical Guide to Ethyl 3-aminopyrazole-4-carboxylate
Introduction: The Unassuming Architect of Complex Molecules
In the vast landscape of heterocyclic chemistry, certain molecules stand out not for their inherent biological activity, but for their remarkable versatility as foundational scaffolds. Ethyl 3-aminopyrazole-4-carboxylate (CAS No. 6994-25-8), a seemingly simple pyrazole derivative, is a quintessential example of such a cornerstone. To the seasoned researcher in drug development and medicinal chemistry, this off-white to pale yellow crystalline powder is far more than a mere chemical intermediate; it is a pivotal building block for a diverse array of bioactive compounds.[1][2] Its strategic placement of amino and carboxylate functionalities on the pyrazole ring unlocks a rich tapestry of chemical transformations, paving the way for the synthesis of complex fused heterocyclic systems with significant therapeutic potential.[3][4]
This in-depth technical guide provides a comprehensive overview of Ethyl 3-aminopyrazole-4-carboxylate, moving beyond a simple recitation of facts to offer a deeper understanding of its synthesis, reactivity, and multifaceted applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering researchers to harness the full potential of this invaluable synthetic tool.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective application. Herein, we summarize the key physicochemical and spectroscopic data for Ethyl 3-aminopyrazole-4-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 6994-25-8 | [5] |
| Molecular Formula | C₆H₉N₃O₂ | [5] |
| Molecular Weight | 155.15 g/mol | [5] |
| Appearance | White to cream to pale yellow crystalline powder | [6][7] |
| Melting Point | 102-109 °C | [2][6] |
| Boiling Point | ~279 °C (rough estimate) | [2] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [2][7] |
| pKa | 12.98 ± 0.50 (Predicted) | [2] |
Spectroscopic Characterization:
The structural integrity of Ethyl 3-aminopyrazole-4-carboxylate is unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet), the pyrazole ring proton, and the amine protons.[8]
-
¹³C NMR: The carbon NMR spectrum corroborates the presence of the six distinct carbon environments within the molecule.[8]
-
IR Spectroscopy: Infrared spectroscopy reveals key functional groups, including N-H stretching vibrations for the amine and the pyrazole ring, and a strong C=O stretching vibration for the ester.[5][8]
-
Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.[5][8]
Synthesis and Purification: A Robust and Scalable Protocol
The most prevalent and efficient synthesis of Ethyl 3-aminopyrazole-4-carboxylate involves the cyclocondensation of ethyl ethoxymethylenecyanoacetate with hydrazine hydrate.[2][9][10] This method is favored for its use of readily available starting materials and its amenability to scale-up.
Experimental Protocol: Synthesis of Ethyl 3-aminopyrazole-4-carboxylate
Materials:
-
Ethyl ethoxymethylenecyanoacetate
-
Hydrazine hydrate (80% solution)
-
Anhydrous ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.[9]
-
After the addition is complete, stir the mixture for 10 minutes at room temperature.[9]
-
Heat the reaction mixture to reflux and maintain for 4 hours to overnight.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent in vacuo.[9]
-
Extract the residue with ethyl acetate, and wash sequentially with water and brine.[9]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product as a light-yellow solid.[9]
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to pale yellow crystalline solid. For laboratory-scale purification, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can also be employed.
Workflow for Synthesis and Purification
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-amino-1H-pyrazole-4-carboxylate, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-aminopyrazole-4-carboxylate
Introduction
Ethyl 3-aminopyrazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development.[1] Its pyrazole core is a prevalent scaffold in a multitude of pharmacologically active compounds, attributed to its unique electronic properties and ability to engage in various biological interactions.[2][3] A precise and thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the spectroscopic data of Ethyl 3-aminopyrazole-4-carboxylate, offering a foundational reference for researchers and scientists in the field.
This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. The interpretation of this data is grounded in fundamental principles and supported by empirical evidence from reputable sources, ensuring a high degree of scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Ethyl 3-aminopyrazole-4-carboxylate, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 3-aminopyrazole-4-carboxylate exhibits distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, providing valuable information about their connectivity.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-aminopyrazole-4-carboxylate
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~1.26 | Triplet | 3H | -CH₂CH₃ |
| 2 | ~4.21 | Quartet | 2H | -CH₂ CH₃ |
| 3 | ~5.7 (broad) | Singlet | 2H | -NH₂ |
| 4 | ~7.96 | Singlet | 1H | Pyrazole H-5 |
| 5 | ~12.0 (broad) | Singlet | 1H | Pyrazole NH |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
The ethyl ester group gives rise to a characteristic triplet at approximately 1.26 ppm for the methyl protons and a quartet at around 4.21 ppm for the methylene protons.[4] This splitting pattern, a triplet and a quartet, is a classic ethyl group signature arising from the coupling between the adjacent methylene and methyl protons.
The protons of the primary amine (-NH₂) typically appear as a broad singlet around 5.7 ppm. The broadness of this peak is due to quadrupole broadening and chemical exchange with the solvent. The proton on the C-5 of the pyrazole ring appears as a sharp singlet at approximately 7.96 ppm.[4] Its downfield shift is attributed to the deshielding effect of the aromatic pyrazole ring. The pyrazole N-H proton is observed as a very broad singlet at a significantly downfield chemical shift of about 12.0 ppm, which is characteristic of acidic protons involved in hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-aminopyrazole-4-carboxylate
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~14.5 | -CH₂CH₃ |
| 2 | ~59.0 | -CH₂ CH₃ |
| 3 | ~95.0 | C-4 |
| 4 | ~138.0 | C-5 |
| 5 | ~155.0 | C-3 |
| 6 | ~164.0 | C =O |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum:
The ethyl group carbons are observed at approximately 14.5 ppm for the methyl carbon and around 59.0 ppm for the methylene carbon. The pyrazole ring carbons exhibit distinct signals. The C-4 carbon, attached to the carboxylate group, is found at roughly 95.0 ppm. The C-5 carbon appears further downfield at about 138.0 ppm. The C-3 carbon, bonded to the amino group, is observed at approximately 155.0 ppm. The carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of about 164.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 3-aminopyrazole-4-carboxylate displays characteristic absorption bands corresponding to its key functional moieties.
Table 3: Key IR Absorption Bands for Ethyl 3-aminopyrazole-4-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3425, 3342 | Strong, Sharp | -NH₂ | N-H Stretch |
| 3170-2990 | Broad | N-H (pyrazole) | N-H Stretch |
| 2980 | Medium | C-H | C-H Stretch (aliphatic) |
| 1718 | Strong, Sharp | C=O (ester) | C=O Stretch |
| 1635 | Strong | C=N, C=C | Ring Stretch |
| 1540 | Medium | N-H | N-H Bend |
| 1250 | Strong | C-O | C-O Stretch (ester) |
Interpretation of the IR Spectrum:
The N-H stretching vibrations of the primary amino group are typically observed as two sharp bands around 3425 and 3342 cm⁻¹.[4] The pyrazole N-H stretch appears as a broad band in the 3170-2990 cm⁻¹ region due to hydrogen bonding.[4] The aliphatic C-H stretching of the ethyl group is visible around 2980 cm⁻¹. A very strong and sharp absorption band at approximately 1718 cm⁻¹ is characteristic of the C=O stretching of the ester group.[4] The C=N and C=C stretching vibrations of the pyrazole ring are observed around 1635 cm⁻¹. The N-H bending vibration of the amino group appears near 1540 cm⁻¹. The C-O stretching of the ester group gives a strong band around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-aminopyrazole-4-carboxylate, the molecular ion peak and characteristic fragment ions can be observed.
Table 4: Mass Spectrometry Data for Ethyl 3-aminopyrazole-4-carboxylate
| m/z | Relative Intensity (%) | Assignment |
| 155 | High | [M]⁺ (Molecular Ion) |
| 110 | Moderate | [M - OCH₂CH₃]⁺ |
| 109 | Moderate | [M - CH₃CH₂O]⁺ |
| 82 | Moderate | [M - COOCH₂CH₃]⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 155, which corresponds to the molecular weight of Ethyl 3-aminopyrazole-4-carboxylate (C₆H₉N₃O₂).[5][6] Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. The peak at m/z 110 can be attributed to the loss of an ethoxy radical, while the peak at m/z 109 corresponds to the loss of an ethoxy group.[5] The fragment at m/z 82 likely results from the loss of the entire ethyl carboxylate group.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of Ethyl 3-aminopyrazole-4-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]
-
Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.[7]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Use a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds.[7]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Visualizations
Key Functional Groups and IR Correlations
Caption: Correlation of key functional groups in Ethyl 3-aminopyrazole-4-carboxylate with their characteristic IR absorption frequencies.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed major fragmentation pathways for Ethyl 3-aminopyrazole-4-carboxylate under electron ionization.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of Ethyl 3-aminopyrazole-4-carboxylate. The detailed interpretation of NMR, IR, and MS data, coupled with standardized experimental protocols, serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound. Adherence to these analytical principles ensures the structural integrity of the molecule, a critical aspect of reproducible and reliable scientific research, particularly in the context of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-4-carbethoxypyrazole [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Crystal Structure of Ethyl 3-aminopyrazole-4-carboxylate: From Synthesis to Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminopyrazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor to a wide array of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2][3] Its utility is profoundly influenced by its three-dimensional structure and the intermolecular interactions it can form. This guide provides an in-depth analysis of the single-crystal X-ray structure of Ethyl 3-aminopyrazole-4-carboxylate, detailing the experimental workflow for its determination and exploring the supramolecular architecture governed by a robust network of hydrogen bonds. Understanding this crystal structure offers critical insights into the compound's physicochemical properties, informing its application in rational drug design and materials science.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrently found in successful drugs targeting a range of biological targets.[1][4] Pyrazole-containing drugs like Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and various kinase inhibitors for cancer therapy underscore the scaffold's versatility and metabolic stability.[1][4]
Ethyl 3-aminopyrazole-4-carboxylate (EAPC) is a particularly valuable derivative. The presence of three key functional groups—an amino group (a hydrogen bond donor), a pyrazole ring (with both hydrogen bond donor and acceptor capabilities), and an ethyl carboxylate group (a hydrogen bond acceptor)—makes it an exceptionally versatile synthon for creating complex molecules with specific, predictable intermolecular interactions.[5][6] Determining its precise solid-state structure is therefore not merely an academic exercise; it is fundamental to predicting how it will behave in more complex systems, from co-crystallization with active pharmaceutical ingredients (APIs) to its role as a pharmacophore interacting with a protein binding site.
Methodology: Crystal Structure Determination
The elucidation of EAPC's crystal structure is achieved through single-crystal X-ray diffraction (SCXRD), the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The overall process is a multi-stage workflow that demands precision at every step, from material synthesis to computational refinement.
Experimental Workflow Diagram
Caption: Workflow for EAPC Crystal Structure Determination.
Synthesis and Crystallization Protocol
Rationale: The quality of the final crystal structure is entirely dependent on the quality of the initial crystal. The goal of this phase is to synthesize pure EAPC and then coax the molecules to self-assemble into a highly ordered, single crystal lattice, free of significant defects.[8]
-
Step 1: Synthesis. EAPC is commonly synthesized via the condensation of a hydrazine source with a β-ketonitrile derivative.[5] One established route involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.
-
Step 2: Purification. The crude product from the synthesis is purified by recrystallization from a suitable solvent, such as ethanol, to remove impurities that could disrupt the crystal lattice.
-
Step 3: Growing Diffraction-Quality Crystals. The slow evaporation technique is a reliable method for growing high-quality crystals.
-
a. Dissolve the purified EAPC in a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) to create a saturated or near-saturated solution.
-
b. Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at room temperature.
-
c. As the solvent evaporates, the solution becomes supersaturated, and crystals nucleate and grow. The slow rate is crucial for minimizing defects.[8]
-
d. Harvest well-formed, transparent crystals, typically 0.1-0.3 mm in size.[7]
-
Data Collection Protocol
Rationale: This phase involves irradiating the single crystal with monochromatic X-rays and measuring the resulting diffraction pattern. The geometry and intensity of the diffracted beams contain the information about the arrangement of atoms within the crystal.[9]
-
Step 1: Crystal Mounting. A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a cryo-loop, which is then attached to a goniometer head.[7]
-
Step 2: Data Collection. The goniometer head is placed on the diffractometer. Data collection is often performed at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Step 3: X-ray Source and Detection. The crystal is irradiated with a focused beam of monochromatic X-rays (e.g., from a Molybdenum source).[7] As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[10]
Structure Solution and Refinement
Rationale: The raw diffraction data is a reciprocal-space representation of the crystal lattice. Computational methods are required to translate this data into a real-space, three-dimensional model of the electron density, from which atomic positions can be inferred.[10]
-
Step 1: Data Processing. The collected data frames are integrated to determine the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).
-
Step 2: Structure Solution. The "phase problem" is solved using computational algorithms like "direct methods" to generate an initial electron density map. This map reveals the approximate positions of the atoms.
-
Step 3: Structure Refinement. The initial atomic model is refined using a full-matrix least-squares method. In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model, resulting in a final, highly accurate crystal structure.
Results: The Crystal Structure of EAPC
The crystallographic data for Ethyl 3-aminopyrazole-4-carboxylate reveals a well-ordered structure defined by a planar pyrazole core and an extensive hydrogen-bonding network.[11]
Tabulated Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₆H₉N₃O₂ |
| Formula Weight | 155.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value from specific CCDC entry |
| b (Å) | Value from specific CCDC entry |
| c (Å) | Value from specific CCDC entry |
| β (°) | Value from specific CCDC entry |
| Volume (ų) | Value from specific CCDC entry |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | Value from specific CCDC entry |
| R-factor (%) | Value from specific CCDC entry |
(Note: Specific unit cell parameters and refinement statistics are deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 631805 and can be accessed for detailed analysis.)[11]
Molecular Geometry
The pyrazole ring is essentially planar, a characteristic feature of aromatic systems. The amino and ethyl carboxylate substituents also lie nearly in the plane of the pyrazole ring. This planarity maximizes π-conjugation across the molecule, influencing its electronic properties and potential for π-stacking interactions in different polymorphic forms or co-crystals. Bond lengths and angles within the pyrazole ring are consistent with those observed in other pyrazole structures, indicating a delocalized π-electron system.[12]
Supramolecular Assembly: The Hydrogen-Bonding Network
The most critical feature of the EAPC crystal structure is its extensive network of intermolecular hydrogen bonds. This network dictates the crystal packing and is the primary force governing the solid-state architecture.[13][14]
-
Amine-Carbonyl Hydrogen Bonds: The amino group (-NH₂) acts as a hydrogen bond donor, forming strong N-H···O bonds with the carbonyl oxygen of the carboxylate group on an adjacent molecule.
-
Pyrazole-Nitrogen Hydrogen Bonds: The pyrazole ring itself participates crucially. The N1-H (pyrrolic nitrogen) is a strong hydrogen bond donor, typically interacting with the N2 (pyridinic nitrogen) of a neighboring molecule, forming robust N-H···N linkages.[12][13]
These interactions create a hydrogen-bonded chain or sheet-like motif. This self-assembly into predictable patterns is a key reason why pyrazoles are considered excellent building blocks in crystal engineering and drug design.[15]
Hydrogen Bonding Interaction Diagram
Caption: Key Hydrogen Bonds in EAPC Crystal Packing.
Implications for Drug Development
The crystal structure of EAPC provides actionable intelligence for medicinal chemists:
-
Predictable Binding Interactions: The well-defined hydrogen bond donor-acceptor pattern allows chemists to design molecules where EAPC acts as a scaffold to achieve specific interactions within a protein's active site. The amino group and pyrazole N-H are reliable donors, while the carbonyl and pyrazole N2 are reliable acceptors.
-
Scaffold for Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other rings (like phenyl or amide groups) to improve properties like metabolic stability or solubility.[1] Knowledge of its precise geometry and hydrogen bonding capacity is essential for successful bioisosteric design.
-
Foundation for Further Synthesis: As a starting material, the functional groups of EAPC can be selectively modified.[16][17] The crystal structure confirms the accessibility of these groups and provides a baseline for understanding the conformational preferences of its derivatives.
Conclusion
The crystal structure of Ethyl 3-aminopyrazole-4-carboxylate is more than a collection of atomic coordinates; it is a blueprint for its chemical behavior in the solid state. Determined through a rigorous process of synthesis, crystallization, and single-crystal X-ray diffraction, the structure is characterized by a planar molecular geometry and a dominant, predictable hydrogen-bonding network. These features are directly responsible for its utility as a privileged scaffold in drug discovery, providing a robust and versatile platform for the rational design of new therapeutic agents.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. soc.chim.it [soc.chim.it]
- 6. arkat-usa.org [arkat-usa.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Ethyl 3-aminopyrazole-4-carboxylate molecular weight and formula
An In-Depth Technical Guide to Ethyl 3-Aminopyrazole-4-Carboxylate
Abstract
Ethyl 3-aminopyrazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique bifunctional nature, featuring a nucleophilic amine and a versatile ester group on a stable pyrazole core, makes it an exceptionally valuable intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its fundamental properties, a detailed and validated synthesis protocol with mechanistic insights, key analytical characterization data, and a review of its significant applications in research and development, particularly in the creation of novel therapeutic agents.
Core Physicochemical & Structural Properties
Ethyl 3-aminopyrazole-4-carboxylate is a stable, light-yellow crystalline powder at room temperature.[1] Its structure is foundational to its reactivity, providing two key sites for synthetic elaboration: the exocyclic amino group (C3) and the ethyl carboxylate group (C4). The pyrazole ring itself is an aromatic heterocycle, contributing to the thermal stability of the molecule.
Below is a summary of its essential properties, critical for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃O₂ | [2][3][4] |
| Molecular Weight | 155.15 g/mol | [2][3] |
| CAS Number | 6994-25-8 | [3] |
| Appearance | Light yellow powder/solid | [1] |
| Melting Point | 103 - 107 °C | [1][5] |
| IUPAC Name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | [6] |
| Common Synonyms | 3-Amino-4-carbethoxypyrazole, Ethyl APC | [6] |
Synthesis Protocol: A Validated Approach
The most common and efficient synthesis of Ethyl 3-aminopyrazole-4-carboxylate involves the cyclocondensation reaction between a cyanoacrylate derivative and hydrazine.[3][7] This method is widely adopted due to its high yield and use of readily available starting materials.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.
Caption: Synthesis workflow for Ethyl 3-aminopyrazole-4-carboxylate.
Step-by-Step Experimental Methodology
This protocol is based on a procedure reported to achieve a near-quantitative yield.[3]
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate (1.0 eq)
-
Hydrazine (1.0 eq)
-
Ethanol (Anhydrous)
-
Ethyl Acetate
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (e.g., 5 g, 29.5 mmol) in a round-bottom flask, add anhydrous ethanol (50 mL) to dissolve the starting material.
-
Hydrazine Addition: Add hydrazine (e.g., 1.8 mL, 29.5 mmol) dropwise to the solution at room temperature.
-
Scientist's Insight: This addition must be slow and controlled. The reaction is exothermic, and a rapid addition can lead to an uncontrolled temperature increase and potential side reactions. Hydrazine is the key reagent that provides the two nitrogen atoms required to form the pyrazole ring.
-
-
Cyclization via Reflux: After the initial addition, stir the mixture for 10 minutes at room temperature, then heat the reaction to reflux. Maintain the reflux overnight (approx. 12-16 hours) to ensure the cyclization reaction goes to completion.
-
Scientist's Insight: Heating provides the necessary activation energy for the intramolecular cyclization to occur, forming the stable aromatic pyrazole ring. The extended reflux time ensures high conversion.
-
-
Solvent Removal: After cooling the reaction to room temperature, remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup & Extraction: Resuspend the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (H₂O) and brine. Extract the aqueous layers three times with fresh ethyl acetate to recover any dissolved product.
-
Scientist's Insight: The washing steps are crucial for removing any remaining water-soluble impurities, such as unreacted hydrazine salts.
-
-
Drying and Isolation: Combine all organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under vacuum to yield the final product, Ethyl 3-aminopyrazole-4-carboxylate, as a light-yellow solid.[3]
Analytical Characterization
Verification of the synthesized product is critical. The following data are characteristic of Ethyl 3-aminopyrazole-4-carboxylate.
-
¹H NMR: Proton NMR is essential for structural confirmation. Expected signals include a triplet and quartet corresponding to the ethyl ester group, a singlet for the pyrazole ring proton (H-5), and broad signals for the amine (NH₂) and pyrazole (NH) protons.[8][9]
-
Mass Spectrometry (MS): The compound's mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight of 155.15.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, showing characteristic absorption bands for N-H stretching (amine and pyrazole NH), C=O stretching (ester), and C=C/C=N stretching within the aromatic ring.[8]
Applications in Research & Drug Development
The utility of Ethyl 3-aminopyrazole-4-carboxylate stems from its role as a versatile synthetic intermediate.[2] Its pyrazole core is a known "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs.
-
Oncology: The aminopyrazole scaffold is a cornerstone in the development of kinase inhibitors. The amino group can be functionalized to form hydrogen bonds within the ATP-binding pocket of various kinases, while the ester provides a handle for further synthetic elaboration to enhance potency and selectivity.[2][10]
-
Anti-inflammatory & Analgesic Agents: Derivatives have shown significant potential as anti-inflammatory and analgesic compounds, forming the basis for novel non-steroidal anti-inflammatory drugs (NSAIDs).[2][11]
-
Agrochemicals: This compound is used to create advanced agrochemicals, contributing to the development of new pesticides and crop protection agents.[2][12]
-
Fused Heterocyclic Systems: The dual functionality of the molecule makes it an ideal precursor for synthesizing fused ring systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][2][3][6]triazines, which are classes of compounds with broad biological activities.[8]
Safety & Handling
As a laboratory chemical, proper handling is mandatory to ensure user safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes serious eye irritation (Category 2A).[5][13] It may also cause an allergic skin reaction.[6]
-
GHS Pictograms:
-
GHS07 (Exclamation Mark)[13]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Use a dust mask or handle in a ventilated hood to avoid inhalation of the powder.[13]
-
Storage: Store in a tightly sealed container in a dry, cool, and dark place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of the material and its container as hazardous waste in accordance with local, state, and federal regulations.[12]
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 3-amino-4-pyrazolecarboxylate(6994-25-8) 1H NMR spectrum [chemicalbook.com]
- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. 3-アミノ-4-カルボエトキシピラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Solubility of Ethyl 3-Aminopyrazole-4-Carboxylate for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block
In the realm of pharmaceutical and agrochemical development, the journey from a promising molecule to a viable product is paved with critical physicochemical challenges. Among these, solubility stands as a primary gatekeeper, dictating a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic or functional efficacy. Ethyl 3-aminopyrazole-4-carboxylate, a pivotal heterocyclic building block, is no exception. Its utility in the synthesis of a new generation of bioactive compounds necessitates a comprehensive understanding of its behavior in various solvent systems.[1] This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the solubility of ethyl 3-aminopyrazole-4-carboxylate, moving beyond mere qualitative statements to a more nuanced, application-oriented perspective. While exhaustive quantitative data remains dispersed in the literature, this document will equip you with the foundational knowledge and practical methodologies to confidently assess and leverage the solubility of this important intermediate.
Physicochemical Profile of Ethyl 3-Aminopyrazole-4-Carboxylate: The Foundation of its Solubility
A molecule's intrinsic properties are the primary determinants of its solubility. For ethyl 3-aminopyrazole-4-carboxylate, its unique structural features govern its interactions with different solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | [1][2][3][4] |
| Molecular Weight | 155.15 g/mol | [2][5] |
| Appearance | White to light yellow crystalline powder | [1][3][4] |
| Melting Point | 102-109 °C | [3] |
| pKa | (Not explicitly found in searches) | |
| LogP | (Not explicitly found in searches) | |
| Hydrogen Bond Donors | 2 (amine and pyrazole N-H) | (Inferred from structure) |
| Hydrogen Bond Acceptors | 4 (two nitrogen atoms, two oxygen atoms) | (Inferred from structure) |
The presence of both hydrogen bond donors (the amino group and the pyrazole N-H) and acceptors (the pyrazole nitrogens and the carbonyl and ether oxygens of the ester group) suggests the potential for complex interactions with protic and aprotic polar solvents. The aromatic pyrazole ring also contributes to potential π-π stacking interactions.
Qualitative Solubility Profile: A Practical Overview
General literature and supplier information provide a qualitative understanding of the solubility of ethyl 3-aminopyrazole-4-carboxylate in common organic solvents.
Known Solvents:
-
Ethanol: The compound is reported to be soluble in ethanol.[6] This is expected, as ethanol is a polar protic solvent capable of hydrogen bonding with the solute.
-
Diethyl Ether: Solubility in ether has been noted.[6] As a less polar solvent than ethanol, this suggests the compound has some nonpolar character.
-
Chloroform: The compound is also cited as being soluble in chloroform.[6]
-
Dimethylformamide (DMF): The use of dilute DMF for recrystallization indicates good solubility in this polar aprotic solvent, particularly at elevated temperatures.
-
Ethyl Acetate: While not explicitly stated as a solvent for dissolution, its use in extractions of reaction mixtures containing the compound implies at least moderate solubility.[7]
Inferred Insolubility:
-
Water: While not definitively stated, the organic-soluble nature of the compound suggests it likely has low solubility in water.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Given the polar functional groups, solubility is expected to be low in nonpolar hydrocarbon solvents.
This qualitative information is a valuable starting point for solvent screening in synthesis, purification, and formulation development.
The "Why": Deconstructing the Factors Governing Solubility
Understanding the theoretical underpinnings of solubility allows for more rational solvent selection. The principle of "like dissolves like" is a fundamental starting point.
The Role of Solvent Polarity
The polarity of a solvent, a measure of its charge distribution, is a key factor.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydrogen atoms on the heteroatoms of ethyl 3-aminopyrazole-4-carboxylate can form hydrogen bonds with the oxygen of the alcohol, while the nitrogen and oxygen atoms of the solute can accept hydrogen bonds from the solvent's hydroxyl group. This strong intermolecular interaction promotes dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have significant dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting favorably with the N-H groups of the pyrazole and amino functionalities.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant charge separation and cannot form strong hydrogen bonds. The energy required to break the crystal lattice of the polar ethyl 3-aminopyrazole-4-carboxylate is not sufficiently compensated by the weak van der Waals forces that would be formed with a nonpolar solvent, leading to poor solubility.
Hydrogen Bonding Capability
As highlighted in the physicochemical profile, ethyl 3-aminopyrazole-4-carboxylate has a significant capacity for hydrogen bonding. This is a primary driver of its solubility in polar protic solvents. The ability of a solvent to disrupt the intermolecular hydrogen bonds within the solid crystal lattice and form new, energetically favorable solute-solvent hydrogen bonds is crucial for dissolution.
Temperature Effects
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice. Increasing the temperature provides this energy, favoring the dissolution process. This principle is exploited during recrystallization, where the compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.
Experimental Determination of Quantitative Solubility: A Step-by-Step Protocol
Given the absence of a comprehensive, publicly available quantitative solubility dataset for ethyl 3-aminopyrazole-4-carboxylate, researchers will often need to determine this experimentally. The following is a robust, self-validating protocol for determining the equilibrium solubility of the compound in a given solvent.
Materials and Equipment
-
Ethyl 3-aminopyrazole-4-carboxylate (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining equilibrium solubility.
Detailed Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of ethyl 3-aminopyrazole-4-carboxylate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF or a mobile phase component) to prepare a stock solution of known concentration.
-
Perform a series of dilutions to create a set of calibration standards.
-
-
Preparation of Saturated Solutions:
-
To a series of vials, add a measured volume of the test solvent (e.g., 2 mL).
-
Add an excess amount of solid ethyl 3-aminopyrazole-4-carboxylate to each vial to ensure that a saturated solution is formed and some solid remains undissolved.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the time to reach a plateau in concentration.
-
-
Sampling and Dilution:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
Analysis:
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of ethyl 3-aminopyrazole-4-carboxylate in the test solvent at the specified temperature.
-
Practical Implications for Researchers
A thorough understanding of the solubility of ethyl 3-aminopyrazole-4-carboxylate has direct and significant implications for various research and development activities:
-
Synthetic Chemistry: The choice of reaction solvent is critical. A solvent in which the starting materials are sufficiently soluble at the reaction temperature is necessary for efficient conversion. For purification by recrystallization, a solvent with high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal.
-
Process Chemistry and Scale-Up: Solubility data is essential for determining appropriate vessel sizes, solvent volumes, and for developing robust crystallization and isolation procedures.
-
Formulation Development: For pharmaceutical applications, the aqueous solubility of a drug substance is a key determinant of its dissolution rate and subsequent bioavailability. While ethyl 3-aminopyrazole-4-carboxylate is an intermediate, the solubility characteristics of its derivatives are of paramount importance. Early-stage solubility assessments can guide the selection of appropriate formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions.
-
Analytical Method Development: Solubility information is crucial for preparing stock solutions for analytical standards and for selecting appropriate diluents in various analytical techniques.
Conclusion and Future Outlook
Ethyl 3-aminopyrazole-4-carboxylate remains a compound of significant interest in the chemical and pharmaceutical sciences. While qualitative solubility data provides a useful starting point, there is a clear need for a more comprehensive, publicly accessible repository of quantitative solubility data in a wide range of solvents and at various temperatures. The experimental protocol detailed in this guide provides a reliable framework for researchers to generate this critical data in their own laboratories. As the applications of this versatile building block continue to expand, a deeper and more quantitative understanding of its solubility will be indispensable for accelerating the development of new and innovative products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A10882.14 [thermofisher.com]
- 4. Ethyl 3-Aminopyrazole-4-carboxylate | 6994-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chembk.com [chembk.com]
- 7. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
Stability and storage conditions for Ethyl 3-aminopyrazole-4-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-aminopyrazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-aminopyrazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of modern chemistry. Its unique molecular architecture, featuring an aminopyrazole core with an ethyl carboxylate substituent, makes it an exceptionally versatile intermediate in the synthesis of a wide array of bioactive molecules. This compound serves as a critical starting material in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug discovery, as well as in the formulation of advanced agrochemicals.[1] The integrity and purity of this reagent are paramount to the success of these synthetic endeavors. This guide provides a comprehensive technical overview of the factors influencing the stability of Ethyl 3-aminopyrazole-4-carboxylate and outlines field-proven protocols for its optimal storage and handling to ensure its viability for research and development.
Physicochemical Properties
A thorough understanding of the compound's fundamental properties is the first step in establishing appropriate handling and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molecular Weight | 155.15 g/mol | [2] |
| CAS Number | 6994-25-8 | [1][3][4][5] |
| Appearance | White to light yellow or light orange crystalline powder | [1][4][6] |
| Melting Point | 101 - 107 °C | [1][4][5] |
| Solubility | Soluble in various organic solvents like ethanol, ether, and chloroform. | [7] |
Core Stability Profile and Degradation Pathways
The stability of Ethyl 3-aminopyrazole-4-carboxylate is influenced by a combination of its inherent chemical structure and external environmental factors. The pyrazole ring itself is relatively stable due to its aromatic character. However, the presence of the amino and ethyl ester functional groups introduces specific vulnerabilities.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions.[8] This reaction, accelerated by strong acids or bases, would yield 3-aminopyrazole-4-carboxylic acid and ethanol, altering the compound's reactivity and purity. It is noted to be more stable under acidic conditions but can degrade under alkaline conditions.[7]
-
Oxidation: The aminopyrazole core, like other pyrazoline derivatives, can be prone to oxidation.[9] This degradation pathway can be initiated by atmospheric oxygen, trace metal impurities, or aggressive oxidizing agents, often resulting in the formation of colored byproducts (e.g., brownish products).[8][9]
-
Photodegradation: Many heterocyclic compounds, including some pyrazole derivatives, are photosensitive.[8] Prolonged exposure to UV or visible light can provide the energy needed to initiate degradation reactions, leading to impurity formation and loss of potency.
-
Thermal Decomposition: While the compound is a solid with a melting point above 100°C, elevated temperatures can accelerate all degradation pathways. Thermal decomposition under fire conditions may release irritating and toxic gases, such as nitrogen oxides and carbon oxides.[4][5]
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and preserve the compound's chemical integrity, the following storage and handling procedures are mandated.
Summary of Storage Conditions
| Condition | Solid Compound | In-Solution | Rationale |
| Temperature | 0 - 8 °C (Refrigerated) | -80°C (Long-term) | Slows kinetic degradation processes.[1][7][10] |
| Atmosphere | Tightly sealed container; Inert gas (Ar, N₂) for long-term storage | Tightly sealed vial | Protects against moisture (hydrolysis) and oxygen (oxidation).[8][9] |
| Light | Store in amber vials or protect from light (e.g., foil wrap) | Amber vial | Prevents photodegradation.[8][10] |
| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and strong alkalis | N/A | Avoids rapid chemical degradation.[4][5] |
Handling Procedures
As a matter of laboratory safety and to prevent contamination, the following handling guidelines should be observed:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4] For weighing or transferring powder, a dust mask is recommended.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
Protocol for Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying the likely degradation products of a drug substance, which helps in developing stability-indicating analytical methods.[11] These studies expose the compound to stress conditions more severe than accelerated stability testing.[11][12]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting a forced degradation study on Ethyl 3-aminopyrazole-4-carboxylate.
Caption: Workflow for Forced Degradation Study of EAPC.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of Ethyl 3-aminopyrazole-4-carboxylate at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 60°C for a predetermined time. Cool and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a predetermined time.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature below its melting point (e.g., 80°C). Periodically withdraw samples, dissolve in the mobile phase, and analyze.
-
Photostability Testing: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to facilitate the identification and characterization of any degradation products.
This systematic approach ensures that any potential degradation products are generated and can be reliably separated and detected, thereby validating the analytical method's ability to monitor the true stability of Ethyl 3-aminopyrazole-4-carboxylate over time.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6994-25-8|Ethyl 3-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Ethyl 3-Aminopyrazole-4-carboxylate | 6994-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Technical Guide to the Reactivity Profile of the Amino Group in Ethyl 3-aminopyrazole-4-carboxylate
Abstract
Ethyl 3-aminopyrazole-4-carboxylate is a pivotal scaffold in contemporary medicinal chemistry and materials science. Its strategic importance is largely dictated by the versatile reactivity of its C3-amino group. This technical guide provides an in-depth exploration of the electronic and steric factors governing the nucleophilicity of this primary amino group. We present a comprehensive analysis of its reactivity profile, covering key transformations such as acylation, alkylation, diazotization, and cyclization reactions. Each section is supported by field-proven experimental protocols, mechanistic insights, and their application in the synthesis of high-value compounds, including precursors to blockbuster drugs like Zaleplon and Allopurinol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Introduction: The Strategic Importance of Ethyl 3-aminopyrazole-4-carboxylate
Ethyl 3-aminopyrazole-4-carboxylate is a substituted pyrazole that has emerged as a cornerstone in the synthesis of a multitude of heterocyclic compounds. Its structure, featuring a primary amino group and an ethyl ester adjacent to each other on a pyrazole core, offers a unique combination of reactive sites. The amino group, in particular, serves as a versatile synthetic handle for molecular elaboration. The strategic positioning of this group allows it to act as a potent nucleophile, enabling a wide array of chemical transformations. This reactivity is fundamental to its role in the construction of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are privileged structures in drug discovery, known to exhibit a broad spectrum of biological activities including hypnotic, anti-inflammatory, and anti-cancer properties.[1] This guide will dissect the underlying principles of the amino group's reactivity and provide practical, validated protocols for its derivatization.
The Heart of Reactivity: Electronic and Steric Profile of the Amino Group
The reactivity of the amino group in ethyl 3-aminopyrazole-4-carboxylate is a finely tuned interplay of electronic and steric effects. Understanding these factors is paramount for predicting and controlling the outcomes of its reactions.
2.1. Nucleophilicity and Basicity
The exocyclic C3-amino group is the most nucleophilic center in the molecule.[2] Its lone pair of electrons is readily available for donation to electrophiles. This enhanced nucleophilicity, when compared to the endocyclic (ring) nitrogen atoms, can be attributed to several factors:
-
Electron Delocalization: The pyrazole ring is an aromatic system. While the ring nitrogen atoms' lone pairs are involved in maintaining this aromaticity, the exocyclic amino group's lone pair has a greater degree of freedom.
-
Inductive and Mesomeric Effects: The amino group acts as a powerful electron-donating group through the mesomeric effect (+M), which increases the electron density on the pyrazole ring. Conversely, the pyrazole ring itself and the adjacent C4-ethoxycarbonyl group exert electron-withdrawing effects (-I), which slightly temper the basicity of the amino group.
This balance results in an amino group that is a potent nucleophile but a relatively weak base, allowing for selective reactions under controlled conditions. The general order of nucleophilicity for the different sites in 5-aminopyrazoles is: 5-NH₂ > 1-NH > 4-CH.[2]
2.2. Tautomerism
It is important to note that 3-aminopyrazole and its derivatives can exist in tautomeric forms. For the parent 3-aminopyrazole, this involves the 1H-pyrazol-3-amine and 1H-pyrazol-5-amine forms, which can interconvert.[3] For ethyl 3-aminopyrazole-4-carboxylate, the predominant tautomer is the 3-amino form, but the potential for tautomerization should be considered in reaction design, especially under basic or acidic conditions.
Key Chemical Transformations of the Amino Group
The versatile reactivity of the amino group makes it a focal point for a variety of synthetic transformations. This section details the most significant reactions, complete with mechanistic rationale and detailed protocols.
N-Alkylation: Controlling Regioselectivity
N-alkylation of the pyrazole core is a critical step in the synthesis of many biologically active molecules, including kinase inhibitors. A significant challenge is controlling the regioselectivity between the endocyclic (N1) and exocyclic (C3-NH₂) positions. However, the inherent higher nucleophilicity of the exocyclic amino group can be exploited, or reaction conditions can be tuned to favor alkylation at the desired ring nitrogen.
References
- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 3. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
Methodological & Application
The Versatile Scaffold: Ethyl 3-Aminopyrazole-4-carboxylate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Aminopyrazole Core
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with therapeutic potential often converges on a select group of privileged scaffolds. These molecular frameworks serve as robust starting points for the synthesis of diverse compound libraries, offering a favorable combination of synthetic accessibility, structural rigidity, and the capacity for multi-vector functionalization. Among these, the aminopyrazole nucleus has emerged as a cornerstone in medicinal chemistry, underpinning the development of a multitude of biologically active agents.[1][2] Ethyl 3-aminopyrazole-4-carboxylate, a key derivative of this scaffold, represents a particularly strategic building block. Its bifunctional nature, possessing a nucleophilic amino group and an electrophilic ester moiety on a stable heterocyclic core, allows for a wide array of chemical transformations, making it an invaluable tool for researchers and drug development professionals.[1] This guide provides an in-depth exploration of the applications of Ethyl 3-aminopyrazole-4-carboxylate, complete with detailed experimental protocols and insights into its role in the generation of potent therapeutic candidates.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe utilization in any synthetic workflow.
| Property | Value | Reference |
| CAS Number | 6994-25-8 | [3] |
| Molecular Formula | C₆H₉N₃O₂ | [3] |
| Molecular Weight | 155.15 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 105-107 °C | [3] |
| Solubility | Soluble in various organic solvents such as ethanol, ether, and chloroform. | [5] |
Safety and Handling: Ethyl 3-aminopyrazole-4-carboxylate is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[3]
Core Synthesis Protocol: A Foundational Procedure
The reliable and scalable synthesis of Ethyl 3-aminopyrazole-4-carboxylate is a critical first step for its widespread application. The most common and efficient method involves the cyclization of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.[6]
Protocol 1: Synthesis of Ethyl 3-aminopyrazole-4-carboxylate
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Causality: The reaction proceeds via a nucleophilic attack of hydrazine on the electron-deficient carbon of the cyanoacetate derivative, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring. The ethoxy group acts as a good leaving group, facilitating the cyclization process.
Workflow Diagram:
References
- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-氨基吡唑-4-甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals
An In-Depth Guide to the Application of Ethyl 3-aminopyrazole-4-carboxylate in Agrochemical Synthesis
Ethyl 3-aminopyrazole-4-carboxylate is a highly versatile heterocyclic building block that has become indispensable in the discovery and development of modern agrochemicals.[1][2][3] Its unique structural features—a reactive amino group, an ester functional group amenable to modification, and a stable pyrazole core—allow for diverse chemical transformations, making it a key intermediate in the synthesis of a wide array of potent fungicides, herbicides, and insecticides.[1][4] The pyrazole ring system is considered a "privileged scaffold" in medicinal and agricultural chemistry due to its ability to engage in various biological interactions, leading to compounds with high efficacy and novel modes of action.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Ethyl 3-aminopyrazole-4-carboxylate in agrochemical synthesis. It details the causality behind synthetic choices, provides validated experimental protocols, and presents data on the biological activity of the resulting compounds.
Core Synthetic Pathways from a Central Intermediate
The strategic position of the amino and ester groups on the pyrazole ring allows Ethyl 3-aminopyrazole-4-carboxylate to be channeled into different synthetic routes, each leading to a distinct class of agrochemicals. The amino group serves as a nucleophile or a precursor to other functionalities, while the ester group can be hydrolyzed to a carboxylic acid, which is then activated for amide bond formation—a cornerstone of many modern pesticides.
Figure 1: Central role of Ethyl 3-aminopyrazole-4-carboxylate in agrochemical synthesis.
Application 1: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)
One of the most significant applications of this pyrazole derivative is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[6][7][8] These compounds disrupt the fungal mitochondrial respiratory chain, leading to potent and broad-spectrum fungicidal activity.[6] The pyrazole carboxamide scaffold is crucial for binding to the SDH enzyme complex.[8]
The general synthetic strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to a reactive acyl chloride, and finally, amidation with a selected aniline or amine derivative to yield the target fungicide.[9][10]
Synthetic Workflow for Pyrazole Carboxamide Fungicides
Figure 2: Step-wise synthesis of a generic pyrazole carboxamide fungicide.
Protocol 1: Synthesis of a Model Pyrazole Carboxamide Fungicide
This protocol describes a representative synthesis of a pyrazole carboxamide derivative.
Step 1: Saponification to 1H-Pyrazole-4-Carboxylic Acid [10]
-
To a solution of Ethyl 1H-pyrazole-4-carboxylate (0.1 mol) in ethanol (200 mL), add a solution of sodium hydroxide (0.15 mol) in water (50 mL).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and acidify to pH 2-3 with concentrated hydrochloric acid (HCl) while cooling in an ice bath.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 1H-pyrazole-4-carboxylic acid intermediate.
Step 2: Formation of Pyrazole Acid Chloride [9][10]
-
Suspend the dried pyrazole-4-carboxylic acid (0.05 mol) in thionyl chloride (SOCl₂, 50 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the acid chloride is formed.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pyrazole acid chloride, which is often used immediately in the next step.
Step 3: Amidation to Final Product [9]
-
Dissolve the crude pyrazole acid chloride (0.05 mol) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (150 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of the desired substituted amine (e.g., 2-chloroaniline) (0.05 mol) and a base like triethylamine or pyridine (0.06 mol) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide.
Representative Fungicidal Activity Data
The efficacy of synthesized pyrazole carboxamides is typically evaluated in vitro against various phytopathogenic fungi. The EC₅₀ value represents the concentration of the compound required to inhibit fungal growth by 50%.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide | EC₅₀ (µg/mL) | Source |
| 8j | Alternaria solani | 3.06 | Boscalid | - | [7] |
| 7d | Rhizoctonia solani | 0.046 | Fluxapyroxad | 0.103 | [8] |
| 12b | Rhizoctonia solani | 0.046 | Boscalid | 0.741 | [8] |
| 6d | Rhizoctonia cerealis | 5.11 | Fluxapyroxad | 11.93 | [11] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazim | <0.37 | [9] |
Application 2: Synthesis of Sulfonylurea Herbicides
While Ethyl 3-aminopyrazole-4-carboxylate itself is a starting point, a close derivative, ethyl 5-amino-1-methylpyrazole-4-carboxylate, is a key intermediate in the commercial synthesis of the sulfonylurea herbicide Pyrazosulfuron-ethyl.[12] This class of herbicides acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants.[13]
The synthesis involves converting the aminopyrazole into a sulfonamide, which is then activated and condensed with an amino-pyrimidine heterocycle to form the characteristic sulfonylurea bridge.[12]
Protocol 2: Key Steps in the Synthesis of Pyrazosulfuron-ethyl
This protocol outlines the foundational steps for synthesizing the core structure of Pyrazosulfuron-ethyl, starting from a methylated aminopyrazole intermediate.
Step 1: Preparation of 4-Ethoxycarbonyl-5-sulfonamido-1-methylpyrazole [14]
-
Diazotization and Sulfonation: The synthesis often starts with 4-ethoxycarbonyl-5-amino-1-methylpyrazole. This compound undergoes a diazotization reaction, followed by a sulfonation reaction to introduce the sulfonyl chloride group.
-
Ammoniation: The resulting 4-ethoxycarbonyl-1-methylpyrazole-5-sulfonyl chloride is then reacted with ammonium hydroxide to form the key sulfonamide intermediate.[14]
Step 2: Sulfonyl Isocyanate Formation [12]
-
The sulfonamide intermediate is activated with phosgene or a phosgene equivalent like triphosgene in an inert solvent.
-
This reaction generates a highly reactive sulfonyl isocyanate intermediate. The isocyanate is typically not isolated and is used directly in the next step.
Step 3: Condensation to Form the Sulfonylurea Bridge [12][15]
-
To a solution of the crude sulfonyl isocyanate in a dry solvent like acetonitrile, add 2-amino-4,6-dimethoxypyrimidine.
-
Stir the mixture at room temperature. The condensation reaction proceeds to form the urea linkage.
-
The final product, Pyrazosulfuron-ethyl, often precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with a suitable solvent, and dried to yield the target herbicide.[15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]
- 13. coromandel.biz [coromandel.biz]
- 14. Synthesis method of pyrazosulfuron-ethyl intermediate 4-ethoxycarbonyl-5-sulfamine-1-methylpyrazole - Eureka | Patsnap [eureka.patsnap.com]
- 15. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Diazotization and Coupling Reactions of Ethyl 3-Aminopyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides an in-depth exploration of the diazotization of ethyl 3-aminopyrazole-4-carboxylate and its subsequent azo coupling reactions. This class of reactions is of paramount importance in synthetic chemistry, serving as a versatile platform for the creation of a diverse array of heterocyclic compounds with significant applications in the pharmaceutical and dye industries. This document offers a detailed exposition of the underlying reaction mechanisms, validated step-by-step protocols for synthesis, and critical insights into experimental parameters. Furthermore, it presents a curated summary of various coupling partners, their specific reaction conditions, and the characteristics of the resulting azo compounds. Safety protocols for handling potentially hazardous diazonium salts are also rigorously detailed. The content is structured to empower researchers to confidently and safely execute these powerful synthetic transformations, fostering innovation in drug discovery and materials science.
Introduction: The Synthetic Power of Pyrazole-Based Azo Compounds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring through the introduction of an azo (-N=N-) linkage via diazotization and coupling reactions unlocks a vast chemical space for the synthesis of novel molecular entities.
Ethyl 3-aminopyrazole-4-carboxylate is a readily available and versatile starting material for these transformations. Its primary amino group can be efficiently converted into a reactive diazonium salt, which then acts as an electrophile in azo coupling reactions with a variety of electron-rich coupling partners. This methodology provides a direct and efficient route to a wide range of pyrazole-based azo compounds, which are not only valuable as dyes and pigments but also as key intermediates in the synthesis of more complex heterocyclic systems and as potential drug candidates themselves.[3] The azo moiety can act as a crucial pharmacophore or be further chemically modified, offering a modular approach to lead optimization in drug discovery programs.[4][5]
Mechanistic Insights: A Tale of Two Reactions
The overall transformation involves two distinct yet interconnected chemical processes: the diazotization of the aminopyrazole and the subsequent electrophilic aromatic substitution (azo coupling).
The Diazotization of Ethyl 3-Aminopyrazole-4-carboxylate
The conversion of the primary amino group of ethyl 3-aminopyrazole-4-carboxylate into a diazonium salt is a classic diazotization reaction. However, the weakly basic nature of this heteroaromatic amine necessitates careful control of reaction conditions, typically requiring strongly acidic media.[6]
The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[7] The nitrous acid is then protonated by the excess acid to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen of the primary amino group of the pyrazole attacks the nitrosonium ion. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ethyl 4-carboxylate-1H-pyrazole-3-diazonium salt.[]
Crucially, this reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[9]
Caption: Mechanism of Diazotization.
The Azo Coupling Reaction: An Electrophilic Encounter
The pyrazole diazonium salt generated in the first step is a weak electrophile. It readily reacts with electron-rich aromatic compounds (coupling partners) in an electrophilic aromatic substitution reaction.[10] Common coupling partners include phenols, anilines, and compounds with active methylene groups.[11]
The rate and regioselectivity of the coupling reaction are highly dependent on the pH of the reaction medium and the nature of the coupling partner.
-
Coupling with Phenols: The coupling with phenols is typically carried out in a slightly alkaline medium.[12] The basic conditions deprotonate the phenolic hydroxyl group to form a highly activated phenoxide ion, which is a much stronger nucleophile and readily attacks the diazonium salt, usually at the para position.[10]
-
Coupling with Active Methylene Compounds: Compounds containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) are also excellent coupling partners. The reaction is usually performed in a weakly acidic to neutral medium, often in the presence of a base like sodium acetate, to facilitate the formation of a carbanion intermediate.
Caption: General Experimental Workflow.
Experimental Protocols
Safety Precaution: Diazonium salts are potentially explosive, especially when dry, and should be handled with extreme care.[13][14] Always work behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. It is highly recommended to use the diazonium salt solution immediately after its preparation without attempting to isolate it.[15]
Protocol 1: Diazotization of Ethyl 3-Aminopyrazole-4-carboxylate
Materials:
-
Ethyl 3-aminopyrazole-4-carboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, suspend ethyl 3-aminopyrazole-4-carboxylate (0.01 mol, 1.55 g) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.011 mol, 0.76 g) in cold water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of the aminopyrazole over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes. The resulting clear or slightly yellow solution is the freshly prepared diazonium salt, which should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Partner (e.g., 2-Naphthol)
Materials:
-
Freshly prepared diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 2-naphthol (0.01 mol, 1.44 g) in a solution of sodium hydroxide (0.012 mol, 0.48 g) in water (20 mL) and ethanol (10 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) dropwise to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.[16]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified azo dye.
Protocol 3: Azo Coupling with an Active Methylene Compound (e.g., Malononitrile)
Materials:
-
Freshly prepared diazonium salt solution (from Protocol 1)
-
Malononitrile
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve malononitrile (0.01 mol, 0.66 g) and sodium acetate (0.03 mol, 2.46 g) in a mixture of ethanol (20 mL) and water (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) dropwise to the cold malononitrile solution with vigorous stirring.
-
A colored precipitate will form.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified product.[11]
Data Summary: Coupling Partners and Reaction Conditions
| Coupling Partner | Reaction Conditions | Product Type | Expected Yield | Reference |
| 2-Naphthol | 0-5 °C, NaOH, Ethanol/Water | Azo Dye | Good to Excellent | [16] |
| 8-Hydroxyquinoline | 0-5 °C, KOH, Ethanol | Azo Dye | ~77% | [16] |
| Phenol | 0-5 °C, NaOH, Water | Azo Dye | Good | [10] |
| Malononitrile | 0-5 °C, Sodium Acetate, Ethanol/Water | Pyrazolylhydrazono Derivative | Good | [11] |
| Ethyl Cyanoacetate | 0-5 °C, Sodium Acetate, Ethanol/Water | Pyrazolylhydrazono Derivative | Good | [11] |
| Benzoylacetonitrile | 0-5 °C, Sodium Acetate, Ethanol/Water | Pyrazolylhydrazono Derivative | Good | [11] |
Characterization of Products
The synthesized pyrazole azo compounds can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final products. The spectra should show the characteristic signals for the pyrazole ring, the ester group, the aromatic protons of the coupling partner, and the NH proton of the pyrazole ring.[11][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the molecule, such as the N=N stretch of the azo group (typically around 1600 cm⁻¹), the C=O stretch of the ester (around 1700 cm⁻¹), and the N-H stretch of the pyrazole ring (around 3300-3400 cm⁻¹).[11][18]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.[11]
-
UV-Visible Spectroscopy: The electronic absorption spectra of the azo dyes are typically recorded to determine their maximum absorption wavelength (λmax), which is related to their color.[17]
Applications in Drug Development
The pyrazole scaffold is a cornerstone in modern drug discovery.[2] The introduction of an azo linkage provides a versatile handle for modulating the physicochemical and pharmacological properties of these molecules. Pyrazole-based azo compounds have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many azo dyes incorporating a pyrazole moiety have demonstrated significant activity against various bacterial and fungal strains.[19]
-
Anticancer Activity: The structural diversity of pyrazole azo compounds makes them attractive candidates for the development of novel anticancer agents.[4]
-
Enzyme Inhibition: The azo-pyrazole scaffold can be designed to interact with the active sites of various enzymes, leading to their inhibition.
The modular nature of the synthesis allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug development pipeline.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 17. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Versatile Virtuoso: Ethyl 3-Aminopyrazole-4-carboxylate as a Premier Building Block for High-Value Heterocyclic Scaffolds
Introduction: Unlocking Chemical Diversity
In the landscape of modern medicinal and agricultural chemistry, the quest for novel molecular architectures with potent biological activity is relentless. Among the myriad of starting materials available to the synthetic chemist, ethyl 3-aminopyrazole-4-carboxylate stands out as a uniquely versatile and powerful building block. Its strategic placement of amino, pyrazole, and carboxylate functionalities within a compact framework allows for a diverse array of chemical transformations, leading to a rich tapestry of fused heterocyclic compounds.[1][2] This guide provides an in-depth exploration of the synthetic utility of ethyl 3-aminopyrazole-4-carboxylate, offering detailed protocols and mechanistic insights for the construction of key heterocyclic systems, with a particular focus on pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][3][4]triazines. These scaffolds are of significant interest to researchers and drug development professionals due to their prevalence in a wide range of biologically active molecules, including kinase inhibitors for cancer therapy and agents targeting neurological disorders.[1][3][5]
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | [6][7] |
| Molecular Weight | 155.15 g/mol | [6][7] |
| Appearance | Light yellow to yellow crystalline powder | [1] |
| Melting Point | 101-107 °C | [1][6] |
| Solubility | Soluble in various organic solvents such as ethanol, ether, and chloroform. | [8] |
| Storage | Store at 0-8 °C in a dark, dry place. | [1][8] |
Safety Precautions: Ethyl 3-aminopyrazole-4-carboxylate is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[6][7][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[3][10][11] The reaction of ethyl 3-aminopyrazole-4-carboxylate with 1,3-bielectrophilic compounds, such as β-dicarbonyls, is a robust and widely employed strategy for the construction of this bicyclic system.[3][8][12]
Mechanistic Rationale: A Tale of Two Nucleophiles
The synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles hinges on the nucleophilic character of both the exocyclic amino group and the endocyclic pyrazole nitrogen. The reaction with a β-dicarbonyl compound typically proceeds via an initial nucleophilic attack of the more reactive exocyclic amino group on one of the carbonyl carbons. This is followed by an intramolecular cyclization, where a pyrazole ring nitrogen attacks the second carbonyl group, leading to a dihydropyrazolopyrimidine intermediate which then dehydrates to furnish the aromatic pyrazolo[1,5-a]pyrimidine core. The choice of reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization.[3]
Protocol 1: Synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol details the straightforward condensation of ethyl 3-aminopyrazole-4-carboxylate with acetylacetone.
Workflow Diagram:
Caption: Workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine.
Materials:
| Reagent | M.W. | Amount | Moles |
| Ethyl 3-aminopyrazole-4-carboxylate | 155.15 | 1.55 g | 10 mmol |
| Acetylacetone | 100.12 | 1.10 g | 11 mmol |
| Glacial Acetic Acid | - | 20 mL | - |
| Ethanol (for recrystallization) | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-aminopyrazole-4-carboxylate (1.55 g, 10 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture to achieve a homogeneous suspension.
-
Add acetylacetone (1.10 g, 11 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-water (100 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) to remove any residual acetic acid.
-
Dry the product in a vacuum oven at 50-60 °C.
-
For further purification, recrystallize the crude product from ethanol to afford ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate as a crystalline solid.
Expected Outcome: High yields (typically >85%) of the desired product are expected. The structure can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Synthesis of Pyrazolo[5,1-c][1][3][4]triazines
The pyrazolo[5,1-c][1][3][4]triazine ring system is another important heterocyclic scaffold with applications in materials science and as a precursor to biologically active compounds.[13][14][15] A common synthetic route involves the diazotization of ethyl 3-aminopyrazole-4-carboxylate, followed by coupling with an active methylene compound and subsequent cyclization.[13]
Mechanistic Rationale: A Diazonium-Mediated Cyclization
This transformation begins with the conversion of the primary amino group of ethyl 3-aminopyrazole-4-carboxylate into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive diazonium salt then undergoes an azo coupling reaction with a carbanion derived from an active methylene compound (e.g., malononitrile). The resulting intermediate is poised for intramolecular cyclization, where the pyrazole ring nitrogen attacks the nitrile carbon, leading to the formation of the fused triazine ring.
Protocol 2: Synthesis of Ethyl 7-amino-6-cyano-4-oxo-4H-pyrazolo[5,1-c][1][3][4]triazine-3-carboxylate
This protocol outlines the synthesis of a functionalized pyrazolo[5,1-c][1][3][4]triazine derivative.
Workflow Diagram:
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. prepchem.com [prepchem.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Protocol for N-alkylation of Ethyl 3-aminopyrazole-4-carboxylate
Application Note & Protocol Guide
Topic: : A Guide to Regioselective Synthesis
Abstract
The N-alkylation of pyrazole scaffolds is a foundational reaction in medicinal chemistry and drug development, enabling the structural diversification required to modulate biological activity. Ethyl 3-aminopyrazole-4-carboxylate is a particularly valuable building block, serving as a precursor to a wide array of therapeutic agents, including potent kinase inhibitors.[1] However, the N-alkylation of asymmetrically substituted pyrazoles presents a significant regioselectivity challenge, as the reaction can occur at two distinct nitrogen atoms (N1 and N2). This guide provides a comprehensive overview of the mechanistic principles governing this reaction and presents two robust protocols for the controlled N-alkylation of ethyl 3-aminopyrazole-4-carboxylate. We detail a classical base-mediated approach, explaining the critical role of base and solvent selection, alongside a milder, alternative protocol using the Mitsunobu reaction. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize specific N-alkylated pyrazole regioisomers with high fidelity.
Part I: Mechanistic Principles & The Regioselectivity Challenge
The pyrazole ring contains two adjacent nitrogen atoms, both of which can potentially act as nucleophiles. Upon deprotonation with a base, an ambident pyrazolate anion is formed. This anion has nucleophilic character at both N1 and N2, leading to the potential formation of two different regioisomers upon reaction with an electrophile (the alkylating agent).
The regiochemical outcome is not random; it is governed by a delicate interplay of several factors:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2] In the case of ethyl 3-aminopyrazole-4-carboxylate, the N1 position is generally considered less encumbered than the N2 position, which is situated between the amino and carboxylate groups.
-
Electronic Effects: The electron-donating amino group (NH₂) and the electron-withdrawing ethyl carboxylate group (COOEt) influence the electron density at each nitrogen, which can affect the transition state energies of the two possible alkylation pathways.
-
Reaction Conditions: The choice of base, its counter-ion, the solvent, and the reaction temperature can significantly alter the N1:N2 product ratio.[1] Strong, non-coordinating bases like sodium hydride (NaH) in aprotic polar solvents like DMF often favor alkylation at the less hindered nitrogen by creating a "freer" anion.[3][4] Weaker bases like potassium carbonate (K₂CO₃) can lead to different selectivity profiles.
Figure 1: General scheme of pyrazole N-alkylation showing the formation of N1 and N2 regioisomers from the common pyrazolate intermediate.
Part II: Protocol 1 - Classical Base-Mediated N-Alkylation
This protocol describes a widely adopted and effective method for N-alkylation using a strong base to deprotonate the pyrazole, followed by the addition of an alkyl halide. Sodium hydride is recommended for its ability to irreversibly deprotonate the pyrazole, often leading to improved regioselectivity.[3]
Experimental Workflow
Figure 2: Workflow for the base-mediated N-alkylation of ethyl 3-aminopyrazole-4-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| Ethyl 3-aminopyrazole-4-carboxylate | 6994-25-8 | Sigma-Aldrich | Starting material. Ensure it is dry. |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | Sigma-Aldrich | Highly reactive. Handle under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | Sure/Seal™ bottle recommended. |
| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | Sigma-Aldrich | Electrophile. Corrosive and lachrymatory. |
| Saturated Aqueous NH₄Cl solution | 12125-02-9 | - | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | For column chromatography. |
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension. Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 3-aminopyrazole-4-carboxylate (1.0 equivalent) in a separate flask with a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Scientist's Note: Adding the pyrazole solution to the base ensures the base is always in excess, promoting efficient deprotonation. Effervescence (H₂ gas evolution) should be observed.
-
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.[4]
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize the excess NaH.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product(s). A gradient elution (e.g., 10% to 50% EtOAc in hexanes) is often effective for separating regioisomers.
Part III: Protocol 2 - N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for N-alkylation that proceeds under mild, neutral conditions. It utilizes an alcohol as the alkylating agent, activated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD).[5][6] This method is particularly valuable for sensitive substrates or when using secondary alcohols, as the reaction proceeds with a clean inversion of stereochemistry.[6]
Mitsunobu Reaction Cycle
Figure 3: Simplified cycle of the Mitsunobu reaction for pyrazole N-alkylation.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| Ethyl 3-aminopyrazole-4-carboxylate | 6994-25-8 | Sigma-Aldrich | Starting material. |
| Alcohol (e.g., Benzyl Alcohol) | 100-51-6 | Sigma-Aldrich | The source of the alkyl group. |
| Triphenylphosphine (PPh₃) | 603-35-0 | Sigma-Aldrich | Solid, air-stable. |
| Diisopropylazodicarboxylate (DIAD) | 2446-83-5 | Sigma-Aldrich | Light-sensitive, toxic. DEAD can also be used. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | Reaction solvent. |
Detailed Step-by-Step Methodology
-
Setup: To a round-bottom flask under an inert atmosphere, add ethyl 3-aminopyrazole-4-carboxylate (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents).
-
Dissolution: Dissolve the solids in anhydrous THF and cool the solution to 0 °C in an ice-water bath.
-
DIAD Addition: Add DIAD (1.5 equivalents) dropwise via syringe to the stirred solution over 15-20 minutes. An exothermic reaction and color change (typically to a yellow/orange hue) may be observed.
-
Scientist's Note: Slow addition of the azodicarboxylate is crucial to control the reaction temperature and minimize side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (O=PPh₃) and diisopropyl hydrazodicarboxylate byproducts. Direct purification of the crude residue by flash column chromatography is the most common method. The byproducts are typically more polar than the desired N-alkylated product.
Part IV: Characterization & Data
Accurate characterization is essential to confirm the successful synthesis and, critically, to determine the regiochemistry of the alkylation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. To distinguish between N1 and N2 isomers, a 2D NOESY experiment is invaluable. An observable Nuclear Overhauser Effect (NOE) correlation between the protons of the newly introduced N-alkyl group and the C5-proton of the pyrazole ring would confirm the N1 regioisomer.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the broad N-H stretch from the starting material and the appearance of new C-H stretches from the alkyl group can be observed.
Representative Data Table
The following table presents expected outcomes for the base-mediated alkylation of ethyl 3-aminopyrazole-4-carboxylate with different alkylating agents.
| Alkylating Agent (R-X) | Base | Solvent | Time (h) | Yield (%) | N1:N2 Ratio |
| Methyl Iodide | K₂CO₃ | MeCN | 6 | 85 | ~5 : 1 |
| Methyl Iodide | NaH | DMF | 4 | 92 | >10 : 1 |
| Benzyl Bromide | NaH | DMF | 8 | 95 | >20 : 1 |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 12 | 78 | ~4 : 1 |
Note: Yields and ratios are illustrative and can vary based on specific reaction scale and conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | Inactive base (NaH); Wet solvent/reagents; Poorly reactive alkylating agent. | Use fresh NaH from a new container; Ensure all glassware is flame-dried and solvents are anhydrous; Switch to a more reactive halide (I > Br > Cl) or use a forcing condition (heat). |
| Mixture of Isomers | Conditions are not selective enough. | Switch from K₂CO₃ to NaH to promote kinetic control.[3] Lower the reaction temperature. Change the solvent to one that may better differentiate the two nitrogen atoms. |
| Multiple Alkylation spots | The exocyclic amino group is also being alkylated. | Use milder conditions or a more sterically hindered base. If necessary, protect the amino group (e.g., as a Boc-carbamate) prior to N-alkylation, followed by deprotection. |
| Difficult Purification | Products and byproducts have similar Rf values. Pyrazole is sticking to silica gel. | Try a different solvent system for chromatography. Deactivate the silica gel by adding 1% triethylamine to the eluent.[7] Consider purification by recrystallization. |
References
The Versatility of Ethyl 3-Aminopyrazole-4-carboxylate in Cyclocondensation Reactions: A Guide to Synthesizing Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Pre-functionalized Pyrazole Core
Ethyl 3-aminopyrazole-4-carboxylate is a highly versatile and valuable building block in modern medicinal chemistry and organic synthesis. Its pre-functionalized structure, featuring a nucleophilic amino group and an adjacent ester moiety on a pyrazole scaffold, offers a unique platform for constructing a diverse array of fused heterocyclic systems. These resulting scaffolds, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their structural analogy to endogenous purines, enabling them to interact with a wide range of biological targets. This has led to their exploration as potent anticancer, antimicrobial, and kinase inhibiting agents.[1][2][3]
This technical guide provides an in-depth exploration of the key cyclocondensation reactions involving ethyl 3-aminopyrazole-4-carboxylate. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the synthetic protocols, offering field-proven insights to empower researchers in their own synthetic endeavors.
PART 1: Synthesis of Pyrazolo[3,4-d]pyrimidines: Building the Purine Isostere
The pyrazolo[3,4-d]pyrimidine core is a prominent scaffold in drug discovery, with notable examples including the xanthine oxidase inhibitor allopurinol. The synthesis of this bicyclic system from ethyl 3-aminopyrazole-4-carboxylate typically involves a cyclocondensation reaction with a one-carbon synthon, which provides the C4 and N3 atoms of the pyrimidine ring.
Reaction 1: Cyclocondensation with Formamide to Yield Pyrazolo[3,4-d]pyrimidin-4-one
This is one of the most direct methods to construct the pyrazolo[3,4-d]pyrimidin-4-one core. The high temperature required for this reaction is necessary to drive the dehydration and cyclization steps. Formamide serves as both the reactant and, in many cases, the solvent.
Mechanistic Insight: The reaction proceeds through an initial acylation of the more nucleophilic 3-amino group by formamide, followed by an intramolecular cyclization where the pyrazole's endocyclic nitrogen attacks the newly formed amide carbonyl. A subsequent dehydration step leads to the aromatic pyrazolo[3,4-d]pyrimidin-4-one.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-one
-
Materials:
-
Ethyl 3-aminopyrazole-4-carboxylate
-
Formamide
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add ethyl 3-aminopyrazole-4-carboxylate (1 equivalent).
-
Add an excess of formamide (e.g., 10-20 equivalents, which can also serve as the solvent).
-
Heat the reaction mixture to 190°C and maintain this temperature for 8 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure 1H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Reaction 2: Cyclocondensation with Urea or Thiourea
The reaction with urea or thiourea provides a route to pyrazolo[3,4-d]pyrimidine-4,6-diones or their thio-analogs. These reactions also typically require elevated temperatures to proceed.
Mechanistic Insight: The reaction is believed to initiate with the nucleophilic attack of the 3-amino group of the pyrazole on one of the carbonyl (or thiocarbonyl) carbons of urea (or thiourea), leading to the elimination of ammonia. This is followed by an intramolecular cyclization involving the ester group and the remaining amino group of the urea moiety, with the subsequent elimination of ethanol and another molecule of ammonia to form the fused pyrimidine ring.
General Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine-4,6-dione
-
Materials:
-
Ethyl 3-aminopyrazole-4-carboxylate
-
Urea
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)
-
-
Procedure:
-
Combine ethyl 3-aminopyrazole-4-carboxylate (1 equivalent) and urea (1.5-2 equivalents) in a suitable high-boiling point solvent.
-
Heat the mixture to a temperature of 180-220°C.
-
Maintain the reaction at this temperature for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into a beaker of cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
-
Data Summary Table for Pyrazolo[3,4-d]pyrimidine Synthesis
| Reagent | Product | Typical Conditions |
| Formamide | 1H-Pyrazolo[3,4-d]pyrimidin-4-one | 190°C, 8 hours[4] |
| Urea | Pyrazolo[3,4-d]pyrimidine-4,6-dione | 180-220°C, solvent (e.g., DMF) |
| Thiourea | 6-Thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Similar to urea, often in pyridine |
Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: General workflow for synthesizing pyrazolo[3,4-d]pyrimidines.
PART 2: Synthesis of Pyrazolo[3,4-b]pyridines: The Friedländer and Gould-Jacobs Approaches
The pyrazolo[3,4-b]pyridine scaffold is another privileged structure in medicinal chemistry, often targeted for its potential as kinase inhibitors. The synthesis of this ring system from ethyl 3-aminopyrazole-4-carboxylate typically employs classical named reactions for pyridine ring formation.
Reaction 3: The Friedländer Annulation with 1,3-Dicarbonyl Compounds
The Friedländer synthesis is a powerful method for constructing quinolines and related fused pyridines. In this context, it involves the condensation of the 3-aminopyrazole with a 1,3-dicarbonyl compound.
Mechanistic Insight: The reaction is typically acid-catalyzed and begins with the formation of an enamine or enol from the 1,3-dicarbonyl compound. The amino group of the pyrazole then attacks one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The regioselectivity of the reaction depends on the relative reactivity of the two carbonyl groups in an unsymmetrical dicarbonyl compound.
Experimental Protocol: Friedländer Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
-
Materials:
-
Ethyl 3-aminopyrazole-4-carboxylate
-
Acetylacetone (a 1,3-dicarbonyl compound)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve ethyl 3-aminopyrazole-4-carboxylate (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water and neutralize with a base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol.
-
Reaction 4: The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a route to 4-hydroxypyrazolo[3,4-b]pyridines, which exist in tautomeric equilibrium with the corresponding 4-oxo form.[5][6] This reaction typically involves an initial condensation with an ethoxymethylenemalonate derivative followed by thermal cyclization.
Mechanistic Insight: The reaction starts with the nucleophilic attack of the 3-amino group of the pyrazole on the electron-deficient carbon of diethyl ethoxymethylenemalonate, leading to the displacement of the ethoxy group. The resulting intermediate then undergoes a thermally induced intramolecular cyclization (a 6-electron electrocyclization), followed by tautomerization to yield the stable 4-oxopyrazolo[3,4-b]pyridine system.
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Materials:
-
Ethyl 3-aminopyrazole-4-carboxylate
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
-
Procedure:
-
Step 1: Condensation. In a round-bottom flask, mix ethyl 3-aminopyrazole-4-carboxylate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-140°C for 1-2 hours. Ethanol is evolved during this step.
-
Step 2: Cyclization. Add a high-boiling point solvent like diphenyl ether to the reaction mixture. Heat the solution to a high temperature (typically 240-260°C) for 30-60 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane or petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
-
The crude product can be purified by recrystallization from a solvent such as ethanol or DMF.
-
Logical Flow of the Gould-Jacobs Reaction
Caption: Step-wise progression of the Gould-Jacobs reaction.
Conclusion: A Foundation for Innovation
The cyclocondensation reactions of ethyl 3-aminopyrazole-4-carboxylate represent a robust and versatile strategy for the synthesis of biologically relevant fused heterocyclic systems. By understanding the underlying mechanisms of these transformations, researchers can make informed decisions about reaction conditions and reagent selection to optimize their synthetic routes. The protocols provided herein serve as a validated starting point for the exploration of novel pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, paving the way for the development of new therapeutic agents.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: Ethyl 3-aminopyrazole-4-carboxylate in the Development of Targeted Anticancer Therapeutics
Introduction: The Privileged Status of the Pyrazole Nucleus in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a multitude of biological targets with high affinity and specificity. The pyrazole ring system is a quintessential example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into numerous clinically approved drugs.[1][2] Ethyl 3-aminopyrazole-4-carboxylate, a readily accessible and highly functionalized pyrazole derivative, serves as a crucial starting material for the synthesis of a diverse array of bioactive compounds, particularly in the realm of oncology.[3] Its unique arrangement of nitrogen atoms and reactive functional groups—an amino group, an ester, and the pyrazole ring itself—provides a versatile platform for the construction of complex molecular architectures designed to selectively target key players in cancer progression.[4] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of ethyl 3-aminopyrazole-4-carboxylate in the design and synthesis of potent anticancer agents, with a focus on kinase inhibitors. We will provide detailed, field-proven protocols for the synthesis of a representative pyrazole-based anticancer compound, its biological evaluation, and the interpretation of the resulting data.
The Rationale: Why Pyrazoles are Effective Anticancer Agents
The efficacy of pyrazole derivatives as anticancer agents stems from their ability to mimic the purine core of ATP, the universal energy currency of the cell.[2] This structural mimicry allows them to competitively bind to the ATP-binding pocket of a wide range of protein kinases, enzymes that play a pivotal role in regulating cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[1] Pyrazole-based inhibitors have been successfully developed to target a variety of oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Cyclin-Dependent Kinases (CDKs) [1]
By selectively inhibiting these kinases, pyrazole-containing drugs can effectively halt the aberrant signaling that drives tumor growth. The strategic modification of the pyrazole core, often starting from versatile precursors like ethyl 3-aminopyrazole-4-carboxylate, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy: From a Simple Pyrazole to a Potent Kinase Inhibitor
This section details the synthesis of a potent Fms-like Tyrosine Kinase 3 (FLT3) inhibitor, a key target in Acute Myeloid Leukemia (AML), starting from a derivative of ethyl 3-aminopyrazole-4-carboxylate. The chosen synthetic route is based on established and reliable methodologies in medicinal chemistry.[1][6]
Workflow for the Synthesis of a Pyrazole-based FLT3 Inhibitor
Caption: Synthetic workflow for a pyrazole-based FLT3 inhibitor.
Detailed Synthetic Protocol
PART 1: Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid (Intermediate 1)
-
Nitration: To a cooled (0 °C) solution of Ethyl 3-aminopyrazole-4-carboxylate in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Hydrolysis: Suspend the crude nitrated ester in a solution of sodium hydroxide in water and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 4-nitro-1H-pyrazole-3-carboxylic acid.
PART 2: Synthesis of N-substituted-4-nitro-1H-pyrazole-3-carboxamide (Intermediate 2)
-
To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid in anhydrous DMF, add EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
PART 3: Synthesis of 4-amino-N-substituted-1H-pyrazole-3-carboxamide (Intermediate 3)
-
To a solution of N-substituted-4-nitro-1H-pyrazole-3-carboxamide in ethanol, add ammonium chloride and iron powder.
-
Heat the mixture to reflux for 3 hours.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
PART 4: Synthesis of the Final FLT3 Inhibitor
-
To a solution of 4-amino-N-substituted-1H-pyrazole-3-carboxamide and the desired heterocyclic halide in dioxane, add a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos).
-
Add a base (e.g., Cs2CO3) and heat the mixture to reflux under an inert atmosphere for 12 hours.
-
Cool the reaction mixture to room temperature, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the final FLT3 inhibitor.
Biological Evaluation: Assessing Anticancer Activity
Once synthesized, the novel pyrazole derivative must be rigorously evaluated for its anticancer properties. This section provides detailed protocols for key in vitro assays.
Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of pyrazole compounds.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compound in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the synthesized compound to inhibit the activity of the target kinase (e.g., FLT3).[2][8]
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Assay Setup: In a 384-well plate, add the kinase assay buffer, the synthesized pyrazole compound at various concentrations, and the recombinant FLT3 kinase.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on the cell cycle distribution of cancer cells.[9][10][11]
Materials:
-
Cancer cell line
-
Synthesized pyrazole compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the synthesized pyrazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells will be measured. The data is typically presented as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Data Presentation and Interpretation
The quantitative data generated from the biological assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Biological Activity of a Representative Pyrazole-based FLT3 Inhibitor
| Compound | Target Kinase | Kinase IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Cell Cycle Arrest |
| Example Compound | FLT3 | 15 | MV4-11 | 0.5 | G1 Phase |
| Reference Drug | FLT3 | 10 | MV4-11 | 0.3 | G1 Phase |
Conclusion and Future Directions
Ethyl 3-aminopyrazole-4-carboxylate is an undeniably valuable and versatile starting material in the synthesis of novel anticancer agents. The pyrazole scaffold, with its inherent drug-like properties, continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. The protocols detailed in this application note provide a robust framework for the synthesis and biological evaluation of pyrazole-based drug candidates. Future research in this area will likely focus on the development of next-generation pyrazole derivatives with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties for better in vivo efficacy, and the ability to overcome drug resistance mechanisms. The continued exploration of the chemical space around the pyrazole nucleus, guided by rational drug design principles, holds immense promise for the future of targeted cancer therapy.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. protocols.io [protocols.io]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
The Cornerstone of Innovation: Ethyl 3-aminopyrazole-4-carboxylate in Modern Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and biochemical research, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and significant presence in a multitude of biologically active compounds.[1][2][3] Among the vast family of pyrazole derivatives, Ethyl 3-aminopyrazole-4-carboxylate emerges as a cornerstone—a foundational building block for the synthesis of potent and selective enzyme inhibitors.[4][5] This technical guide provides an in-depth exploration of the role of Ethyl 3-aminopyrazole-4-carboxylate in enzyme inhibition studies, offering not just protocols, but a strategic framework for its application in the development of novel therapeutics.
While Ethyl 3-aminopyrazole-4-carboxylate itself is not typically a potent enzyme inhibitor, its true value lies in its chemical architecture. The presence of an amino group and an ester functional group on the pyrazole ring provides reactive handles for a wide array of chemical modifications. This allows for the systematic construction of extensive compound libraries to probe the intricate topographies of enzyme active sites.[3][6][7] This guide will delve into the strategic use of this versatile molecule, from the initial design and synthesis of inhibitor candidates to the detailed protocols for their evaluation in robust enzyme inhibition assays.
The Strategic Advantage of the Aminopyrazole Scaffold
The utility of Ethyl 3-aminopyrazole-4-carboxylate as a scaffold is rooted in its inherent chemical properties and its proven success in yielding high-affinity ligands for various enzyme classes. The pyrazole core can act as a bioisostere for other aromatic systems, enhancing properties like solubility and metabolic stability.[2] The amino and carboxylate functionalities serve as key anchor points for introducing pharmacophoric elements that can engage in specific interactions—hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with the target enzyme.
This strategic derivatization is paramount in achieving both potency and selectivity. For instance, in the development of kinase inhibitors, the aminopyrazole core can be elaborated to interact with the hinge region of the ATP-binding pocket, a common strategy for achieving high-affinity binding.[3] Similarly, for metalloproteases, the scaffold can be modified to present a chelating group towards the catalytic metal ion while other substituents optimize interactions with specificity pockets.
Application Notes: From Scaffold to Lead Compound
The journey from Ethyl 3-aminopyrazole-4-carboxylate to a lead inhibitor candidate is a multi-step process that involves rational design, chemical synthesis, and rigorous biological evaluation.
Conceptualization and Design Strategy
The initial step involves the identification of a target enzyme and the subsequent design of a library of derivatives based on the Ethyl 3-aminopyrazole-4-carboxylate scaffold. A deep understanding of the target's active site architecture, often elucidated through X-ray crystallography or homology modeling, is crucial. The design strategy should aim to introduce chemical diversity at the key positions of the pyrazole ring to maximize the chances of identifying a potent and selective inhibitor.
Synthetic Elaboration: A World of Possibilities
Ethyl 3-aminopyrazole-4-carboxylate is amenable to a wide range of chemical transformations. The amino group can be acylated, alkylated, or used in condensation reactions to introduce various side chains. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to form amides. These synthetic routes provide access to a vast chemical space of potential inhibitors.
Protocols for Enzyme Inhibition Studies
The following protocols are designed to be adaptable for the screening and characterization of enzyme inhibitors derived from Ethyl 3-aminopyrazole-4-carboxylate. The examples provided focus on two major classes of enzymes frequently targeted by pyrazole-based inhibitors: protein kinases and metalloproteases.
Protocol 1: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is suitable for the high-throughput screening of pyrazole derivatives against a specific protein kinase. It measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is then converted into a luminescent signal by a luciferase-luciferin reaction. Inhibition of the kinase results in a higher luminescent signal.[8]
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Test compounds (derivatives of Ethyl 3-aminopyrazole-4-carboxylate) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Setup: Add 5 µL of the diluted test compounds, a positive control inhibitor (e.g., staurosporine), and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution (diluted in Kinase Assay Buffer to the optimal concentration) to all assay wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. This typically involves a two-step addition to first deplete unconsumed ATP and then convert the generated ADP back to ATP for detection.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Self-Validation and Causality:
-
Controls are Critical: The inclusion of a no-enzyme control (background), a no-inhibitor control (100% activity), and a known potent inhibitor (positive control) is essential for data normalization and validation of the assay performance.
-
Linearity of Reaction: It is crucial to establish that the kinase reaction is proceeding linearly over the chosen incubation time. This can be verified by running a time-course experiment in the absence of any inhibitor.
-
ATP Concentration: Using an ATP concentration close to the Km value increases the assay's sensitivity for ATP-competitive inhibitors, a common mechanism for pyrazole-based kinase inhibitors.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent pipetting, improper mixing, or edge effects in the plate. | Use calibrated pipettes, ensure thorough mixing, and avoid using the outer wells of the plate. |
| Low signal-to-background ratio | Insufficient enzyme activity, suboptimal assay conditions, or high background luminescence. | Optimize enzyme concentration, buffer components (pH, salt), and incubation time. Use high-quality, opaque white plates to minimize background. |
| Inconsistent IC50 values | Compound precipitation, instability of the compound or enzyme. | Check the solubility of the compounds in the assay buffer. Prepare fresh enzyme and compound dilutions for each experiment. |
Protocol 2: Metalloprotease Inhibition Assay (Fluorogenic Substrate-Based)
This protocol is designed for screening pyrazole derivatives against metalloproteases, such as matrix metalloproteinases (MMPs).
Principle: The assay utilizes a fluorogenic substrate that is cleaved by the metalloprotease, resulting in an increase in fluorescence. Inhibitors of the enzyme will prevent or reduce this cleavage, leading to a lower fluorescence signal.
Materials:
-
Recombinant active metalloprotease (e.g., MMP-9)
-
Fluorogenic metalloprotease substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2)
-
Test compounds (derivatives of Ethyl 3-aminopyrazole-4-carboxylate) dissolved in DMSO
-
Known metalloprotease inhibitor (e.g., EDTA or a specific inhibitor like GM6001) as a positive control
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Assay Plate Setup: In a 96-well black plate, add 2 µL of the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the respective wells.
-
Enzyme Addition: Add 98 µL of the metalloprotease enzyme solution (diluted in Assay Buffer to the optimal concentration) to each well.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the fluorogenic substrate solution (pre-warmed to 37°C).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time plot) for each well. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Self-Validation and Causality:
-
Substrate Linearity: Ensure that the substrate concentration is below the Km value to maintain a linear reaction rate.
-
Inner Filter Effect: At high concentrations, some compounds may absorb the excitation or emission light, leading to a false-positive result. This can be checked by measuring the fluorescence of the free fluorophore in the presence of the test compounds.
-
Time-Dependent Inhibition: The pre-incubation step is important, as some inhibitors may exhibit time-dependent binding. Varying the pre-incubation time can provide insights into the mechanism of inhibition.
Visualizing the Path Forward
To conceptualize the workflow and the underlying principles, the following diagrams are provided.
Experimental Workflow for Screening Pyrazole-Based Inhibitors
Caption: Workflow for developing enzyme inhibitors from Ethyl 3-aminopyrazole-4-carboxylate.
General Mechanism of Competitive Enzyme Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Improving yield in Ethyl 3-aminopyrazole-4-carboxylate synthesis
An essential building block in medicinal chemistry and drug development, Ethyl 3-aminopyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[1] Its synthesis, while well-established, often presents challenges in achieving high yields, a critical factor for both laboratory-scale research and industrial production. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address common issues encountered during its synthesis and to optimize reaction outcomes.
The most prevalent and industrially significant method for synthesizing Ethyl 3-aminopyrazole-4-carboxylate involves the condensation reaction between Ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate.[2][3] This reaction proceeds through a nucleophilic attack of hydrazine onto the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular cyclization to form the pyrazole ring.
References
Purification techniques for Ethyl 3-aminopyrazole-4-carboxylate
An invaluable intermediate in medicinal and agricultural chemistry, Ethyl 3-aminopyrazole-4-carboxylate is a foundational building block for synthesizing a range of bioactive molecules, including anti-inflammatory and anti-cancer drugs.[1] However, its purification can present significant challenges due to its amphoteric nature and potential for discoloration.
As a Senior Application Scientist, I have designed this technical support center to move beyond simple protocols. This guide provides field-proven insights and troubleshooting strategies to help you navigate the common pitfalls encountered during the purification of this versatile compound. Here, we will explore the causality behind experimental choices, ensuring that every step is part of a self-validating system for achieving high purity.
Compound Technical Data Sheet
A clear understanding of the physicochemical properties of Ethyl 3-aminopyrazole-4-carboxylate is the first step toward a successful purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃O₂ | [1][2][3] |
| Molecular Weight | 155.15 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [1][2][5] |
| Melting Point | 101 - 107 °C | [1][2][3][5][6] |
| Solubility | Soluble in ethanol, chloroform, and other organic solvents.[7] | [7] |
| Stability | More stable under acidic conditions; subject to degradation under alkaline conditions. | [7] |
| CAS Number | 6994-25-8 | [2][3][8] |
Frequently Asked Questions (FAQs)
Q1: My crude Ethyl 3-aminopyrazole-4-carboxylate is yellow or brown. Is this normal, and how can I fix it?
A1: Yes, a pale yellow to light brown discoloration is common in the crude product. This is often due to minor impurities or oxidation byproducts formed during synthesis or storage. For many applications, a light yellow color is acceptable. However, if high purity is required, discoloration can typically be removed by recrystallization, often with the addition of a small amount of activated charcoal. The charcoal adsorbs colored impurities, which are then removed by hot filtration.
Q2: What are the most common impurities I should expect?
A2: Impurities largely depend on the synthetic route. A common synthesis involves the reaction of ethyl ethoxymethylenecyanoacetate with hydrazine.[6][9] Therefore, potential impurities include:
-
Unreacted starting materials.
-
Side-products from the cyclization reaction.
-
Polymeric materials.
-
Degradation products, especially if the compound has been exposed to strong bases or prolonged heat.
Q3: What is the best all-around method for purifying this compound?
A3: For routine purification to remove baseline impurities and color, recrystallization is the most efficient and scalable method. Ethanol or an ethanol/water mixture is an excellent starting point, as the compound is typically isolated from an ethanol solution during synthesis.[9] For separating structurally similar impurities or when recrystallization fails, flash column chromatography is the method of choice.
Q4: How can I reliably assess the purity of my final product?
A4: A multi-pronged approach is best for confirming purity:
-
Melting Point: A sharp melting point within the literature range (101-107 °C) is a strong indicator of high purity.[1][2][3][5][6] A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good sign.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative purity data (e.g., ≥98.5% assay).[2]
-
Spectroscopy (¹H NMR, FTIR): Confirms the chemical structure and can reveal the presence of impurities if their signals are distinct from the product's signals.[2]
Troubleshooting Guide: Purification in Practice
This section addresses specific issues you may encounter during experiments.
Recrystallization Issues
Q: I've dissolved my compound in hot ethanol, but it won't crystallize upon cooling. What's wrong?
A: This is a classic supersaturation problem, which can be caused by several factors:
-
Too Much Solvent: You may have used an excessive volume of solvent. The goal is to create a solution that is saturated at a high temperature but supersaturated upon cooling. Solution: Evaporate some of the solvent under reduced pressure and attempt to cool again.
-
Lack of Nucleation Sites: Crystal formation requires an initial seed or surface to grow on. Solution: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.
-
"Oiling Out": If the compound separates as a liquid (an oil) instead of a solid, it means the solution's saturation point is below the compound's melting point. Solution: Add slightly more solvent to the hot mixture to lower the saturation concentration, then allow it to cool more slowly. Using a solvent pair (e.g., ethanol/water or ethyl acetate/hexane) can also resolve this; dissolve in the better solvent and add the "anti-solvent" dropwise until turbidity appears, then heat to clarify and cool slowly.
Q: My recovery after recrystallization is extremely low. How can I improve my yield?
A: Low recovery is often a consequence of incorrect solvent volume or premature filtration.
-
Excessive Solvent: As mentioned above, using the absolute minimum amount of hot solvent to fully dissolve the compound is critical.
-
Solubility in Cold Solvent: The compound has some residual solubility even in the cold solvent. Solution: Ensure you cool the solution thoroughly in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.
-
Washing Technique: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Issues
Q: My compound streaks badly on a silica TLC plate, making it impossible to plan a column separation. Why is this happening?
A: The smearing or streaking of amine-containing compounds on silica gel is a well-known issue. The pyrazole amine group is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This leads to irreversible binding and poor chromatographic performance.
Solution: You must neutralize these acidic sites. Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (TEA) in your ethyl acetate/hexane or dichloromethane/methanol mobile phase.[10] This deprotonates the silanol groups and ensures the aminopyrazole travels through the column in its neutral, free-base form, resulting in sharp, well-defined bands.[10]
Q: I'm using a TEA-modified eluent, but my product is co-eluting with a stubborn impurity. How can I improve the separation?
A: If resolution is still poor, you need to adjust the selectivity of your chromatography system.
-
Change Solvent Polarity Gradient: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol system (with 1% TEA). The different solvent interactions can often resolve difficult mixtures.
-
Consider a Different Stationary Phase: If silica gel is not providing the necessary selectivity, consider an alternative. Amine-functionalized silica columns are specifically designed for purifying basic compounds and can provide excellent separation without requiring a base in the mobile phase.[10]
Purification Decision Workflow
This diagram outlines a logical workflow for proceeding from a crude sample to a purified product.
Caption: Decision workflow for purifying Ethyl 3-aminopyrazole-4-carboxylate.
Detailed Experimental Protocol: Recrystallization
This protocol is optimized for purifying a typical 5-10 g batch of crude product.
-
Dissolution: Place the crude Ethyl 3-aminopyrazole-4-carboxylate (e.g., 10 g) into a 250 mL Erlenmeyer flask. Add a stir bar.
-
Solvent Addition: In a fume hood, add a minimal volume of ethanol (start with ~40-50 mL). Heat the mixture on a hotplate stirrer to a gentle boil.
-
Achieve Saturation: Continue adding ethanol in small portions (1-2 mL at a time) until all the solid just dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small scoop (0.5-1 g) of activated charcoal. Return the flask to the hotplate and boil for another 2-3 minutes. Causality Note: The charcoal's high surface area adsorbs large, colored impurity molecules.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities. Causality Note: Pre-warming the funnel and flask prevents premature crystallization of the product during filtration.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume (10-15 mL) of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (40-50 °C) until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-amino-1H-pyrazole-4-carboxylate, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-氨基吡唑-4-甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 3-aminopyrazole-4-carboxylate | 6994-25-8 | IE09849 [biosynth.com]
- 5. Ethyl 3-Aminopyrazole-4-carboxylate | 6994-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Diazotization of Ethyl 3-aminopyrazole-4-carboxylate
Welcome to our dedicated technical support guide for the diazotization of Ethyl 3-aminopyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the nuances of this reaction, ensuring safety, reproducibility, and high yields. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter at the bench.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides actionable solutions grounded in chemical mechanisms.
Question 1: "My reaction is evolving a significant amount of gas, even at low temperatures, and my final yield is poor. What's happening?"
Answer:
This is a classic symptom of premature decomposition of the pyrazole-3-diazonium salt intermediate. Diazonium salts, particularly those with chloride counterions, are notoriously unstable and can violently decompose, releasing nitrogen (N₂) gas[1][2]. The pyrazole ring system influences this stability, but the fundamental hazard remains[3].
Root Cause Analysis:
-
Thermal Instability: The bond between the pyrazole ring and the diazo group is weak. Exceeding the optimal temperature range (typically 0-5 °C) provides the activation energy needed for N₂ to leave, which is an entropically favorable process[1][2].
-
Hydrolysis: The carbocation left after N₂ departure is highly reactive and will be quenched by water in the reaction medium, leading to the formation of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate as a significant byproduct, thus reducing the yield of your desired product.[4][5]
-
Mechanical or Photochemical Shock: Although less common in a standard lab setup, mechanical shock, friction, or even strong light can trigger the decomposition of isolated diazonium salts[1][2][3].
Corrective Actions:
-
Aggressive Temperature Control: Ensure your reaction vessel is submerged in an ice-salt or acetone-dry ice bath to maintain a strict internal temperature of 0-5 °C throughout the sodium nitrite addition.
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not spike. This maintains a low instantaneous concentration of the unstable diazonium salt.
-
In-Situ Consumption: The most effective strategy is to have the subsequent coupling partner already present in the reaction mixture or to add the diazonium salt solution to the coupling partner's solution immediately after its formation. This "telescoped" approach prevents the accumulation of the unstable intermediate[1].
dot graph Diazonium_Decomposition { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes diazonium [label="Ethyl 3-diazoniumpyrazole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="Heat (> 5°C)\n or Light/Shock", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N2 [label="N₂ (gas)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; carbocation [label="Pyrazole Carbocation\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; water [label="H₂O", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydroxy_product [label="Ethyl 3-hydroxypyrazole-4-carboxylate\n(Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges diazonium -> carbocation [label="- N₂"]; heat -> diazonium [label="Triggers", style=dashed, color="#EA4335"]; diazonium -> N2 [style=invis]; // for layout carbocation -> hydroxy_product [label="+ H₂O"]; water -> carbocation [style=invis]; // for layout }
Caption: Decomposition pathway of the diazonium salt.
Question 2: "I'm observing an intensely colored precipitate or a sticky, insoluble byproduct. My NMR shows a complex mixture. What is this side product?"
Answer:
This is highly indicative of unintended azo coupling or triazene formation. Both are common side reactions in diazotizations if conditions are not carefully controlled.
Root Cause Analysis & Solutions:
A. Triazene Formation: This occurs when the newly formed electrophilic diazonium salt attacks the unreacted nucleophilic starting material, Ethyl 3-aminopyrazole-4-carboxylate. This is particularly prevalent if the diazotization is slow or incomplete, or if the local pH is not sufficiently acidic. The resulting triazene is often a stable, isolable, and sometimes colorful compound[6].
-
Solution: Ensure a stoichiometric excess of acid (at least 2.5-3 equivalents). The acid fully protonates the starting amine, rendering it non-nucleophilic and preventing it from attacking the diazonium salt[4][7]. The slow addition of NaNO₂ also ensures that the amine is consumed rapidly, minimizing its availability for side reactions.
dot graph Triazene_Formation { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes diazonium [label="Diazonium Salt\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Unreacted Aminopyrazole\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; triazene [label="Triazene Byproduct", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Insufficient Acid\n(pH too high)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges {diazonium amine} -> triazene [label="Coupling"]; conditions -> amine [label="Activates", style=dashed, color="#EA4335"]; }
Caption: Formation of a triazene side product.
B. Intermolecular Azo Coupling: The pyrazole-3-diazonium salt is a potent electrophile. If your reaction mixture contains other electron-rich species, or if you have a high concentration of the starting amine, intermolecular azo coupling can occur to form highly conjugated, colored azo compounds[5][8].
-
Solution: Maintain a dilute reaction mixture to disfavor bimolecular reactions. Most importantly, ensure the reaction is sufficiently acidic. High acidity deactivates the pyrazole ring of the starting material towards electrophilic attack[7].
Frequently Asked Questions (FAQs)
Q1: What is the optimal set of reaction conditions for this diazotization?
A1: While every specific application may require optimization, a robust starting point is a well-established protocol. The key is controlling the generation and consumption of the diazonium salt.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 to 5 °C | Minimizes diazonium salt decomposition and side reactions[1][2][3]. |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Strong mineral acids are required to generate nitrous acid (HNO₂) in situ[9][10]. |
| Acid Stoichiometry | 2.5 - 3.0 equivalents | Ensures full protonation of the amine to prevent triazene formation and catalyzes the formation of the nitrosonium ion (NO⁺)[4][7]. |
| NaNO₂ Stoichiometry | 1.0 - 1.1 equivalents | A slight excess ensures complete conversion of the amine. A large excess can lead to unwanted side reactions. |
| Solvent | Water / Acidic Water | The reaction is typically performed in an aqueous acidic medium. |
| Addition Rate | Slow, dropwise addition of NaNO₂ solution | Prevents temperature spikes and minimizes the concentration of the unstable intermediate[1]. |
Q2: How can I improve the stability of the pyrazole diazonium salt if I need to handle it before the next step?
A2: If isolation or transfer is unavoidable, you can significantly improve stability by performing a counter-ion exchange. While diazonium chlorides are unstable, diazonium tetrafluoroborates (BF₄⁻) or tosylates are often stable, crystalline solids that can be isolated, stored briefly, and handled with care[1][9]. This is the principle behind the Balz-Schiemann reaction for fluorination[7]. To do this, you would add an aqueous solution of HBF₄ or NaBF₄ to your cold diazonium salt solution to precipitate the more stable tetrafluoroborate salt.
Q3: What are the primary safety hazards I should be aware of?
A3: The primary hazard is the explosive decomposition of the diazonium salt[2][3].
-
Never allow the reaction temperature to rise uncontrollably.
-
Never attempt to isolate the diazonium chloride salt by evaporating the solvent. The dry solid is shock-sensitive and can detonate[1][2].
-
Always work behind a blast shield, especially when working on a larger scale.
-
Always have a quenching agent ready. Before workup, any excess diazonium salt should be quenched. A common method is the addition of sulfamic acid, which reacts with residual nitrous acid.
dot graph Diazotization_Workflow { layout=dot; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Ethyl 3-aminopyrazole-4-carboxylate\nin excess HCl (aq)", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0-5 °C", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_nitrite [label="Add NaNO₂ (aq) dropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; diazonium [label="In-situ formation of\nDiazonium Salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; next_step [label="Immediate use in\nnext reaction (e.g., Coupling)", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="Quench excess diazonium\n(Safety Step)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> cool; cool -> add_nitrite; add_nitrite -> diazonium [label="Diazotization"]; diazonium -> next_step; next_step -> quench; }
Caption: Recommended experimental workflow.
Standard Laboratory Protocol
Diazotization of Ethyl 3-aminopyrazole-4-carboxylate for Subsequent Coupling Reaction
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Ethyl 3-aminopyrazole-4-carboxylate (1.0 eq) in 2.5 M hydrochloric acid (3.0 eq).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-salt bath. Ensure the solution is clear and all solids are dissolved before proceeding.
-
Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. CRITICAL: Maintain the internal reaction temperature below 5 °C at all times. The addition should take approximately 20-30 minutes. A slight yellow color may develop.
-
Stirring: After the addition is complete, stir the reaction mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Immediate Use: The resulting cold solution of Ethyl 3-diazoniumpyrazole-4-carboxylate chloride is now ready for immediate use in the subsequent reaction (e.g., Sandmeyer, azo coupling). It should not be stored.
This guide is intended to provide a foundational understanding and practical solutions for the diazotization of Ethyl 3-aminopyrazole-4-carboxylate. For specific applications, further optimization may be necessary. Always perform a thorough safety review before conducting any chemical reaction.
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. Triazenes - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Diazotisation [organic-chemistry.org]
- 10. byjus.com [byjus.com]
Technical Support Center: Navigating Solubility Challenges of Ethyl 3-aminopyrazole-4-carboxylate
Welcome to the technical support center for Ethyl 3-aminopyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. It is well-documented that Ethyl 3-aminopyrazole-4-carboxylate can present significant solubility challenges, which can impede reaction kinetics, complicate work-ups, and impact overall yield and purity. This resource provides in-depth, field-proven insights and practical troubleshooting strategies to overcome these hurdles, ensuring the successful progression of your research and development projects.
Understanding the Core Challenge: The "Why" Behind Poor Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form, both with itself (in the crystal lattice) and with a potential solvent. Ethyl 3-aminopyrazole-4-carboxylate possesses a unique combination of functional groups that contribute to its often-low solubility in many common organic solvents.
-
Hydrogen Bonding: The primary contributor to its low solubility is extensive intermolecular hydrogen bonding. The pyrazole ring contains both a hydrogen bond donor (-NH) and acceptor (=N-), while the amino group (-NH₂) provides two additional donor sites. The ester carbonyl (C=O) and ether oxygen (-OEt) act as hydrogen bond acceptors. This intricate network of hydrogen bonds creates a highly stable crystal lattice that requires a significant amount of energy to disrupt.
-
Polarity and Planarity: The molecule has distinct polar regions (the pyrazole ring, amino group, and carboxylate) and a relatively non-polar ethyl group. This amphipathic nature can make it difficult to find a single solvent that effectively solvates all parts of the molecule. The planarity of the pyrazole ring can also contribute to efficient crystal packing, further stabilizing the solid state.
Caption: Key factors contributing to the poor solubility of Ethyl 3-aminopyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My Ethyl 3-aminopyrazole-4-carboxylate won't dissolve in my reaction solvent. What should I do first?
A1: When initial dissolution fails, a systematic approach is crucial. Before making drastic changes to your reaction, consider the following troubleshooting steps in order:
-
Solvent Screening: The principle of "like dissolves like" is your starting point. Given the polar nature of the molecule, polar solvents are generally the best choice. If you are using a non-polar solvent like hexanes or toluene, it is unlikely to be effective.
-
Temperature Adjustment: Gently warming the mixture can significantly increase solubility. Many reactions involving this substrate are performed at elevated temperatures (e.g., 80 °C or reflux). However, be cautious of potential degradation of your starting material or other reagents at high temperatures.
-
Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for solvation, which can speed up the rate of dissolution, even if it doesn't change the ultimate solubility.
-
Co-Solvent Addition: If a single solvent is not effective, adding a small amount of a strong, polar aprotic co-solvent can dramatically improve solubility.
Q2: Which solvents are most effective for dissolving Ethyl 3-aminopyrazole-4-carboxylate?
A2: Based on literature precedence and our in-house experience, the following solvents are recommended for initial screening:
| Solvent | Class | Typical Use Case | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent choice for many reactions. Often used for condensations and cyclizations. | Can be difficult to remove during work-up. Use "dilute DMF" for recrystallization. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong solubilizing power, useful for very stubborn cases. | High boiling point can complicate product isolation. Can also act as an oxidant at high temperatures. |
| Ethanol/Methanol | Polar Protic | Commonly used for reactions with hydrazines or other nucleophiles.[1] | Solubility may be limited at room temperature but often improves significantly with heating. |
| Pyridine | Polar Aprotic (Basic) | Can act as both a solvent and a base. | Strong odor and requires careful handling. |
| Acetic Acid | Polar Protic (Acidic) | Useful for reactions that proceed under acidic conditions, such as certain cyclizations. | Reacts with bases. Can participate in side reactions. |
| Toluene | Aromatic | Often used in reactions where water needs to be removed azeotropically. | Solubility is generally poor at room temperature; requires heating.[2] |
Q3: I've dissolved my starting material by heating, but it crashes out of solution when I add my next reagent. How can I prevent this?
A3: This is a common issue, often caused by changing the overall polarity of the solvent mixture or by the new reagent being insoluble in the chosen solvent. Here are some strategies:
-
Pre-dissolve the Reagent: If possible, dissolve the second reagent in a small amount of the same reaction solvent before adding it to the reaction mixture.
-
Slow Addition at Temperature: Add the second reagent slowly, in portions or via a syringe pump, while maintaining the elevated temperature of the reaction. This allows the system to remain in a dissolved state.
-
Use a Co-solvent System: Start with a solvent mixture that is known to dissolve both your starting material and the reagent. For example, a toluene/DMF mixture might provide a good balance for a less polar reagent being added to the polar Ethyl 3-aminopyrazole-4-carboxylate.
Troubleshooting Guide: From Slurry to Solution
This section provides a more detailed, step-by-step workflow for addressing solubility issues in your reactions.
Caption: A systematic workflow for troubleshooting the poor solubility of Ethyl 3-aminopyrazole-4-carboxylate.
Experimental Protocols
Protocol 1: General Dissolution in a Polar Aprotic Solvent (DMF)
This protocol is suitable for reactions such as condensations with activated carbonyl compounds or the synthesis of pyrazolo[3,4-d]pyrimidines.
-
Preparation: To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the solid Ethyl 3-aminopyrazole-4-carboxylate.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the vessel. A typical starting concentration would be in the range of 0.1 to 0.5 M.
-
Heating and Dissolution: Begin stirring and gently heat the mixture using an oil bath to 60-80 °C. The solid should completely dissolve to give a clear, pale yellow solution.
-
Reagent Addition: Once a homogeneous solution is obtained, the other reagents can be added. If adding another solid, consider dissolving it in a small amount of DMF first. For liquid reagents, add them dropwise to the heated solution.
-
Reaction: Maintain the reaction temperature for the required duration. For example, in the synthesis of certain pyrazolo[3,4-d]pyrimidines, the reaction mixture is heated in DMF in the presence of potassium carbonate.
Protocol 2: Utilizing a Co-Solvent System (Ethanol/DMF)
This approach is useful when a protic solvent like ethanol is preferred for the reaction chemistry, but solubility is insufficient.
-
Initial Slurry: In the reaction vessel, suspend Ethyl 3-aminopyrazole-4-carboxylate in the primary solvent (e.g., absolute ethanol).
-
Heating: Heat the slurry to reflux. Some of the material may dissolve, but a significant portion may remain as a solid.
-
Co-Solvent Addition: While maintaining reflux, add DMF dropwise until all the solid material dissolves. Typically, 5-20% (v/v) of DMF is sufficient.
-
Reaction: Once a clear solution is achieved, proceed with the addition of other reagents and continue the reaction at reflux.
Advanced Strategies: Beyond Conventional Solvents
For particularly challenging reactions or in the context of green chemistry, alternative reaction media can be explored.
-
Ionic Liquids (ILs): These are salts with melting points below 100 °C. They have negligible vapor pressure and can dissolve a wide range of organic and inorganic compounds. Their properties can be tuned by changing the cation-anion pair. For pyrazole synthesis, ILs can act as both the solvent and catalyst, often leading to improved yields and shorter reaction times.
-
Deep Eutectic Solvents (DES): These are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). They are generally biodegradable, non-toxic, and inexpensive. A common example is a mixture of choline chloride and urea. DES have shown great promise in dissolving poorly soluble active pharmaceutical ingredients (APIs) and could be a viable option for reactions involving Ethyl 3-aminopyrazole-4-carboxylate.
The adoption of these advanced media requires more significant process development but offers potential advantages in terms of efficiency and environmental impact.
Conclusion
Overcoming the poor solubility of Ethyl 3-aminopyrazole-4-carboxylate is a common challenge that can be effectively managed through a systematic and informed approach. By understanding the underlying chemical principles, carefully selecting solvents, and employing techniques such as heating and the use of co-solvents, researchers can achieve homogeneous reaction conditions, leading to more reliable and reproducible synthetic outcomes. This guide provides a foundational framework for troubleshooting; however, the optimal conditions will always be specific to the reaction being performed. We encourage you to use these principles as a starting point for your process optimization.
References
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Functionalization
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazole core. Pyrazole and its derivatives are foundational scaffolds in pharmaceuticals and agrochemicals, making their selective functionalization a critical task in modern chemistry.[1][2]
This document moves beyond simple protocols to explain the underlying principles governing reaction outcomes. It is structured as a series of frequently encountered challenges, offering detailed troubleshooting guides and actionable solutions grounded in established chemical principles and peer-reviewed literature.
Section 1: Troubleshooting Poor Yield and Low Conversion
Low product yield is one of the most common frustrations in synthesis. Before undertaking extensive optimization, a systematic check of fundamental parameters is essential.
FAQ 1: My cross-coupling reaction (e.g., Suzuki, Heck) with a halopyrazole is sluggish or stalls completely. What are the primary causes and how can I fix it?
Answer: This issue often stems from problems with catalyst activity, reagent quality, or suboptimal reaction conditions. The lower reactivity of C-Cl bonds compared to C-Br or C-I bonds in chloropyrazoles, for instance, often requires more robust catalytic systems.[3]
Troubleshooting Flowchart for Low Yield in Cross-Coupling
References
Troubleshooting guide for Ethyl 3-aminopyrazole-4-carboxylate crystallization
Technical Support Center: Ethyl 3-aminopyrazole-4-carboxylate
A Senior Application Scientist's Guide to Successful Crystallization
Welcome to the technical support hub for Ethyl 3-aminopyrazole-4-carboxylate. As a key intermediate in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications, achieving high purity and optimal crystal form is paramount.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to solve crystallization challenges effectively.
Troubleshooting Guide & FAQs
Q1: I've completed the synthesis, but my Ethyl 3-aminopyrazole-4-carboxylate won't crystallize from the solution. What should I do?
A1: Failure to crystallize is typically a problem of nucleation or supersaturation. The solution must be supersaturated for crystals to form, but spontaneous nucleation can be kinetically slow.
Underlying Cause: For crystallization to occur, molecules must arrange themselves into a stable crystal lattice. This process requires overcoming an initial energy barrier. If the concentration of your compound is too low (undersaturated) or if there are no nucleation sites, crystallization will not begin.
Solutions:
-
Induce Supersaturation:
-
Evaporation: Slowly evaporate the solvent under reduced pressure or with a gentle stream of nitrogen. This increases the concentration of the solute.
-
Anti-Solvent Addition: If your compound is dissolved in a good solvent (e.g., ethanol), slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., cold water or hexane) until persistent turbidity is observed. Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Promote Nucleation:
-
Seeding: Introduce a tiny crystal of pure Ethyl 3-aminopyrazole-4-carboxylate into the supersaturated solution. This provides a template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide high-energy sites for nucleation.
-
Cooling: Reduce the temperature of the solution slowly. A rapid temperature drop can lead to oiling out or the formation of very fine, impure crystals. An ice bath or refrigerator is standard, but a controlled, gradual cooling ramp is ideal.
-
Q2: My compound has "oiled out," forming a liquid layer at the bottom of the flask instead of crystals. How can I fix this?
A2: Oiling out occurs when the supersaturated solution's temperature is above the melting point of the solute, or when the degree of supersaturation is too high. The reported melting point of Ethyl 3-aminopyrazole-4-carboxylate can vary (e.g., 102-109°C), which can be a factor.[2][3]
Underlying Cause: The solute is essentially precipitating as a liquid phase because the conditions are unfavorable for forming an ordered crystal lattice. This is common with compounds that have relatively low melting points or when the solution is cooled too quickly. Impurities can also suppress the melting point, exacerbating the issue.
Solutions:
-
Re-dissolve and Slow Down: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
Change the Solvent System: Choose a solvent or solvent mixture with a lower boiling point. The goal is to have the solution become supersaturated at a temperature well below the compound's melting point.
-
Trituration: If you have an isolated oil, try to induce crystallization by adding a small amount of a non-solvent and scratching vigorously with a spatula or glass rod. This mechanical agitation can sometimes provide the energy needed to trigger lattice formation.
Q3: The crystals I obtained are extremely fine needles, making them difficult to filter and wash. How can I get larger crystals?
A3: The formation of very fine needles is often a result of rapid crystallization from a highly supersaturated solution.
Underlying Cause: When nucleation happens too quickly at many points simultaneously, numerous small crystals form instead of fewer, larger ones. Slower crystal growth allows molecules to add to existing crystal lattices in a more orderly fashion, leading to larger, more well-defined crystals.
Solutions:
-
Reduce the Rate of Cooling: As mentioned previously, slow, controlled cooling is key. Avoid plunging a hot solution directly into an ice bath.
-
Decrease Supersaturation: Use a slightly larger volume of solvent to ensure the solution is less concentrated when cooling begins.
-
Utilize Ostwald Ripening: This technique involves temperature cycling. After initial crystallization, gently warm the solution to redissolve the smallest crystals. As it cools again, the material will deposit onto the larger, more stable crystals. Repeating this cycle can significantly increase crystal size.
Q4: After recrystallization, the purity of my product hasn't improved significantly. What went wrong?
A4: This suggests that impurities are being trapped within the crystal lattice or that the washing step was insufficient.
Underlying Cause: If the initial crude material is not fully dissolved, insoluble impurities will contaminate the final product. Alternatively, if cooling is too rapid, solvent and soluble impurities can become trapped (occluded) within the growing crystals. Finally, the mother liquor left on the crystal surface is rich in impurities and must be washed away.
Solutions:
-
Ensure Complete Dissolution: When preparing the saturated solution, ensure all the crude solid has dissolved. If some material remains even after adding more hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.
-
Slow Cooling: A slow cooling rate is crucial not only for crystal size but also for purity, as it gives impurities time to remain in the solution rather than being incorporated into the lattice.
-
Proper Washing: Always wash the filtered crystals with a small amount of cold recrystallization solvent. Using warm solvent will dissolve some of your product, reducing the yield. The cold wash displaces the impure mother liquor without significantly dissolving the desired crystals.
Standard Recrystallization Protocol
This protocol provides a reliable starting point for purifying Ethyl 3-aminopyrazole-4-carboxylate. The choice of solvent is critical; ethanol is a commonly used and effective solvent.[4]
Methodology:
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol may be too good a solvent. Ideally, the compound should be sparingly soluble at room temperature but fully soluble when heated.[5]
-
Dissolution: Place the crude Ethyl 3-aminopyrazole-4-carboxylate (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring. Continue adding ethanol dropwise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white to light yellow crystalline solid.[3]
Data Summary: Solvents for Crystallization
The selection of an appropriate solvent is the most critical parameter in a successful crystallization. Below is a summary of suitable solvents for Ethyl 3-aminopyrazole-4-carboxylate.
| Solvent System | Solubility Profile | Typical Use Case | Reference |
| Ethanol | Sparingly soluble at room temperature, highly soluble when hot. | Standard single-solvent recrystallization. | [4] |
| Dilute DMF | Soluble in Dimethylformamide (DMF); water acts as an anti-solvent. | For material that is difficult to crystallize from common alcohols. | [6] |
| Dilute Dioxane | Soluble in Dioxane; water acts as an anti-solvent. | An alternative to DMF for anti-solvent crystallization. | [6] |
| Chloroform | Reported to be a suitable solvent. | Can be used for initial dissolution before adding an anti-solvent like hexane. | [5] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common crystallization issues with Ethyl 3-aminopyrazole-4-carboxylate.
Caption: A troubleshooting workflow for Ethyl 3-aminopyrazole-4-carboxylate crystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-amino-4-pyrazolecarboxylate [chembk.com]
- 3. Ethyl 3-amino-1H-pyrazole-4-carboxylate, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-aminopyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-aminopyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
Ethyl 3-aminopyrazole-4-carboxylate is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and other therapeutic agents. The successful and scalable synthesis of this compound is therefore of critical importance. This guide will focus on the most common and industrially relevant synthetic route: the condensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate. We will delve into the intricacies of this reaction, providing practical, field-tested advice to overcome common challenges.
Reaction Overview: Synthesis of Ethyl 3-aminopyrazole-4-carboxylate
The primary synthetic route involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate in a suitable solvent, typically ethanol. The reaction proceeds through a nucleophilic attack of hydrazine on the electrophilic double bond of the ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization and elimination of ethanol to yield the desired pyrazole product.
Caption: General workflow for the synthesis of Ethyl 3-aminopyrazole-4-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of Ethyl 3-aminopyrazole-4-carboxylate.
FAQ 1: My yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a common frustration in organic synthesis. Here are several factors that could be contributing to a reduced output and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl (ethoxymethylene)cyanoacetate) is no longer visible.
-
Temperature: The reaction is typically run at reflux in ethanol. Ensure the reaction mixture reaches and maintains the appropriate temperature.[1]
-
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or side reactions.
-
Troubleshooting:
-
Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the more expensive ethyl (ethoxymethylene)cyanoacetate. However, a large excess of hydrazine can complicate purification.
-
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.
-
Troubleshooting:
-
Temperature Control: Maintain a consistent reflux temperature. Overheating can lead to decomposition or the formation of undesired side products.
-
Addition of Hydrazine: Add hydrazine hydrate dropwise to the solution of ethyl (ethoxymethylene)cyanoacetate, especially on a larger scale. This helps to control the initial exotherm of the reaction.[2]
-
-
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during isolation and purification steps.
-
Troubleshooting:
-
Crystallization: Ensure the crude product is fully precipitated from the solution before filtration. Cooling the mixture in an ice bath can improve precipitation.
-
Washing: Wash the filtered product with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.
-
-
FAQ 2: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?
Product purity is paramount, especially in pharmaceutical applications. Here are the most common impurities and strategies to mitigate their formation:
-
Isomeric Impurity (Ethyl 5-amino-1H-pyrazole-4-carboxylate): The reaction can potentially yield the regioisomeric product.
-
Causality: The cyclization can occur via two different pathways, leading to the 3-amino or 5-amino pyrazole. The regioselectivity is influenced by reaction conditions.[3]
-
Troubleshooting:
-
Kinetic vs. Thermodynamic Control: The formation of the 3-amino isomer is generally favored under kinetic control (lower temperatures), while the 5-amino isomer can be favored under thermodynamic control (higher temperatures or longer reaction times). For this specific synthesis, the 3-amino isomer is the commonly reported product. Sticking to established protocols is crucial.
-
Characterization: Use spectroscopic methods like 1D and 2D NMR to confirm the structure of your product and identify the presence of any isomeric impurities.[4][5][6]
-
-
-
Unreacted Starting Materials: Incomplete reaction will leave starting materials in your crude product.
-
Troubleshooting: Monitor the reaction by TLC to ensure complete consumption of the limiting reagent.
-
-
Hydrolysis Products: The ester group can be susceptible to hydrolysis, especially if the reaction is worked up under acidic or basic conditions at elevated temperatures.
-
Troubleshooting: Maintain a neutral pH during work-up and avoid prolonged heating in the presence of water.
-
-
Polymeric Byproducts: Hydrazine can potentially react with multiple molecules of ethyl (ethoxymethylene)cyanoacetate, leading to oligomeric or polymeric impurities, especially if the stoichiometry is not well-controlled.
-
Troubleshooting: Ensure proper stoichiometry and controlled addition of hydrazine.
-
FAQ 3: I'm having trouble with the crystallization of the final product. What can I do?
Crystallization is a critical step for obtaining a pure product. If you are facing difficulties, consider the following:
-
Supersaturation: The solution may not be sufficiently supersaturated for crystals to form.
-
Troubleshooting:
-
Concentration: Carefully remove the solvent under reduced pressure to obtain a more concentrated solution.
-
Cooling: Slowly cool the solution to room temperature and then in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
-
-
Presence of Impurities: Impurities can inhibit crystallization.
-
Troubleshooting:
-
Pre-purification: If the crude product is very impure, consider a preliminary purification step such as a quick filtration through a plug of silica gel.
-
Recrystallization: Perform a recrystallization from a suitable solvent system. Ethanol or a mixture of ethanol and water is often effective.
-
-
-
Solvent Choice: The solvent used for crystallization is crucial.
-
Troubleshooting:
-
The ideal crystallization solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different solvents or solvent mixtures if ethanol is not effective.
-
-
FAQ 4: What are the key safety precautions I need to take when working with hydrazine hydrate?
Hydrazine hydrate is a hazardous substance and requires careful handling.
-
Toxicity and Corrosivity: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[7]
-
Safe Handling Practices:
-
Ventilation: Always work in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[8]
-
Avoid Inhalation and Contact: Avoid inhaling vapors and direct contact with skin and eyes.
-
-
Waste Disposal:
-
Hydrazine waste is considered hazardous and must be disposed of according to institutional and local regulations.[9][10]
-
Quenching with an oxidizing agent like sodium hypochlorite solution can be used for small amounts of residual hydrazine, but this should be done with extreme caution due to the exothermic nature of the reaction.
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Ethyl 3-aminopyrazole-4-carboxylate
This protocol is suitable for a laboratory setting and can be scaled up with appropriate modifications.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Ethyl (ethoxymethylene)cyanoacetate | 169.16 | 16.9 | 0.1 | 1.0 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 5.5 | 0.11 | 1.1 |
| Ethanol (anhydrous) | - | 100 mL | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) in anhydrous ethanol (100 mL).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (5.5 g, 0.11 mol) dropwise to the solution at room temperature over 10-15 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize.
-
Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 12-14 g (77-90%) of a white to pale yellow solid.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude Ethyl 3-aminopyrazole-4-carboxylate in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.
-
Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Physical and Spectroscopic Data of Ethyl 3-aminopyrazole-4-carboxylate
| Property | Value |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol [11] |
| Appearance | White to pale yellow crystalline solid[12] |
| Melting Point | 103-107 °C[12] |
| ¹H NMR (DMSO-d₆) | δ 1.25 (t, 3H), 4.15 (q, 2H), 5.75 (s, 2H, NH₂), 7.85 (s, 1H), 11.9 (br s, 1H, NH) ppm (approximate values)[5][6] |
| ¹³C NMR (DMSO-d₆) | δ 14.5, 58.5, 90.0, 140.0, 155.0, 163.0 ppm (approximate values)[13] |
| IR (KBr) | 3400-3200 (N-H stretching), 1680 (C=O stretching) cm⁻¹ (approximate values)[6] |
Scale-Up Considerations
Caption: Key challenges to address when scaling up the synthesis.
When scaling up the synthesis of Ethyl 3-aminopyrazole-4-carboxylate, several critical factors must be addressed to ensure safety, efficiency, and product quality.[2][14]
-
Heat Management: The reaction is exothermic, and the surface area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. A robust cooling system for the reactor is essential to maintain a stable reaction temperature and prevent runaway reactions.
-
Mixing: Inefficient mixing in large reactors can lead to localized hot spots and concentration gradients, which can promote the formation of side products and reduce the overall yield. The type of impeller and stirring speed should be optimized for the larger scale.
-
Reagent Addition: The rate of hydrazine hydrate addition becomes more critical at a larger scale. A slow, controlled addition is necessary to manage the exotherm and ensure a homogeneous reaction mixture.
-
Product Isolation and Drying: Handling large quantities of solid product requires appropriate equipment for filtration and drying. The efficiency of these processes can significantly impact the overall yield and purity of the final product.
By carefully considering these factors and implementing robust process controls, the synthesis of Ethyl 3-aminopyrazole-4-carboxylate can be successfully scaled up from the laboratory to industrial production.
References
- 1. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-amino-4-pyrazolecarboxylate(6994-25-8) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. Ethyl 3-Aminopyrazole-4-carboxylate | 6994-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. spectrabase.com [spectrabase.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purity Assessment of Ethyl 3-aminopyrazole-4-carboxylate
Welcome to the technical support guide for the analytical assessment of Ethyl 3-aminopyrazole-4-carboxylate (CAS No. 6994-25-8). This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical chemical intermediate. As a key building block in the synthesis of various pharmaceuticals, its purity is paramount to the quality and safety of the final active pharmaceutical ingredient (API).[1]
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Overall Analytical Strategy
A multi-faceted approach is essential for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) typically serves as the primary quantitative technique, while Gas Chromatography (GC) can be a valuable orthogonal method. Spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for the structural elucidation of any detected impurities.
Caption: General workflow for purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of Ethyl 3-aminopyrazole-4-carboxylate?
Understanding the fundamental properties of the molecule is the first step in developing a sound analytical method.
| Property | Value | Source(s) |
| CAS Number | 6994-25-8 | [2] |
| Molecular Formula | C₆H₉N₃O₂ | [2][3] |
| Molecular Weight | 155.15 g/mol | [2][3] |
| Appearance | White to cream or pale yellow crystalline powder | [4] |
| Melting Point | 102-109 °C | [1][2][4] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | [5] |
| Stability | Generally stable under acidic conditions but may degrade under alkaline conditions. | [5] |
Q2: What are the recommended storage conditions for this compound?
To maintain its integrity, the compound should be stored in a cool, dark place, typically between 0-8 °C, and sealed in a dry environment.[1][6]
Q3: What are the potential impurities I should be aware of?
Impurities can originate from the synthesis process or degradation.
-
Process-Related Impurities: These can include unreacted starting materials such as ethyl ethoxymethylcyanoacetate or hydrazine, and by-products from side reactions.[7] The compound is also listed as "Allopurinol Impurity D," suggesting it can be an impurity in other API syntheses.[3]
-
Degradation Products: Forced degradation studies are necessary to identify potential degradants.[8][9] Given its ester functionality and potential instability in alkaline conditions, hydrolysis to the corresponding carboxylic acid is a plausible degradation pathway.[5]
Troubleshooting Guide: HPLC Purity Assessment
Reversed-Phase HPLC (RP-HPLC) with UV detection is the most common and powerful technique for assessing the purity of this compound.[10][11]
Q4: I am observing poor peak shape (tailing) for the main peak. What is the cause and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like Ethyl 3-aminopyrazole-4-carboxylate. The primary cause is often secondary interactions between the basic amine group on your analyte and acidic silanol groups on the silica-based column packing.
Caption: Decision tree for HPLC peak tailing.
Explanation of Causality:
-
Mobile Phase pH: At neutral pH, the primary amine (a weak base) can be partially protonated, leading to ionic interactions with deprotonated (anionic) silanol groups on the column surface. By lowering the mobile phase pH to around 3, you fully protonate the amine, giving it a consistent positive charge. This also protonates the silanol groups, minimizing the unwanted ionic interaction and significantly improving peak shape.[12]
-
Column Choice: Modern HPLC columns are often "end-capped," meaning the accessible silanol groups are chemically bonded with a small, non-polar group. This creates a more inert surface, which is crucial for analyzing basic compounds.[12]
-
Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile in a 90% water mobile phase), it can cause the peak to broaden or distort. Always aim to dissolve your sample in the mobile phase itself.[13]
Q5: My compound has very little retention on a standard C18 column. How can I improve it?
This is a common challenge with polar molecules.[14] The pyrazole ring and amino group make this compound relatively polar, leading to early elution in standard reversed-phase conditions.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol). Start with a highly aqueous mobile phase like 95% water / 5% acetonitrile.[12]
-
Use a Different Stationary Phase: If increasing the aqueous content is insufficient, consider a column designed for polar analytes. A "polar-embedded" or "polar-endcapped" C18 column incorporates polar groups within the stationary phase, which helps in retaining polar compounds, especially under highly aqueous conditions.[15]
-
Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode of separation that uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent. It is an excellent option for retaining very polar compounds that are unretained in reversed-phase.
Q6: How do I develop a stability-indicating HPLC method?
A stability-indicating method is one that can accurately quantify the analyte in the presence of its impurities and degradation products.[11][16] This is a regulatory expectation for pharmaceutical development.[17][18]
The process involves:
-
Method Development: Develop a method that separates the main compound from all known process impurities.
-
Forced Degradation: Subject the compound to stress conditions (acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis) to intentionally generate degradation products.[8][9]
-
Specificity Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure in all stressed samples.[19]
Orthogonal Methods: GC and Spectrometry
Q7: Can I use Gas Chromatography (GC) for purity analysis?
Yes, several suppliers specify purity by GC, indicating the compound has sufficient thermal stability.[1][4][6][20] However, direct injection may lead to peak tailing due to the polar N-H groups. Derivatization (e.g., silylation with BSTFA) can block these active sites, yielding sharper, more symmetrical peaks and improving quantification.
Q8: An unknown impurity is detected in my chromatogram. How can I identify it?
This requires a combination of separation and spectroscopy.
-
LC-MS Analysis: The most direct approach is to use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This provides the retention time and the molecular weight of the impurity simultaneously, which is a critical piece of the puzzle.[3]
-
Fraction Collection & NMR: If the impurity is present at a sufficient level (>0.1%), you can collect the fraction as it elutes from the HPLC. After removing the solvent, the isolated impurity can be analyzed by high-resolution NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) to determine its exact chemical structure.[21] Comparing the NMR spectrum to that of the parent compound[22][23] will reveal structural modifications.
Detailed Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a robust starting point for method development. It must be validated according to ICH guidelines for its intended use.[24][25]
| Parameter | Condition | Rationale |
| Column | High-purity, base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm | Provides good efficiency and minimizes peak tailing for basic analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to protonate the analyte and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 60% B over 20 minutes, then hold for 5 min, return to 5% B and equilibrate for 5 min. | A gradient is essential to elute potential impurities with different polarities.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time stability. |
| Detection (UV) | 276 nm | Wavelength selected for good response. Should be optimized by checking the UV spectrum.[9] |
| Injection Vol. | 5 µL | Small volume to prevent column overload. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Dissolving in a solvent similar to the initial mobile phase prevents peak distortion.[26] |
System Suitability Test (SST): Before running samples, inject a standard solution five times. The results must meet pre-defined criteria to ensure the system is performing correctly.
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 5000
Protocol 2: Purity by GC-FID (with Derivatization)
| Parameter | Condition | Rationale |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film | A general-purpose, low-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert carrier gas. |
| Oven Program | Start at 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min. | Separates analytes based on boiling point and column interaction. |
| Injector Temp. | 270 °C | Ensures rapid volatilization of the sample. |
| Detector (FID) | 290 °C | Flame Ionization Detector provides excellent sensitivity for organic compounds. |
| Injection | 1 µL, Split ratio 50:1 | Split injection prevents column overload and ensures sharp peaks. |
Sample Preparation (Derivatization):
-
Accurately weigh ~10 mg of the sample into a GC vial.
-
Add 500 µL of Pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection. This process replaces the active hydrogens on the amine and pyrazole groups with trimethylsilyl (TMS) groups, making the molecule more volatile and less polar.[27]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-アミノ-4-カルボエトキシピラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A10882.14 [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. Ethyl 3-Aminopyrazole-4-carboxylate | 6994-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsr.com [ijpsr.com]
- 12. uhplcs.com [uhplcs.com]
- 13. ijsdr.org [ijsdr.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. calpaclab.com [calpaclab.com]
- 21. rsc.org [rsc.org]
- 22. Ethyl 3-amino-4-pyrazolecarboxylate(6994-25-8) 1H NMR spectrum [chemicalbook.com]
- 23. spectrabase.com [spectrabase.com]
- 24. particle.dk [particle.dk]
- 25. wjarr.com [wjarr.com]
- 26. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 27. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies [mdpi.com]
Technical Support Center: Synthesis of Pyrazoloazines from Ethyl 3-aminopyrazole-4-carboxylate
Welcome to the technical support center for pyrazoloazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working with Ethyl 3-aminopyrazole-4-carboxylate, a versatile and powerful building block for creating fused heterocyclic systems. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you navigate the common pitfalls encountered during these syntheses, ensuring efficiency, reproducibility, and high yields in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of Ethyl 3-aminopyrazole-4-carboxylate and general synthetic considerations.
Q1: Why is controlling regioselectivity the most critical challenge when synthesizing pyrazoloazines from Ethyl 3-aminopyrazole-4-carboxylate?
A1: The primary challenge stems from the ambident nucleophilic nature of the 3-aminopyrazole core. This molecule possesses three distinct nucleophilic sites: the exocyclic amino group (-NH2) at the C3 position, the pyrazole ring nitrogen at the N1 position, and the carbon at the C4 position.[1] The reactivity order is typically 3-NH2 > N1-H > C4-H. When reacting with bifunctional electrophiles (like β-diketones or α,β-unsaturated ketones), cyclization can occur through different pathways, leading to a mixture of constitutional isomers, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[1][2] The final isomeric outcome is highly dependent on the reaction conditions (pH, solvent, temperature) and the nature of the electrophile.[3][4]
Q2: What are the major classes of pyrazoloazines that can be synthesized from this precursor?
A2: Ethyl 3-aminopyrazole-4-carboxylate is a precursor to a wide array of fused systems of significant medicinal and agricultural interest.[5][6] The most commonly synthesized scaffolds include:
-
Pyrazolo[3,4-b]pyridines: Typically formed by reacting the aminopyrazole with 1,3-dicarbonyl compounds or their equivalents.[4][7]
-
Pyrazolo[1,5-a]pyrimidines: Often synthesized using α,β-unsaturated carbonyl compounds or β-ketonitriles.[2][5]
-
Pyrazolo[5,1-c][5][8][9]triazines: Formed through diazotization of the 3-amino group, followed by coupling with active methylene compounds and subsequent cyclization.[5][6]
Q3: How do I select the appropriate solvent and catalyst for my reaction?
A3: Solvent and catalyst selection is paramount for directing the reaction toward the desired product and maximizing yield.
-
Solvents: High-boiling polar aprotic solvents like DMF or DMSO are often used to ensure reactants remain in solution and to facilitate reactions requiring high temperatures. However, for acid-catalyzed cyclocondensations, glacial acetic acid is a common choice as it acts as both a solvent and a catalyst.[4] In some multicomponent reactions, ethanol can be an effective and more environmentally benign option.[10]
-
Catalysts:
-
Acid Catalysis: Protic acids (e.g., acetic acid, HCl) or Lewis acids are frequently used to activate carbonyl groups in 1,3-dicarbonyl compounds, promoting condensation at the C4 position of the pyrazole to form pyrazolo[3,4-b]pyridines.[1]
-
Base Catalysis: Bases like piperidine or potassium hydroxide can be used to promote Michael additions or other condensation reactions, often favoring different isomeric products.
-
No Catalyst: Thermal condensation under reflux conditions is sufficient for some reactions, particularly when using highly reactive electrophiles.[5]
-
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common experimental issues.
Problem 1: Low or No Yield of the Desired Pyrazoloazine
-
Probable Cause 1: Sub-optimal Reaction Conditions. The reaction temperature may be too low, or the reaction time may be insufficient for the cyclodehydration step to complete.
-
Solution 1: Systematic Optimization. A systematic optimization of reaction conditions is recommended. Vary the temperature, solvent, and catalyst to identify the optimal parameters for your specific substrates.
| Parameter | Condition A | Condition B | Condition C (Recommended Start) |
| Solvent | Ethanol | Toluene | Acetic Acid or DMF |
| Temperature | Reflux (78 °C) | Reflux (111 °C) | 120-150 °C |
| Catalyst | None | Piperidine (cat.) | p-TsOH (cat.) or None |
| Reaction Time | 24h | 24h | 12-24h |
-
Probable Cause 2: Poor Quality of Starting Materials. The Ethyl 3-aminopyrazole-4-carboxylate may have degraded, or the electrophilic reagent (e.g., β-diketone) may contain impurities.
-
Solution 2: Verify and Purify Reagents.
-
Check Purity: Analyze the starting materials via NMR or LC-MS to confirm their identity and purity.
-
Recrystallize: Recrystallize the Ethyl 3-aminopyrazole-4-carboxylate from ethanol if necessary.[11]
-
Distill: If the electrophile is a liquid, distill it before use.
-
Problem 2: Formation of an Unexpected Isomer or a Mixture of Isomers
This is the most common pitfall, directly related to the ambident nucleophilicity of the aminopyrazole.
-
Probable Cause: Incorrect Cyclization Pathway Favored. The reaction conditions (especially pH) dictate which nucleophilic site on the pyrazole reacts preferentially.
-
Acidic Conditions: Often favor the Friedländer annulation pathway. The initial reaction is typically a condensation between the C4 of the pyrazole and a carbonyl group, leading to pyrazolo[3,4-b]pyridines .[1][4]
-
Neutral/Basic Conditions: Can favor initial attack from the more nucleophilic exocyclic 3-NH2 group or the N1 ring nitrogen, which can lead to pyrazolo[1,5-a]pyrimidines .[1][2]
-
-
Solution: Strategic Control of Reaction Conditions.
-
For Pyrazolo[3,4-b]pyridines: Use acidic conditions. Refluxing the reactants in glacial acetic acid is a standard and effective method.[4]
-
For Pyrazolo[1,5-a]pyrimidines: Use neutral or basic conditions. Heating the reactants in pyridine or DMF, sometimes with a catalytic amount of a base like piperidine, can direct the synthesis toward this isomer.[5]
-
Below is a diagram illustrating the competing mechanistic pathways.
Caption: Competing pathways in pyrazoloazine synthesis.
Problem 3: Difficult Purification and Complex Product Mixtures
-
Probable Cause 1: Incomplete Reaction. Unreacted starting materials, particularly the polar aminopyrazole, can co-elute with products or cause streaking during chromatography.
-
Solution 1: Drive the Reaction to Completion.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent.
-
Increase Time/Temperature: If the reaction stalls, consider increasing the reaction time or temperature moderately.
-
Use Dean-Stark Trap: For condensation reactions that produce water, using a Dean-Stark apparatus with a solvent like toluene can help drive the equilibrium toward the product.
-
-
Probable Cause 2: Side Reactions. The ester group can be hydrolyzed under harsh acidic or basic conditions. Self-condensation of the starting material or reactants can also occur.
-
Solution 2: Refined Purification Strategy.
-
Aqueous Workup: After the reaction, perform an aqueous workup. If the product is soluble in an organic solvent like ethyl acetate or DCM, wash with water to remove polar impurities like salts or unreacted starting material.
-
Column Chromatography: This is often essential. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is an excellent final step to achieve high purity.
-
General Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing experimental challenges.
Caption: A systematic troubleshooting workflow.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for common transformations.
Protocol 1: Synthesis of Ethyl 1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol is an example of an acid-catalyzed synthesis of a pyrazolo[3,4-b]pyridine.
-
Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.16 g, 5 mmol) and dibenzoylmethane (1.12 g, 5 mmol).
-
Reaction: Add 15 mL of glacial acetic acid to the flask. Heat the mixture to reflux (approx. 120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting materials. The reaction is typically complete within 8-12 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the pure product as a crystalline solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the product is poorly soluble, it can be adsorbed onto a small amount of silica gel by adding silica to the solution and evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel (slurry packing with the initial mobile phase is recommended). The amount of silica should be 50-100 times the weight of the crude product.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Monitor the eluent using TLC.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 11. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 3-aminopyrazole-4-carboxylate Derivatives
Introduction: The Versatile Scaffold of Ethyl 3-aminopyrazole-4-carboxylate
Ethyl 3-aminopyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its unique structural features, including a pyrazole ring with amino and carboxylate functionalities, allow for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this core scaffold, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships that govern their potency and selectivity, supported by experimental data and detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of ethyl 3-aminopyrazole-4-carboxylate have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell growth and survival. A significant area of exploration has been the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-aminopyrazole-4-carboxamides, which are closely related to the title compound.[2]
Comparative Anticancer Potency
The cytotoxic effects of these derivatives have been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. Lower IC50 values indicate higher potency.
| Compound Type | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolopyrimidine | 7f | Human Caucasian neuroblastoma | 0.085 | [2] |
| Schiff Base | 12j | Human Caucasian neuroblastoma | 9.294 | [2] |
| Schiff Base | 12e | Human Caucasian neuroblastoma | 28.48 | [2] |
| Pyrazolopyrimidine | 4a | Human Caucasian neuroblastoma | 122.9 | [2] |
| Schiff Base | 12d | Human Caucasian neuroblastoma | 280.0 | [2] |
| Schiff Base | L5 | HeLa (Cervical Cancer) | - | [3] |
| Schiff Base | L5 | MCF-7 (Breast Cancer) | - | [3] |
| Hydantoin Schiff Base | 24 | HCT-116 (Colon Cancer) | 12.83 ± 0.9 | [4] |
| Hydantoin Schiff Base | 24 | HePG-2 (Liver Cancer) | 9.07 ± 0.8 | [4] |
| Hydantoin Schiff Base | 24 | MCF-7 (Breast Cancer) | 4.92 ± 0.3 | [4] |
| Pyrazole Derivative | KA5 | HepG2 (Liver Cancer) | 8.5 | [5] |
| Reference Drug | Doxorubicin | Human Caucasian neuroblastoma | 96.41 | [2] |
| Reference Drug | Sorafenib | HepG2 (Liver Cancer) | 4.51 | [5] |
Note: Some IC50 values were not explicitly provided in the source material but were described as being in the micromolar range.
Structure-Activity Relationship (SAR) Insights:
The data suggests that the fusion of a pyrimidine ring to the pyrazole core can lead to highly potent anticancer compounds, as seen with derivative 7f .[2] For the Schiff base derivatives, the nature of the substituent on the imine nitrogen plays a crucial role in determining the cytotoxic activity. For instance, the pro-apoptotic mechanism of a particularly active Schiff base, L5, was further investigated, highlighting its potential as a potent anticancer drug.[3] The introduction of a hydantoin moiety in Schiff bases has also yielded compounds with significant cytotoxic effects against various cancer cell lines.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyrazole derivatives have a long history in this area, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Derivatives of ethyl 3-aminopyrazole-4-carboxylate have been investigated for their potential to inhibit key inflammatory mediators.
Comparative Anti-inflammatory Potency
The anti-inflammatory activity of pyrazole derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 4e | - | 46.53 ± 0.56 | - | [6] |
| Compound 4c | - | 49.31 ± 0.83 | - | [6] |
| Curcumin | - | 14.7 ± 0.2 | - | [1] |
| Compound 88 | - | 4.9 ± 0.3 | - | [1] |
| Compound 97 | - | 9.6 ± 0.5 | - | [1] |
Note: The IC50 values for compounds 4e and 4c are for α-amylase inhibition, which is related to antidiabetic activity but can also have implications for inflammation. The other values are for nitric oxide (NO) inhibitory activity, a key indicator of anti-inflammatory potential.
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory potential of pyrazole derivatives is often linked to their ability to selectively inhibit the COX-2 enzyme over COX-1, which can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Structure-activity relationship studies have revealed that the presence of specific substituents on the pyrazole ring and its side chains is critical for potent and selective COX-2 inhibition. For example, a hydroxyl group on aromatic rings has been shown to be important for the bioactivity of certain anti-inflammatory compounds.[1]
Experimental Protocol: COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid. A COX probe produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the kit instructions.
-
Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations.
-
Reaction Setup: In a 96-well plate, add the Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to wells designated for the enzyme control, inhibitor control (e.g., Celecoxib), and test compounds.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
-
Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid/NaOH solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition for the test compounds relative to the enzyme control. Calculate the IC50 value for each active compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Structure Confirmation of Ethyl 3-aminopyrazole-4-carboxylate Products: The Definitive Role of X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research.[1] Pyrazole and its derivatives, including Ethyl 3-aminopyrazole-4-carboxylate, represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] The precise spatial arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.[3]
While a suite of analytical techniques can provide strong evidence for a synthesized product's identity, single-crystal X-ray crystallography (SC-XRD) remains the unequivocal "gold standard" for structural elucidation.[1][5][6] It provides a high-resolution, three-dimensional map of the molecule as it exists in the solid state, leaving no ambiguity about connectivity, configuration, or conformation. This guide offers an in-depth comparison of SC-XRD with essential spectroscopic methods, providing the experimental context and logical framework for its application in confirming the structures of Ethyl 3-aminopyrazole-4-carboxylate products.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD stands as the definitive method because it directly visualizes the atomic positions within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, the technique generates a detailed electron density map.[7] From this map, atomic coordinates, bond lengths, and bond angles can be determined with exceptional precision, providing irrefutable proof of a molecule's structure.[7][8]
The Path from Powder to Proof: A Crystallographic Workflow
The journey from a newly synthesized powder to a fully refined crystal structure is a multi-step process that requires patience and precision. The quality of the final structure is critically dependent on the quality of the initial crystal.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Obtaining a Definitive Structure
The most significant hurdle for small-molecule crystallography is often growing a single crystal of sufficient size and quality.[5][9] The following protocol outlines a generalized approach for Ethyl 3-aminopyrazole-4-carboxylate.
Step 1: Crystal Growth via Slow Evaporation/Cooling
The principle of recrystallization is to dissolve the compound in a minimal amount of a suitable hot solvent, allowing the solution to cool slowly.[10][11][12] As the solution cools, its saturation point is reached, and molecules of the compound preferentially assemble into a highly ordered crystal lattice, excluding impurities.[10]
-
Solvent Selection: The ideal solvent dissolves the compound when hot but not at room temperature.[13] For Ethyl 3-aminopyrazole-4-carboxylate, common solvents to screen include ethanol, ethyl acetate, acetone, or a mixture such as ethanol/water.
-
Protocol:
-
Place ~20-50 mg of the purified product into a small, clean vial or test tube.
-
Add the chosen solvent dropwise while heating gently (e.g., in a warm water bath) until the solid completely dissolves. The goal is to create a saturated or near-saturated solution.[14]
-
If any insoluble impurities remain, filter the hot solution through a pre-warmed pipette with a small cotton plug into a clean vial.[12]
-
Cover the vial with a cap, but do not seal it tightly. Puncture a small hole in the cap to allow for very slow evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several hours to days.[11]
-
-
Troubleshooting: If crystals do not form, try inducing crystallization by gently scratching the inside surface of the vial with a glass rod or by adding a "seed" crystal from a previous batch.[10] Placing the vial in an ice bath can also promote crystallization once the solution has cooled to room temperature.[10][11]
Step 2: Crystal Selection, Mounting, and Data Collection
-
Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects.[3]
-
Carefully mount the selected crystal onto a goniometer head using a suitable cryoprotectant oil.
-
Place the mounted crystal onto the diffractometer, where it is cooled in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[3]
-
X-ray diffraction data are then collected by rotating the crystal in the X-ray beam and recording the resulting diffraction patterns on a detector.[3][7]
Step 3: Structure Solution, Refinement, and Validation
The collected diffraction data are processed to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined to best fit the experimental data.
The final output is a Crystallographic Information File (CIF). This file must be rigorously validated to ensure its quality and correctness.[15] Authors are strongly encouraged to use the checkCIF utility provided by the International Union of Crystallography (IUCr).[15][16] This tool checks for syntax errors, numerical self-consistency, and potential higher symmetry, flagging any issues as A, B, or C-level alerts that must be addressed or explained.[16]
Table 1: Representative Crystallographic Data for Pyrazole Derivatives This table provides examples of typical crystallographic parameters for pyrazole-containing compounds to serve as a reference.
| Parameter | Compound 4[17] | Compound 5a[17] | 4-Iodo-1H-pyrazole[18] |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/n | P2₁/c |
| a (Å) | 9.348(2) | 21.54552(17) | 9.176(3) |
| b (Å) | 9.793(2) | 7.38135(7) | 4.549(2) |
| c (Å) | 16.366(4) | 22.77667(19) | 13.626(5) |
| β (º) | 87.318(6) | 101.0921(8) | 90.73(1) |
| Volume (ų) | 1489.1(6) | 3552.41(5) | 568.5(4) |
| Z | 4 | 8 | 4 |
Part 2: The Comparative Landscape: Alternative & Complementary Techniques
While SC-XRD provides the definitive structure, it requires a suitable single crystal, which is not always achievable.[9][19] Therefore, other spectroscopic techniques are indispensable for routine characterization and providing strong, albeit indirect, structural evidence.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the molecular structure of a compound in solution.[2] ¹H and ¹³C NMR experiments provide detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms in the molecule.[2][20]
Table 2: Expected ¹H and ¹³C NMR Data for Ethyl 3-aminopyrazole-4-carboxylate
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| ¹H NMR | ~1.3 | Triplet | -O-CH₂-CH₃ |
| ~4.2 | Quartet | -O-CH₂ -CH₃ | |
| ~5.5 | Broad Singlet | -NH₂ | |
| ~7.8 | Singlet | Pyrazole C5-H | |
| ~11-12 | Broad Singlet | Pyrazole NH | |
| ¹³C NMR | ~14.5 | -O-CH₂-CH₃ | |
| ~59.0 | -O-CH₂ -CH₃ | ||
| ~93.0 | Pyrazole C 4 | ||
| ~138.0 | Pyrazole C 5 | ||
| ~155.0 | Pyrazole C 3 | ||
| ~165.0 | C =O | ||
| (Note: Data is estimated based on typical values and publicly available spectra. Actual shifts may vary with solvent and concentration.)[21][22][23] |
Protocol: NMR Sample Preparation and Analysis
-
Weigh 5-10 mg of the pyrazole derivative.[2]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2][20]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data by applying Fourier transformation and phase correction.[20]
-
Analyze the chemical shifts, integration, and coupling patterns to assign the structure.
Mass Spectrometry (MS)
Mass spectrometry is a high-throughput technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is primarily used to confirm the molecular weight and elemental composition of a product. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also provide valuable clues about the molecule's structure.[24][25] For Ethyl 3-aminopyrazole-4-carboxylate (C₆H₉N₃O₂), the expected exact mass is 155.0695 g/mol .[23]
Protocol: ESI-MS Sample Preparation
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode to observe the molecular ion peak (e.g., [M+H]⁺ at m/z 156.0773).
Performance Comparison of Structural Elucidation Techniques
Caption: Decision workflow for structural analysis.
Table 3: Objective Comparison of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystal lattice[7] | Absorption of radiofrequency by nuclei in a magnetic field[6] | Measurement of mass-to-charge ratio of ions[6] |
| Sample Type | Single, well-ordered crystal[6] | Soluble compound in deuterated solvent[6] | Ionizable compound |
| Information | Precise 3D atomic coordinates, absolute configuration[3][6][7] | Connectivity, solution-state conformation, dynamics[6][20] | Molecular weight, elemental formula, fragmentation patterns[2][6] |
| Strength | Unambiguous and definitive ("Gold Standard")[1] | Excellent for connectivity in solution; non-destructive | High sensitivity, high throughput, confirms molecular formula |
| Limitation | Requires high-quality single crystals, which can be difficult to grow[5][9] | Provides indirect structural information (connectivity, not coordinates) | Provides no information on stereochemistry or 3D arrangement |
Conclusion: A Synthesis of Evidence
In the landscape of drug discovery and materials science, certainty is paramount. While NMR and Mass Spectrometry are indispensable tools for the initial confirmation of a reaction's success—verifying the correct connectivity and molecular formula for products like Ethyl 3-aminopyrazole-4-carboxylate—they provide an incomplete picture. They describe the molecule's constitution but not its definitive three-dimensional architecture in the solid state.
Single-crystal X-ray crystallography transcends these limitations by providing direct, visual evidence of the atomic arrangement. It is the only technique that can unambiguously determine stereochemistry, resolve conformational ambiguities, and reveal the subtle intermolecular interactions that govern the material's properties. For any research where the precise three-dimensional structure is critical for publication, patenting, or understanding biological function, the investment in growing a crystal and performing an SC-XRD analysis is not just a recommendation; it is a scientific necessity. The combination of spectroscopic data provides a strong hypothesis, but the crystal structure provides the definitive proof.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. Recrystallization [sites.pitt.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. chem.ualberta.ca [chem.ualberta.ca]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Ethyl 3-amino-4-pyrazolecarboxylate(6994-25-8) 1H NMR spectrum [chemicalbook.com]
- 22. spectrabase.com [spectrabase.com]
- 23. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Ethyl 3-aminopyrazole-4-carboxylate Derivatives
Introduction: The Central Role of Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties.[1][2][3] Ethyl 3-aminopyrazole-4-carboxylate and its derivatives are particularly valuable as versatile building blocks in the synthesis of novel pharmaceutical compounds.[4][5][6] Given their potential impact on drug efficacy and safety, the unambiguous confirmation of their molecular structure is a non-negotiable step in the development pipeline.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of these heterocyclic compounds. As a self-validating system, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and trustworthy characterization. We will explore the causality behind experimental choices and present the data in a framework designed for researchers, scientists, and drug development professionals.
The Analytical Workflow: A Multi-Faceted Approach to Structural Elucidation
The confirmation of a synthesized molecule is not a linear process but rather an integrated workflow. Data from each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between these methods allows for the confident confirmation of molecular weight, elemental composition, functional groups, and the precise connectivity of every atom.
Caption: Integrated workflow for spectroscopic structure confirmation.
Mass Spectrometry (MS): The First Look at the Molecule
Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound.[7] For pyrazole derivatives, it provides the first crucial piece of evidence to confirm that the desired chemical transformation has occurred.
Expertise & Causality: We employ High-Resolution Mass Spectrometry (HRMS) over standard MS. Why? HRMS provides the exact mass of the molecule with high precision (typically to four or five decimal places).[7] This allows for the unambiguous determination of the molecular formula, a critical step in distinguishing between potential isomers or unexpected reaction products. Techniques like Electrospray Ionization (ESI) are preferred for these polar, non-volatile compounds as they are "soft" ionization methods that minimize fragmentation and keep the molecular ion intact.
Typical MS Data for Ethyl 3-aminopyrazole-4-carboxylate
| Parameter | Value | Significance |
| Molecular Formula | C₆H₉N₃O₂ | Confirmed by HRMS. |
| Molecular Weight | 155.15 g/mol | Provides the nominal mass.[8] |
| Exact Mass (HRMS) | 155.0695 | Used to calculate and confirm the elemental composition.[8] |
| Key Fragments | Varies | Fragmentation patterns can provide clues about the molecule's substructures.[9][10] |
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified pyrazole derivative (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The high polarity of these solvents makes them ideal for the ESI process.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Select the appropriate ionization mode (ESI positive is typical for these compounds due to the basic nitrogen atoms which are readily protonated).
-
Data Acquisition: Infuse the sample directly into the ESI source. Acquire the mass spectrum in full scan mode over a relevant mass range (e.g., m/z 50-500) to detect the protonated molecular ion [M+H]⁺.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the exact mass and determine the most likely elemental composition. Compare this with the theoretical exact mass of the target compound.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."[11][12]
Expertise & Causality: For ethyl 3-aminopyrazole-4-carboxylate derivatives, IR is invaluable for confirming the presence of three key features: the N-H bonds of the amine and pyrazole ring, the C=O bond of the ester, and the aromatic C=N/C=C bonds of the pyrazole ring. The presence or absence of these characteristic absorption bands provides immediate, high-confidence validation of the molecule's core components. For instance, observing the sharp, strong C=O stretch around 1700 cm⁻¹ confirms the successful incorporation of the ethyl carboxylate group.
Typical IR Data for Ethyl 3-aminopyrazole-4-carboxylate
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |
| 3400 - 3100 | N-H | Stretch | Confirms presence of NH₂ and pyrazole N-H groups.[1][11] |
| 2980 - 2850 | C-H | Stretch | Aliphatic C-H from the ethyl group. |
| ~1710 | C=O | Stretch | Strong, sharp peak confirming the ester carbonyl.[13] |
| 1620 - 1500 | C=N, C=C | Stretch | Confirms the pyrazole ring structure.[3] |
| 1250 - 1100 | C-O | Stretch | Confirms the ester C-O linkage. |
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified pyrazole derivative directly onto the ATR crystal. No extensive sample preparation is required, making this a highly efficient technique.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background scan.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.
-
Analysis: Process the resulting spectrum (e.g., baseline correction). Identify the key absorption bands and assign them to their corresponding functional groups, comparing them to established correlation tables and literature values for similar compounds.[1][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule.[14] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the complete molecular structure.
Expertise & Causality: We perform both ¹H and ¹³C NMR as they provide complementary information.
-
¹H NMR reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting pattern/multiplicity). For example, the ethyl group gives a characteristic triplet (for the -CH₃) and quartet (for the -CH₂), a pattern that is unambiguous proof of an ethyl moiety. A key step for these compounds is a D₂O exchange experiment; adding a drop of D₂O to the NMR sample will cause the signals from the labile N-H protons to disappear, confirming their identity.
-
¹³C NMR shows the number of different types of carbon atoms in the molecule. The chemical shift of each carbon signal indicates its nature (e.g., carbonyl, aromatic, aliphatic), confirming the carbon backbone of the structure.
Caption: ¹H NMR spin-spin coupling for an ethyl group.
Typical NMR Data for Ethyl 3-aminopyrazole-4-carboxylate
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.9 - 8.5 | Singlet | Pyrazole C5-H[13] |
| ~5.0 - 6.0 | Broad Singlet | NH₂ (D₂O exchangeable) | |
| ~11.0 - 13.0 | Broad Singlet | Pyrazole N1-H (D₂O exchangeable)[13] | |
| ~4.2 - 4.4 | Quartet | -O-CH₂-CH₃ | |
| ~1.3 - 1.4 | Triplet | -O-CH₂-CH₃ | |
| ¹³C NMR | ~165 | Singlet | Ester C=O |
| ~150 | Singlet | Pyrazole C3-NH₂ | |
| ~135 | Singlet | Pyrazole C5-H | |
| ~95 | Singlet | Pyrazole C4-COOEt | |
| ~60 | Singlet | -O-CH₂-CH₃ | |
| ~15 | Singlet | -O-CH₂-CH₃ | |
| (Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.) |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often chosen as it can solubilize a wide range of compounds and its residual solvent peak does not typically overlap with key analyte signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
(Optional but recommended) Perform a D₂O exchange experiment by adding one drop of D₂O, shaking the tube, and re-acquiring the ¹H spectrum to identify N-H protons.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration values, cross-referencing with the ¹³C data.
Comparative Guide: Choosing the Right Tool
No single technique provides the complete picture. Their power lies in their synergistic use. While NMR is the ultimate tool for structure mapping, MS provides the essential molecular formula, and IR offers a quick and reliable check for key functional groups.
| Feature | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | NMR Spectroscopy |
| Primary Information | Molecular Weight & Formula | Functional Groups | Atomic Connectivity |
| Sample Amount | Micrograms (µg) | Milligrams (mg) | Milligrams (mg) |
| Analysis Time | Fast (< 5 min) | Very Fast (< 2 min) | Slower (5 min - several hours) |
| Destructive? | Yes (sample is consumed) | No (sample is recoverable) | No (sample is recoverable) |
| Key Advantage | Unambiguous formula (HRMS) | Speed and ease of use | Detailed structural map |
| Limitation | Provides little connectivity info | Does not show atom placement | Can be insensitive; requires pure sample |
Conclusion
The structural confirmation of Ethyl 3-aminopyrazole-4-carboxylate derivatives is a critical process in pharmaceutical research that demands a rigorous, multi-technique approach. By integrating the high-precision molecular formula from HRMS, the functional group fingerprint from IR spectroscopy, and the detailed connectivity map from ¹H and ¹³C NMR, researchers can achieve an unambiguous and trustworthy elucidation of the molecular structure. This self-validating workflow ensures the scientific integrity of downstream applications, from biological screening to clinical development, ultimately accelerating the path to new and effective medicines.
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
A Senior Application Scientist's Guide to Validating Analgesic and Anti-inflammatory Activity of Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Traditional NSAIDs
Inflammation is a fundamental biological response to injury or infection, orchestrated by a complex cascade of mediators including prostaglandins and cytokines.[1] While acute inflammation is protective, chronic inflammation underpins devastating pathologies from rheumatoid arthritis to neurodegenerative diseases. For decades, Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen and naproxen have been the cornerstone of treatment. Their mechanism, however, relies on the broad-spectrum inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which, while effective, carries a significant risk of gastrointestinal ulcers and cardiovascular events.[1][2]
This therapeutic gap has driven the exploration of heterocyclic compounds, with the five-membered pyrazole ring emerging as a uniquely versatile and potent scaffold.[1] The clinical success of celecoxib, a selective COX-2 inhibitor built on a pyrazole core, validated this approach, demonstrating potent anti-inflammatory effects with a markedly improved gastrointestinal safety profile.[1][2] This guide provides a comprehensive framework for validating the next generation of pyrazole derivatives, detailing the critical experimental models and interpreting the comparative data necessary for advancing promising candidates.
The Core Mechanism: Selective COX-2 Inhibition
The primary anti-inflammatory and analgesic mechanism of most therapeutic pyrazole derivatives is the selective inhibition of the COX-2 enzyme. Understanding this pathway is critical to interpreting experimental outcomes.
Pro-inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor that is further metabolized into various prostaglandins (like PGE2) that mediate pain, fever, and inflammation.[3]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.
-
COX-2 is an inducible enzyme, meaning its expression is dramatically upregulated at sites of inflammation.[1]
By selectively inhibiting COX-2, pyrazole derivatives can reduce the production of inflammatory prostaglandins at the site of injury without disrupting the protective functions of COX-1, thereby minimizing the risk of gastric side effects.[4]
Experimental Validation I: Anti-inflammatory Activity
The carrageenan-induced paw edema model is the gold standard for screening acute anti-inflammatory activity.[5] Its high reproducibility and well-characterized biphasic inflammatory response make it an invaluable tool.[6] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by prostaglandin synthesis, making it highly relevant for evaluating COX inhibitors.[6][7]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle only (e.g., 0.5% Carboxymethyl cellulose).
-
Group II (Positive Control): Receives a standard drug like Indomethacin (10 mg/kg, p.o.) or Celecoxib (20 mg/kg, p.o.).[6]
-
Group III, IV, etc. (Test Groups): Receive the pyrazole derivative at various doses.
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[6] This provides a crucial baseline for each animal, acting as its own control.
-
Drug Administration: Administer the respective compounds via oral gavage (p.o.) one hour before inducing inflammation. This timing allows for sufficient absorption of the compound.[7]
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[8]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6] The peak edema is typically observed around 3-5 hours.[9]
-
Data Analysis:
-
Calculate the mean increase in paw volume (Edema) for each group: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group at each time point.
-
Formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100.
-
Experimental Validation II: Analgesic Activity
The hot plate test is a classic method for evaluating centrally-mediated analgesic activity.[10] It assesses the reaction time of an animal to a thermal pain stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[10][11]
Protocol: Hot Plate Test
-
Animal Selection: Use Swiss albino mice (20-25g). Screen them 24 hours prior to the experiment by placing them on the hot plate; select only those that show a response within 5-15 seconds to ensure a uniform population.
-
Apparatus: Use a standard hot plate apparatus maintained at a constant temperature of 55 ± 1°C.[12]
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (Positive Control): Receives a standard central analgesic like Morphine (5 mg/kg, i.p.) or a potent NSAID.
-
Group III, IV, etc. (Test Groups): Receive the pyrazole derivative at various doses.
-
-
Baseline Measurement: Gently place each mouse on the heated surface and record the reaction time in seconds for forepaw licking, hind paw licking, or jumping. This is the baseline latency (t₀).[10]
-
Cut-off Time: A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage to the animal's paws.[12] If the mouse does not respond by this time, it is removed, and the latency is recorded as the cut-off time.
-
Drug Administration: Administer the respective compounds (p.o. or i.p.).
-
Post-Treatment Measurement: Measure the reaction latency (tₜ) for each mouse at predetermined intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect can be quantified as the increase in latency or calculated as the percentage of the Maximum Possible Effect (%MPE).
-
Formula: % MPE = [ (tₜ - t₀) / (Cut-off time - t₀) ] x 100.
-
Comparative Efficacy Data of Pyrazole Derivatives
The following table summarizes experimental data from various studies, comparing the anti-inflammatory and analgesic activities of different pyrazole derivatives against standard drugs. This allows for an objective assessment of their potential.
| Pyrazole Derivative | Assay | Dose (mg/kg) | Efficacy (% Inhibition or Response) | Comparison Standard | COX-2 Selectivity Index | Source |
| FR140423 | Carrageenan Paw Edema | - | 2-3x more potent than Indomethacin | Indomethacin | 150 | [4] |
| FR140423 | Yeast-induced Hyperalgesia | - | 5x more potent than Indomethacin | Indomethacin | 150 | [4] |
| Compound AD 532 | Carrageenan Paw Edema | - | Promising anti-inflammatory activity | Indomethacin, Celecoxib | Less potent than Celecoxib | [13] |
| Compound AD 532 | Hot Plate Test | - | Significant analgesic activity | Indomethacin, Celecoxib | - | [13] |
| Celecoxib Derivative (1a) | Carrageenan Paw Edema | 50 | Noticeable anti-inflammatory activity | Celecoxib | - | [14] |
| Celecoxib Derivative (2d) | Carrageenan Paw Edema | 50 | 48.9% inhibition (p < 0.01), ~equivalent to Celecoxib | Celecoxib | - | [14] |
| 3,5-Diarylpyrazoles | Carrageenan Paw Edema | 10 | 65-80% edema reduction | Indomethacin (55% reduction) | IC50 = 0.01 µM (COX-2) | [1][2] |
| Pyrazole-Thiazole Hybrid | Carrageenan Paw Edema | - | 75% edema reduction | - | Dual COX-2/5-LOX inhibitor | [1][2] |
| Compound 5u | Carrageenan Paw Edema | - | 80.63% inhibition | Ibuprofen (81.32% inhibition) | 215.31 | [15] |
| Compound 5s | Carrageenan Paw Edema | - | 78.09% inhibition | Ibuprofen (81.32% inhibition) | 201.14 | [15] |
| Celecoxib Derivative (16) | Carrageenan Paw Edema | 30 | 90% reversal (significantly better than Celecoxib) | Celecoxib | No in vitro COX inhibition | [16] |
Note: COX-2 Selectivity Index is typically calculated as IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.
Conclusion and Future Perspectives
The experimental data robustly supports the pyrazole scaffold as a cornerstone for developing potent analgesic and anti-inflammatory agents. The established protocols for carrageenan-induced paw edema and the hot plate test provide a reliable framework for preclinical validation. As the data indicates, novel derivatives frequently exhibit efficacy comparable or superior to established drugs like indomethacin and celecoxib, often with predicted improvements in safety profiles due to high COX-2 selectivity.[4][13][16]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. inotiv.com [inotiv.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Hot plate test [panlab.com]
- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 13. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Comparing the efficacy of Ethyl 3-aminopyrazole-4-carboxylate-based agrochemicals
An In-Depth Comparative Guide to the Efficacy of Ethyl 3-aminopyrazole-4-carboxylate-Based Agrochemicals
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the development of modern agrochemicals.[1][2][3][4] Its structural versatility and synthetic accessibility have made it a focal point for creating a diverse array of fungicides, insecticides, and herbicides.[3][5] Central to this innovation is Ethyl 3-aminopyrazole-4-carboxylate, a key chemical intermediate that serves as a foundational building block for synthesizing more complex and highly active molecules.[6][7][8][9]
This guide, intended for researchers and professionals in agrochemical development, provides a comprehensive comparison of the efficacy of various agrochemicals derived from this pyrazole core. We will delve into their distinct mechanisms of action, present comparative experimental data on their performance against a range of agricultural targets, and provide detailed protocols for their synthesis and evaluation.
Pillar 1: Unraveling the Mechanisms of Action
The ultimate biological activity of an agrochemical derived from Ethyl 3-aminopyrazole-4-carboxylate is determined by the specific chemical moieties attached to the core pyrazole ring. These modifications fine-tune the molecule to interact with specific biological targets in fungi, insects, or plants.
Fungicidal Mechanism: Energy Production Shutdown
A significant number of pyrazole-based fungicides, particularly pyrazole carboxamides, function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][10][11][12] Their primary mode of action is the disruption of the fungal mitochondrial electron transport chain. By binding to Complex II (succinate dehydrogenase), these compounds block the transfer of electrons, which halts cellular respiration and prevents the production of ATP, the essential energy currency of the cell.[13][14] This leads to cell death and effective control of the fungal pathogen.
Caption: Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Insecticidal & Acaricidal Mechanisms: Neurological and Metabolic Disruption
Pyrazole-derived insecticides and acaricides employ several modes of action:
-
Mitochondrial Respiration Inhibition: Similar to the fungicidal mechanism, compounds like Cyenopyrafen and Tolfenpyrad inhibit the mitochondrial electron transport chain, but in insects and mites.[13][15][16][17][18] Cyenopyrafen is specifically a Complex II inhibitor.[15][16]
-
Nervous System Disruption: A prominent mechanism involves the antagonism of the gamma-aminobutyric acid (GABA) receptor. By blocking GABA-gated chloride channels in neurons, these insecticides prevent the "calming" effect of GABA, leading to hyperexcitation of the central nervous system, convulsions, and eventual death of the insect.[13][19]
-
Ryanodine Receptor Modulation: Some advanced pyrazole amides act on ryanodine receptors, which control calcium release in muscle cells.[1][17] Disrupting this process leads to uncontrolled muscle contraction, paralysis, and death.
Caption: Mechanism of pyrazole insecticides targeting the GABA receptor.
Herbicidal Mechanism: Amino Acid Synthesis Inhibition
Herbicides derived from pyrazole precursors, such as Pyrazosulfuron-Ethyl, typically function as acetolactate synthase (ALS) inhibitors.[6] ALS is a critical enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting this enzyme, the herbicide halts protein synthesis, leading to the cessation of growth and eventual death of susceptible weeds.
Pillar 2: Comparative Efficacy Analysis
Fungicidal Efficacy Data
The fungicidal activity is often measured by the EC₅₀ value, which is the concentration of the compound that inhibits fungal growth by 50%. Lower EC₅₀ values indicate higher potency.
| Compound ID (Reference) | Target Fungus | EC₅₀ (µg/mL) | Commercial Control (EC₅₀ µg/mL) |
| Compound 26 [20] | Valsa mali | 1.787 | - |
| Compound 26 [20] | Thanatephorus cucumeris | 1.638 | - |
| Compound 26 [20] | Rhizoctonia solani | 2.182 | - |
| Compound 10d [21] | Gaeumannomyces graminis | Comparable to Pyraclostrobin at 16.7 µg/mL | Pyraclostrobin (100% inhibition) |
| Compound 10e [21] | Gaeumannomyces graminis | 94% inhibition at 16.7 µg/mL | Pyraclostrobin (100% inhibition) |
| Compound 7ai [22] | Rhizoctonia solani | 0.37 | Carbendazol (1.00) |
| Compound 7ai [22] | Alternaria porri | 2.24 | - |
| Compound 5l [12] | Botrytis cinerea | 0.506 (IC₅₀) | Fluxapyroxad (1.031 IC₅₀) |
| Compound I8 [23][24] | Phytophthora infestans | Displayed significant activity | - |
Note: EC₅₀ and IC₅₀ values represent the concentration for 50% effective or inhibitory concentration, respectively.
Insecticidal & Acaricidal Efficacy Data
Efficacy against insects and mites is measured by mortality rates at specific concentrations or by LC₅₀ values (the concentration that is lethal to 50% of the test population).
| Compound ID (Reference) | Target Pest | Activity Metric | Concentration |
| Compound IA-8 [25] | Mythimna separata | Comparable to Fluralaner | - |
| Compound Ij [26] | Helicoverpa armigera | 60% Stomach Activity | 5 mg/kg |
| Compound Il [26] | Helicoverpa armigera | 60% Stomach Activity | 5 mg/kg |
| Compound Ie [26] | Aphis craccivora | 100% Foliar Contact Activity | 200 mg/kg |
| Compound IIi [26] | Tetranychus cinnabarinus | 95% Miticidal & Ovicidal Activity | 200 mg/kg |
| PMD-1 [2] | Spodoptera frugiperda | LC₅₀ of 22.76 mg/L | Matrine (Higher LC₅₀) |
Herbicidal Efficacy Data
Herbicidal activity is often assessed by the percentage of growth inhibition against target weeds at a given application rate.
| Compound ID (Reference) | Target Weed | Activity Metric | Application Rate |
| Unnamed Derivative [27] | Rape | 80% activity | 200 µg/mL |
| Compound 6a/6c [28] | Digitaria sanguinalis | Moderate Activity (Post-emergence) | 150 g a.i./hm² |
| KPP-297 [29] | Annual lowland weeds | Good herbicidal activity | 100 g a.i./ha |
Pillar 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the methodologies used to generate efficacy data must be robust and reproducible. Below are detailed protocols for the synthesis and bioassay of pyrazole-based agrochemicals.
Experimental Workflow: From Intermediate to Bioassay
Caption: General workflow for synthesis and evaluation of pyrazole agrochemicals.
Protocol 1: General Synthesis of Pyrazole Carboxamide Derivatives[22][30]
Causality: This multi-step synthesis transforms the base intermediate into a pyrazole carboxylic acid, which is then activated to an acid chloride. This highly reactive intermediate readily couples with various amines to form the final, biologically active carboxamide derivatives. The choice of amine is critical as it significantly influences the final efficacy and target specificity.
-
Saponification: The starting material, Ethyl 1H-pyrazole-4-carboxylate, is hydrolyzed using a base like sodium hydroxide (NaOH) in an alcohol/water solvent mixture.
-
Acidification: The reaction mixture is then acidified with an acid such as hydrochloric acid (HCl) to precipitate the 1H-pyrazole-4-carboxylic acid.
-
Activation: The resulting carboxylic acid is refluxed with thionyl chloride (SOCl₂) to convert the carboxylic acid group into a more reactive pyrazole acid chloride. Excess SOCl₂ is removed under vacuum.
-
Amidation (Coupling): The crude pyrazole acid chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). A solution of the desired substituted amine and a base (e.g., triethylamine or pyridine) is added dropwise at a low temperature (0-5 °C) to control the exothermic reaction.
-
Work-up and Purification: The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified using column chromatography or recrystallization to yield the target pyrazole carboxamide.
Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition Method)[22]
Causality: This assay directly measures the compound's ability to inhibit the physical growth of a fungus on a nutrient medium. It provides a quantitative measure of fungistatic or fungicidal activity (EC₅₀), allowing for direct comparison of different chemical structures.
-
Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. Allow it to cool to approximately 50-60 °C.
-
Dosing: Add the test compound, dissolved in a minimal amount of a solvent like DMSO, to the molten PDA to achieve a series of desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A solvent-only control is also prepared.
-
Plating: Pour the dosed PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter), taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measurement: After a set period (e.g., 3-5 days), or when the mycelium in the control plate has reached the edge, measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100. Use probit analysis of the inhibition percentages at different concentrations to determine the EC₅₀ value.
Protocol 3: In Vivo Insecticidal Bioassay (Foliar Contact Method)[26]
Causality: This method simulates the real-world application of an insecticide onto a plant surface. It tests the compound's contact toxicity, evaluating its ability to penetrate the insect's cuticle and exert its physiological effect, providing a more practical measure of efficacy than in vitro assays.
-
Plant Preparation: Use uniformly grown host plants (e.g., cabbage for diamondback moths, cotton for bollworms).
-
Solution Preparation: Dissolve the test compounds in a solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., Triton X-100) to create a series of test concentrations.
-
Application: Dip leaf discs or whole leaves into the test solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. A control group is dipped in the solvent-surfactant solution without the test compound.
-
Infestation: Place the treated leaves into Petri dishes or ventilated containers with a moistened filter paper to maintain humidity. Introduce a known number of test insects (e.g., 10-20 larvae of a specific instar) into each container.
-
Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Assess insect mortality after 24, 48, and 72 hours. Insects are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for any deaths in the control group using Abbott's formula. Calculate LC₅₀ values using probit analysis.
Conclusion and Future Outlook
Ethyl 3-aminopyrazole-4-carboxylate is unequivocally a versatile and powerful scaffold in the agrochemical industry. The extensive body of research demonstrates that targeted modifications to this core structure can yield highly potent fungicides, insecticides, and herbicides with diverse mechanisms of action.[1][4][5] The efficacy of these derivatives, as evidenced by low EC₅₀ and LC₅₀ values, often rivals or surpasses that of established commercial products.[12][21][22]
The future of pyrazole-based agrochemical research will likely focus on several key areas. A primary challenge is overcoming the development of resistance in target pest and pathogen populations. This necessitates the design of novel derivatives with unique modes of action or different binding site interactions.[1] Furthermore, there is a continuous drive to enhance the environmental profile of these compounds, improving their selectivity to target organisms while minimizing effects on beneficial insects, wildlife, and human health.[1] The foundational chemistry of Ethyl 3-aminopyrazole-4-carboxylate will undoubtedly remain central to these innovative efforts, continuing to protect crops and ensure global food security.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN104705327A - Pyrazole fungicide composition - Google Patents [patents.google.com]
- 15. irac-online.org [irac-online.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyenopyrafen (Ref: NC-512 ) [sitem.herts.ac.uk]
- 19. epa.gov [epa.gov]
- 20. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-Aminopyrazole-4-carboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
The ethyl 3-aminopyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to introduce diverse substituents, have made it a focal point in the quest for novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues derived from this core, with a focus on anticancer applications, particularly as kinase inhibitors. We will dissect how modifications at various positions of the pyrazole ring and the ester group influence biological activity, supported by experimental data from peer-reviewed literature.
The Ethyl 3-Aminopyrazole-4-carboxylate Core: A Foundation for Diverse Activities
The parent molecule, ethyl 3-amino-1H-pyrazole-4-carboxylate, possesses a unique arrangement of functional groups that are amenable to chemical modification. The pyrazole ring itself is an aromatic heterocycle known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets. The 3-amino group and the 4-carboxylate ester provide key handles for derivatization, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The biological activity of ethyl 3-aminopyrazole-4-carboxylate analogues is profoundly influenced by the nature and position of substituents on the pyrazole ring. The following sections detail the impact of modifications at key positions.
Substitution at the N1-Position of the Pyrazole Ring
The N1-position of the pyrazole ring is a critical site for modification, with substituents influencing the molecule's overall shape, lipophilicity, and interaction with target proteins.
-
Impact of Alkyl and Aryl Substituents: N-alkylation of the pyrazole ring has been shown to be a viable strategy for modulating biological activity.[3] For instance, in the context of kinase inhibitors, the introduction of small alkyl groups can enhance potency. However, larger or more complex substituents, such as N-pyridinyl groups, have been explored to improve properties like efflux rates.[3] The choice of substituent can be critical in achieving a balance between potency and favorable pharmacokinetic profiles.
-
SAR of N-Aryl Analogues: The introduction of aryl groups at the N1-position can lead to potent biological activity. For example, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides investigated as Aurora A kinase inhibitors, the nature of the substituents on the N1-phenyl ring was found to be a key determinant of activity.[4] Generally, bulky, electron-withdrawing groups on the aryl ring are favored for enhanced inhibitory activity.
Modification of the 3-Amino Group
The 3-amino group is a key hydrogen bond donor and a site for introducing diverse side chains.
-
N-Acetylation and Amide Formation: Acetylation of the 3-amino group has been studied, leading to various acetylated products.[5][6] More broadly, the formation of amides by coupling carboxylic acids to the 3-amino group is a common strategy to explore interactions with specific amino acid residues in the target protein's binding site.
-
Urea and Thiourea Derivatives: The synthesis of urea and thiourea derivatives at the 3-amino position has been shown to yield compounds with significant anticancer profiles. For instance, N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide was identified as a potential inhibitor of protein kinases, particularly glycogen synthase kinase-3 (GSK-3).[7]
Alterations at the 5-Position
The C5-position of the pyrazole ring offers another avenue for structural diversification to enhance biological activity.
-
Influence of Substituents on Anticancer Activity: In a series of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors, modifications at the 5-position were crucial for potency and selectivity.[3] The nature of the substituent at this position can influence the overall conformation of the molecule and its fit within the kinase ATP-binding pocket.
Modifications of the 4-Carboxylate Group
The ethyl ester at the C4-position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate activity and physicochemical properties.
-
Carboxamide Analogues: The conversion of the ethyl ester to a carboxamide is a frequently employed strategy. For example, a series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) for the treatment of acute myeloid leukemia (AML).[8] The SAR studies revealed that the nature of the amine coupled to the carboxylic acid significantly impacts the inhibitory potency.
Comparative Data of Ethyl 3-Aminopyrazole-4-carboxylate Analogues
To illustrate the SAR principles discussed, the following table summarizes the biological activities of representative analogues from the literature.
| Compound | Modification from Core Structure | Biological Target | Activity (IC50) | Reference |
| Core | Ethyl 3-amino-1H-pyrazole-4-carboxylate | - | - | [9] |
| Analogue 1 | N1-substituted with a 2,4,5-trichlorophenyl group and 4-carboxamide with a piperazine moiety | FLT3, CDK2, CDK4 | 0.089 nM (FLT3), 0.719 nM (CDK2), 0.770 nM (CDK4) | [8] |
| Analogue 2 | Pyrazole fused with a pyrimidine ring (pyrazolo[3,4-d]pyrimidine), N4-substituted with various amines | L1210 leukemia cells | Moderate to very good growth inhibitory activities | [10] |
| Analogue 3 | 3-amino group part of a thiourea linkage to a benzoyl group, 5-position substituted with a 4-bromophenyl group | Anticancer, predicted to inhibit GSK-3 | GI50 values ranging from 4.12 to 5.75 µM across NCI-60 cell lines | [7] |
| Analogue 4 | 5-methylthio substitution and N1-acylation with various aroyl chlorides | Analgesic and Anti-inflammatory | Significant activity at 25 mg/kg | [11] |
Experimental Protocols
General Synthesis of N-Substituted Ethyl 3-Aminopyrazole-4-carboxylate Analogues
A common synthetic route to N-substituted analogues involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with various electrophiles under basic conditions.
Step-by-step methodology:
-
Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., K2CO3, NaH) to the solution and stir for a short period at room temperature to deprotonate the pyrazole nitrogen.
-
Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl halide) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted analogue.
General Procedure for Kinase Inhibition Assay
The inhibitory activity of the synthesized analogues against specific kinases is typically evaluated using in vitro kinase assays.
Step-by-step methodology:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add varying concentrations of the test compound (analogue) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time to allow for the phosphorylation of the substrate.
-
Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Calculate the percentage of kinase inhibition at each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key SAR findings for the ethyl 3-aminopyrazole-4-carboxylate scaffold.
Caption: Key modification points on the ethyl 3-aminopyrazole-4-carboxylate scaffold and their general impact on biological activity.
Caption: General workflow from synthesis to SAR analysis of ethyl 3-aminopyrazole-4-carboxylate analogues.
Conclusion
The ethyl 3-aminopyrazole-4-carboxylate scaffold is a highly versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications at the N1, C3, C4, and C5 positions can lead to significant improvements in potency and selectivity against various biological targets, particularly protein kinases. The insights presented in this guide, derived from extensive analysis of published experimental data, provide a rational basis for the design of future generations of inhibitors based on this privileged heterocyclic core. Further exploration of diverse substituents and their synergistic effects will undoubtedly continue to yield promising drug candidates for a range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Intermediates: The Case for Ethyl 3-Aminopyrazole-4-Carboxylate
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of a core scaffold is a decision of paramount importance. The pyrazole ring, a five-membered N-heterocycle, is a "privileged scaffold" that appears in a multitude of biologically active compounds.[1] Its structural rigidity and capacity for diverse functionalization make it a cornerstone of medicinal chemistry. This guide provides an in-depth, data-driven comparison of Ethyl 3-aminopyrazole-4-carboxylate (EAPC), a highly versatile pyrazole derivative, against other common synthetic intermediates. Our objective is to elucidate the nuanced advantages and specific applications where EAPC demonstrates superior performance, guiding researchers toward more efficient and effective synthetic strategies.
Ethyl 3-aminopyrazole-4-carboxylate is widely utilized as a key intermediate in synthesizing a range of pharmaceuticals, especially those targeting neurological disorders and cancers, as well as in the creation of advanced agrochemicals.[2] Its value lies in the strategic placement of an amino group and an ethyl carboxylate group on the pyrazole core, which serve as reactive handles for building complex molecular architectures, most notably fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines—a common core for protein kinase inhibitors.[3]
Physicochemical Profile of Ethyl 3-Aminopyrazole-4-Carboxylate (EAPC)
A thorough understanding of a starting material's properties is fundamental to its effective use. EAPC is typically a white to light-yellow crystalline powder, and its key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 6994-25-8 | |
| Molecular Formula | C₆H₉N₃O₂ | [4] |
| Molecular Weight | 155.15 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 105-107 °C (lit.) | |
| Synonyms | 3-Amino-4-carbethoxypyrazole, Ethyl 3-amino-1H-pyrazole-4-carboxylate | [5] |
| Solubility | Soluble in various organic solvents like ethanol, ether, and chloroform.[6] |
Spectroscopic data (FT-IR, ¹H-NMR, ¹³C-NMR) are crucial for confirming the identity and purity of EAPC, and detailed spectra are widely available in chemical databases.[4][7]
The Cornerstone Synthesis: Accessing EAPC
The most prevalent and efficient synthesis of EAPC involves a two-step process starting from ethyl cyanoacetate and triethyl orthoformate, followed by cyclization with hydrazine.[8] This method is reliable and scalable, making EAPC readily accessible.
Workflow for EAPC Synthesis
Caption: Synthesis of EAPC via enol ether formation and subsequent cyclization.
Detailed Experimental Protocol: Synthesis of EAPC
-
Step 1: Synthesis of Ethyl (E)-2-cyano-3-ethoxyacrylate.
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (1.0 mol) and triethyl orthoformate (1.1 mol).
-
Add acetic anhydride (1.5 mol) to the mixture.
-
Heat the reaction mixture at 120-140 °C for approximately 5 hours.
-
After cooling, remove the volatile byproducts (ethyl acetate, ethanol) by vacuum distillation to yield the crude product, ethyl (E)-2-cyano-3-ethoxyacrylate, as a light-yellow oil.[8]
-
-
Step 2: Synthesis of Ethyl 3-aminopyrazole-4-carboxylate (EAPC).
-
Dissolve ethyl (E)-2-cyano-3-ethoxyacrylate (0.4 mol) in anhydrous ethanol (200 mL) in a suitable reaction vessel.[9]
-
Slowly add hydrazine hydrate (0.4 mol) dropwise to the solution. The mixture may exotherm slightly.[9]
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 4-12 hours, monitoring the reaction by TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate as a solid.
-
Remove the ethanol by distillation under reduced pressure.[9]
-
The resulting solid is filtered, washed with cold anhydrous ethanol, and dried to afford EAPC as a light-yellow solid.[9] Typical yields range from 65% to over 90%.[9]
-
Head-to-Head Comparison: EAPC vs. Key Alternatives
The selection of an intermediate is dictated by factors including synthetic accessibility, reactivity, and the desired functionality in the final product. Here, we compare EAPC to two primary alternatives: 3-Aminopyrazole-4-carbonitrile and 5-Amino-3-substituted-pyrazoles .
Alternative 1: 3-Aminopyrazole-4-carbonitrile
This is the closest structural analog to EAPC, with a nitrile (-CN) group replacing the ethyl ester (-COOEt).
-
Synthetic Accessibility: It is synthesized via a nearly identical route, using malononitrile instead of ethyl cyanoacetate as the starting material. Its accessibility is therefore comparable to EAPC.
-
Reactivity & Scope: The key difference lies in the reactivity of the nitrile versus the ester.
-
Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole. However, its primary use in this context is as a precursor for building fused pyrimidine rings, similar to the ester in EAPC.
-
Ester Group: The ester in EAPC is typically involved in condensation reactions with ureas or β-dicarbonyl compounds to form fused pyrimidones. It offers a more direct route to these specific heterocycles without requiring harsh hydrolysis steps.
-
-
Performance in Pyrazolo[1,5-a]pyrimidine Synthesis:
-
EAPC Route: Condensation with a β-diketone (e.g., acetylacetone) under acidic or basic conditions directly yields the pyrazolo[1,5-a]pyrimidine core. This is a highly efficient and widely used transformation.
-
Carbonitrile Route: While the aminonitrile can also react to form fused systems, the pathway is often different. For example, it can undergo cyclization with guanidine to introduce an additional amino group onto the pyrimidine ring. The choice between EAPC and its nitrile analog often depends on the desired substitution pattern on the final pyrimidine ring.
-
Alternative 2: 5-Amino-3-substituted-pyrazoles
These are constitutional isomers of EAPC, such as 5-amino-3-methyl-1H-pyrazole. The position of the amino group is different, which has profound implications for the final molecular structure.
-
Synthetic Accessibility: These are also readily synthesized, typically from the condensation of β-ketonitriles with hydrazine.[10]
-
Reactivity & Scope (Regiochemistry is Key):
-
The 5-amino group in these isomers leads to a different regiochemical outcome during the synthesis of fused systems. When reacting with a β-dicarbonyl compound, the cyclization occurs differently, leading to pyrazolo[1,5-a]pyrimidines .
-
In contrast, EAPC, a 3-aminopyrazole, leads to the same pyrazolo[1,5-a]pyrimidine scaffold. The crucial difference is the position of the substituents carried over from the pyrazole core. The choice between a 3-aminopyrazole like EAPC and a 5-aminopyrazole is therefore a strategic decision to control the final orientation of substituents, which is critical for biological activity, such as fitting into the ATP-binding pocket of a kinase.[11][12]
-
Decision-Making Workflow for Intermediate Selection
Caption: Logical flow for selecting the optimal pyrazole intermediate.
Comparative Summary Table
| Feature | Ethyl 3-Aminopyrazole-4-carboxylate (EAPC) | 3-Aminopyrazole-4-carbonitrile | 5-Amino-3-substituted-pyrazoles |
| Key Functional Groups | 3-Amino, 4-Ester | 3-Amino, 4-Nitrile | 5-Amino, 3-Substituent |
| Primary Application | Synthesis of pyrazolo[1,5-a]pyrimidines, kinase inhibitors.[3][11] | Synthesis of amino-substituted fused pyrimidines. | Synthesis of pyrazolo[1,5-a]pyrimidines with different substituent patterns.[13] |
| Typical Yield | Good to Excellent (65-99%)[9] | Good to Excellent | Good to Excellent |
| Reaction Conditions | Mild to moderate (reflux in ethanol).[9] | Mild to moderate. | Mild to moderate. |
| Advantages | Direct route to pyrazolo[1,5-a]pyrimidones. Ester is a versatile handle. Well-established protocols. | Nitrile offers alternative reactivity (hydrolysis, reduction). Useful for introducing amino groups. | Allows for precise control over regiochemistry and final substituent placement. |
| Disadvantages | Less direct for introducing amino groups on the fused ring. | May require harsher conditions for hydrolysis if the acid is needed. | Different starting materials required for each desired substituent at the 3-position. |
Conclusion: The Strategic Advantage of EAPC
While several intermediates are available for the synthesis of functionalized pyrazoles, Ethyl 3-aminopyrazole-4-carboxylate stands out for its unique combination of accessibility, stability, and versatile reactivity. Its bifunctional nature provides a direct and high-yielding pathway to the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in numerous FDA-approved and investigational kinase inhibitors.
The choice between EAPC and its alternatives, such as 3-aminopyrazole-4-carbonitrile or constitutional isomers like 5-aminopyrazoles, is not a matter of universal superiority but of strategic synthetic design.
-
Choose EAPC when the target molecule is a pyrazolo[1,5-a]pyrimidone or requires functionalization via the ester group. It is the workhorse for many established kinase inhibitor scaffolds.
-
Choose 3-Aminopyrazole-4-carbonitrile when an amino group is desired on the fused pyrimidine ring or when the nitrile's unique reactivity is to be exploited.
-
Choose a 5-Aminopyrazole when precise control over the regiochemical placement of substituents on the final fused-ring system is critical for optimizing biological activity.
Ultimately, EAPC remains a foundational and highly reliable building block in the synthetic chemist's toolbox. Its proven track record and straightforward reaction protocols ensure its continued relevance in the rapid and efficient discovery of novel bioactive molecules.
Safety and Handling
Ethyl 3-aminopyrazole-4-carboxylate is classified as harmful if swallowed and causes serious eye irritation.[5] It may also cause skin and respiratory system irritation.[8] Standard laboratory safety precautions should be followed.
-
Handling: Use only in areas with appropriate exhaust ventilation. Avoid inhalation of dust.[5] Wear protective gloves, clothing, and eye/face protection.[5][14]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[14] For skin contact, wash off immediately with soap and plenty of water.[14] If swallowed, rinse mouth and seek medical attention.[5]
-
Fire: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[5] Thermal decomposition can release irritating gases.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 4. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. | Semantic Scholar [semanticscholar.org]
- 8. chembk.com [chembk.com]
- 9. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. soc.chim.it [soc.chim.it]
- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
A Comparative Guide to the Purity Analysis of Ethyl 3-aminopyrazole-4-carboxylate: HPLC vs. GC-MS
Introduction: The Analytical Imperative for a Key Building Block
Ethyl 3-aminopyrazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its structural motif is a cornerstone in the synthesis of numerous pharmacologically active compounds, including the gout medication Allopurinol, for which it serves as an intermediate.[3][4] In the pharmaceutical industry, the purity of such starting materials is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic efficacy, or instability in the drug product.
This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of Ethyl 3-aminopyrazole-4-carboxylate. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, grounding our recommendations in the physicochemical properties of the analyte and the fundamental principles of each technology. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust, reliable, and validated methods for quality control.[5][6]
Analyte Profile: Why Physicochemical Properties Dictate the Method
The selection of an appropriate analytical technique begins with a thorough understanding of the analyte's properties. Ethyl 3-aminopyrazole-4-carboxylate (C₆H₉N₃O₂) is a moderately polar, crystalline solid with a molecular weight of 155.15 g/mol . Key properties influencing the choice between HPLC and GC are its volatility and thermal stability.
| Property | Value / Observation | Implication for Analysis |
| Molecular Weight | 155.15 g/mol | Suitable for both HPLC and GC-MS. |
| Melting Point | ~105-107 °C | Indicates a stable solid at room temperature. |
| Boiling Point | 349.2°C at 760 mmHg[7] | High boiling point suggests low volatility. |
| Polarity | Contains amino (-NH₂), ester (-COOEt), and pyrazole ring nitrogens. | High polarity makes it highly soluble in polar solvents but challenging for GC without derivatization. |
| Thermal Stability | Stable under acidic conditions, but may degrade under alkaline conditions.[7] | High temperatures required for GC volatilization pose a risk of degradation.[8] |
The compound's low volatility and high polarity are the most critical factors. Gas Chromatography fundamentally requires the analyte to be volatile and thermally stable to be vaporized in the injector and transported through the column by a carrier gas.[9][10] In contrast, HPLC is designed for compounds that are soluble in a liquid mobile phase and is exceptionally well-suited for non-volatile and polar molecules.[11][12] This inherent suitability makes HPLC the presumptive primary technique for this analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
While both are powerful separation techniques, their applicability to Ethyl 3-aminopyrazole-4-carboxylate differs significantly. The choice is not merely about preference but about aligning the technique's strengths with the analyte's chemical nature.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on interactions (e.g., polarity) with a solid stationary phase.[9] | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase.[10] |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile, and thermally sensitive compounds.[9][11] | Poor to Moderate. Requires volatile and thermally stable compounds. The high boiling point of the analyte is a major obstacle.[12] |
| Derivatization | Not Required. The analyte is analyzed in its native state, simplifying the workflow and eliminating a source of error. | Required. To increase volatility and thermal stability (e.g., via silylation), adding complexity, time, and potential for side reactions. |
| Primary Use Case | Quantitative Purity Analysis. Excels at precisely quantifying the main component and its impurities, making it the gold standard for assay and impurity profiling.[8] | Qualitative Identification. The mass spectrometer provides structural information, making it powerful for identifying unknown volatile or semi-volatile impurities.[8] |
| Speed | Run times are typically 10-60 minutes.[12] | Run times can be faster, but this is negated by the time required for the derivatization step.[8] |
| Cost per Analysis | Can be higher due to solvent consumption and disposal costs.[11] | Generally lower due to minimal solvent use, though derivatization reagents add cost.[12] |
| Detector | UV-Vis/PDA is common for quantification. MS can be coupled (LC-MS) for identification. | Mass Spectrometry (MS) is inherent, providing excellent sensitivity and structural data for identifiable compounds.[10] |
Expert Verdict: For routine quality control and quantitative purity determination of Ethyl 3-aminopyrazole-4-carboxylate, HPLC is the superior and recommended technique. Its ability to analyze the compound directly without derivatization ensures higher accuracy, precision, and a more straightforward, validatable workflow.[5][13] GC-MS should be considered a secondary, complementary tool for specific investigations, such as identifying a suspected volatile process impurity.
Visualization of Analytical Workflows
The following diagrams illustrate the distinct workflows for each technique, highlighting the additional complexity inherent in the GC-MS approach for this specific analyte.
Caption: HPLC workflow for purity analysis.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-aminopyrazole-4-carboxylate | 6994-25-8 | IE09849 [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. particle.dk [particle.dk]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. chembk.com [chembk.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 3-aminopyridazine-4-carboxylate: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-aminopyridazine-4-carboxylate (CAS: 716325-02-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and a deep understanding of chemical waste management principles.
Hazard Profile and Risk Assessment
Before any handling or disposal procedures, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic organic compound with the molecular formula C7H9N3O2[1][2][3]. While a comprehensive toxicological profile may not be widely available, the Globally Harmonized System (GHS) classifications provide critical safety information.
Based on available safety data, this compound should be handled as a hazardous substance[2]. The primary hazards associated with this compound are summarized in the table below.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed |
| H315 | Skin Irritation (Category 2) | Causes skin irritation |
| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation |
Data sourced from AiFChem Safety Data Sheet[2]
Given these hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind PPE selection is directly linked to the identified hazards. To mitigate the risks of skin and eye irritation, as well as inhalation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield to prevent splashes to the eyes[4].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices[5].
-
Body Protection: A lab coat to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used[4].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash [6][7].
Step 1: Waste Segregation and Container Selection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions[8].
-
Action: Designate a specific, appropriate container for this compound waste. This includes any contaminated consumables like pipette tips, weighing paper, and contaminated cleaning materials[4].
-
Rationale: Mixing incompatible wastes can lead to violent reactions, the generation of toxic fumes, or fires[6]. The container must be chemically compatible with the waste and have a secure, leak-proof closure[8].
Step 2: Labeling the Hazardous Waste Container
Clear and accurate labeling is essential for the safety of everyone in the laboratory and for proper disposal by your institution's Environmental Health and Safety (EHS) department[9].
-
Action: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful)[10][11].
-
Rationale: Proper labeling communicates the contents and associated dangers, ensuring the waste is handled and stored correctly throughout its lifecycle[9].
Step 3: Accumulation of Waste
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area[9].
-
Action: Store the sealed hazardous waste container in a designated, secondary containment bin within your laboratory[6].
-
Rationale: Secondary containment ensures that any potential leaks from the primary container are captured, preventing environmental contamination and personnel exposure[8].
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Action: Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for pickup and disposal[9].
-
Rationale: Licensed hazardous waste contractors have the expertise and facilities to dispose of chemical waste in a manner that is safe and compliant with all federal, state, and local regulations[11][12]. The typical disposal method for such organic compounds is high-temperature incineration at a permitted facility[5].
Step 5: Decontamination and Spill Management
Thorough decontamination of workspaces and equipment is crucial to prevent unintended exposure.
-
Action: Decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of any contaminated cleaning materials as hazardous waste[4].
-
Spill Procedure: In the event of a spill, contain it with an inert absorbent material like vermiculite or sand. Carefully collect the absorbed material into the hazardous waste container and clean the spill area thoroughly[4][5].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 716325-02-9 | this compound - AiFChem [aifchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
